molecular formula C8H14ClNO2 B1394396 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride CAS No. 1332530-45-6

6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride

Cat. No.: B1394396
CAS No.: 1332530-45-6
M. Wt: 191.65 g/mol
InChI Key: VFEIJLDQEVDHOR-UHFFFAOYSA-N
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Description

6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-5-8(6)1-3-9-4-2-8;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEIJLDQEVDHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332530-45-6
Record name 6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Azaspiro[2.5]octane-1-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and detailed characterization of 6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride, a novel spirocyclic amino acid with significant potential in drug discovery and development. The unique three-dimensional architecture of this molecule, featuring a cyclopropane ring fused to a piperidine core, offers a compelling scaffold for the design of next-generation therapeutics. This document outlines a rational, multi-step synthetic route, drawing upon established chemical transformations, and provides a thorough workflow for the structural elucidation and purity assessment of the final compound using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic frameworks have emerged as privileged motifs in modern drug design. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic structures. By introducing spirocyclic scaffolds, medicinal chemists can achieve significant improvements in the physicochemical and pharmacological properties of drug candidates, including enhanced binding affinity, improved selectivity, and favorable metabolic stability. The title compound, this compound, represents a fascinating example of a spirocyclic amino acid, a class of molecules that holds immense promise as building blocks for novel peptides and small molecule therapeutics. The constrained nature of the spirocyclic core is anticipated to impart unique conformational preferences, which can be exploited to modulate biological activity.

Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A 1-Boc-4-piperidone B tert-Butyl 4-oxo-1-piperidinecarboxylate A->B Boc Protection C tert-Butyl 4-(hydroxymethylidene)-1-piperidinecarboxylate B->C Formylation D tert-Butyl 4-(methoxymethylene)-1-piperidinecarboxylate C->D Methylation E 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid methyl ester D->E Simmons-Smith Cyclopropanation F 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid E->F Ester Hydrolysis G This compound F->G Boc Deprotection

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-oxo-1-piperidinecarboxylate

This initial step involves the protection of the nitrogen atom of 4-piperidone with a tert-butoxycarbonyl (Boc) group. This is a standard procedure to prevent side reactions involving the amine functionality in subsequent steps.

  • Protocol: To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of water and tetrahydrofuran (THF), add a base like triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.

Step 2: Synthesis of tert-Butyl 4-(hydroxymethylidene)-1-piperidinecarboxylate

This step introduces a formyl group at the 4-position of the piperidine ring, which will serve as a precursor for the exocyclic double bond required for cyclopropanation.

  • Protocol: To a solution of tert-butyl 4-oxo-1-piperidinecarboxylate (1.0 eq) in an anhydrous solvent like THF, add a strong base such as sodium hydride (1.2 eq) or lithium diisopropylamide (LDA, 1.2 eq) at 0 °C. After stirring for 30 minutes, add ethyl formate (1.5 eq) dropwise. Allow the reaction to proceed at room temperature for 4-6 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

Step 3: Synthesis of tert-Butyl 4-(methoxymethylene)-1-piperidinecarboxylate

The hydroxyl group of the formyl moiety is methylated to form a more stable enol ether, which is a suitable substrate for cyclopropanation.

  • Protocol: Dissolve the product from Step 2 (1.0 eq) in an appropriate solvent like acetone or dimethylformamide (DMF). Add potassium carbonate (2.0 eq) followed by methyl iodide (1.5 eq). Stir the mixture at room temperature for 12-16 hours. Filter off the inorganic salts and concentrate the filtrate. Purify the crude product by column chromatography.

Step 4: Simmons-Smith Cyclopropanation to yield 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid methyl ester

This is the key step where the spirocyclic core is constructed via a Simmons-Smith cyclopropanation of the exocyclic enol ether.[1][2]

  • Protocol: To a solution of the enol ether from Step 3 (1.0 eq) in anhydrous DCM, add a solution of diethylzinc (2.0 eq) at 0 °C under an inert atmosphere. Then, add diiodomethane (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with DCM, wash with brine, dry, and concentrate. The resulting cyclopropyl methyl ether can be converted to the corresponding carboxylic acid methyl ester via oxidation.

Step 5: Ester Hydrolysis to 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Protocol: Dissolve the methyl ester from Step 4 (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, acidify the reaction mixture to pH 3-4 with a dilute solution of hydrochloric acid and extract the product with ethyl acetate.

Step 6: Boc Deprotection to this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound as its hydrochloride salt.[3][4][5][6]

  • Protocol: Dissolve the Boc-protected amino acid from Step 5 (1.0 eq) in a minimal amount of a suitable solvent like dioxane or ethyl acetate. Add a solution of 4M HCl in dioxane (excess, ~10 eq) and stir at room temperature for 2-4 hours. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Comprehensive Characterization Workflow

A thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Diagram of the Characterization Workflow

Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR Infrared Spectroscopy (FT-IR) Start->IR EA Elemental Analysis Start->EA Purity Purity Assessment (HPLC) Start->Purity Conclusion Structural Confirmation & Purity Determination NMR->Conclusion MS->Conclusion IR->Conclusion EA->Conclusion Purity->Conclusion

Caption: A comprehensive workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments should be performed.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine and cyclopropane protons. The diastereotopic protons of the piperidine ring will likely appear as complex multiplets. The cyclopropane protons will be in the upfield region, typically between 0.5 and 2.0 ppm. The proton on the carbon bearing the carboxylic acid will be a key signal.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. The spiro carbon will be a quaternary signal, and the cyclopropane carbons will appear at high field. The carbonyl carbon of the carboxylic acid will be observed in the downfield region (~170-180 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for assigning the proton and carbon signals unambiguously and confirming the connectivity of the atoms in the molecule.

Table 1: Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H2.0 - 2.5 (m)30 - 35
C2, C30.8 - 1.5 (m)15 - 25
C4 (spiro)-35 - 45
C5, C7-H₂3.0 - 3.8 (m)45 - 55
C8-H₂1.8 - 2.2 (m)30 - 40
COOH10.0 - 12.0 (br s)170 - 180
NH₂⁺8.0 - 9.5 (br s)-

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will be used to determine the molecular weight of the compound.

  • Expected Results: In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule.

Table 2: Expected Mass Spectrometry Data

IonExpected m/z (monoisotopic)
[C₈H₁₄NO₂]⁺156.1025
Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy will provide information about the functional groups present in the molecule.

  • Expected Results: The IR spectrum will show characteristic absorption bands for the carboxylic acid, and the amine hydrochloride.

Table 3: Predicted Infrared Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
N-H (Amine Hydrochloride)2400-2800 (broad)Stretching
C=O (Carboxylic Acid)1700-1725Stretching
C-N1180-1250Stretching
Elemental Analysis

Elemental analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the sample, providing further confirmation of the empirical formula.

Table 4: Calculated Elemental Composition for C₈H₁₄ClNO₂

ElementCalculated Percentage
C50.14%
H7.36%
Cl18.50%
N7.31%
O16.69%

Conclusion

This technical guide has detailed a rational and feasible approach for the synthesis and comprehensive characterization of this compound. The proposed synthetic pathway leverages well-established reactions, offering a high probability of success. The outlined characterization workflow, employing a suite of modern analytical techniques, will ensure the unambiguous confirmation of the structure and purity of this novel spirocyclic amino acid. The availability of this compound will undoubtedly facilitate its exploration in various drug discovery programs, potentially leading to the development of new and effective therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link][5]

  • How can we do the deprotection of boc-amino acids using hcl ? (2016, August 29). ResearchGate. Retrieved from [Link][3]

  • Pandey, J., Kumar, A., & Singh, V. K. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(21), 6443. [Link][1]

  • Wikipedia. (2023, December 29). Simmons–Smith reaction. In Wikipedia. [Link][2]

Sources

physicochemical properties of 6-azaspiro[2.5]octane-1-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 6-Azaspiro[2.5]octane-1-carboxylic acid HCl

Foreword: Charting the Course for a Novel Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Spirocyclic systems, which feature two rings joined by a single atom, have emerged as powerful tools in drug design, often imparting enhanced solubility, metabolic stability, and a favorable Fsp³ character—a measure of a compound's three-dimensionality.[1] The molecule 6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride represents such a scaffold, combining the rigidity of a spirocycle with the ionizable functional groups of an amino acid.

This guide serves as a comprehensive technical roadmap for researchers, chemists, and drug development professionals aiming to thoroughly characterize the physicochemical properties of this compound. Publicly available experimental data on this specific molecule is limited. Therefore, this document moves beyond a simple data sheet to provide a framework of proven experimental methodologies and the scientific rationale behind them. As a self-validating system, the protocols described herein are designed to build a robust and reliable physicochemical profile, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.

Part 1: Core Molecular Identity and Structure

The foundational step in characterizing any new chemical entity is to confirm its identity and fundamental properties. These parameters serve as the bedrock for all subsequent experimental work.

The compound is the hydrochloride salt of 6-azaspiro[2.5]octane-1-carboxylic acid. The core structure consists of a cyclopropane ring fused to a piperidine ring at the C4 position, with a carboxylic acid at the C1 position of the cyclopropane moiety. The hydrochloride salt form involves the protonation of the secondary amine in the piperidine ring.

Caption: Structure of 6-azaspiro[2.5]octane-1-carboxylic acid HCl.

Table 1: Core Molecular Identifiers

PropertyValueSource
Molecular Formula (Free Base) C₈H₁₃NO₂[2]
Molecular Weight (Free Base) 155.19 g/mol [2]
Molecular Formula (HCl Salt) C₈H₁₄ClNO₂Calculated
Molecular Weight (HCl Salt) 191.65 g/mol Calculated
CAS Number 1332530-45-6[3]
Canonical SMILES (Free Base) C1CNCCC12CC2C(=O)O[2]

Part 2: Predicted Physicochemical Properties and Their Implications

In the absence of extensive experimental data, computational predictions provide a valuable starting point for understanding a molecule's likely behavior. These predictions are derived from the molecule's structure and are used to anticipate its performance in biological systems.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueImplication in Drug Development
XlogP -2.2Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive diffusion across biological membranes.[2]
Topological Polar Surface Area (TPSA) 60.4 ŲSuggests the molecule is likely to have good oral bioavailability potential (typically TPSA < 140 Ų).
Hydrogen Bond Donors 2The carboxylic acid and protonated amine are key sites for interaction with biological targets and for solubility.
Hydrogen Bond Acceptors 2The carbonyl and hydroxyl oxygens can participate in hydrogen bonding.

These predictions paint a picture of a polar, water-soluble molecule. The key challenge in its development would likely revolve around balancing this high hydrophilicity with the need for membrane permeability to reach its intended biological target.

Part 3: Experimental Protocols for Definitive Physicochemical Characterization

The following section outlines the essential experimental workflows required to move from prediction to definitive characterization. The causality behind each experimental choice is explained to provide a complete understanding of the process.

Aqueous Solubility Determination

Causality: Solubility is a critical determinant of a drug's bioavailability. For a hydrophilic compound like this, understanding its solubility limit and pH-dependence is crucial for developing both intravenous and oral formulations. The presence of two ionizable groups (a carboxylic acid and a secondary amine) necessitates a pH-dependent solubility profile.

Experimental Protocol (Thermodynamic Shake-Flask Method):

  • Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Incubation: Add an excess of 6-azaspiro[2.5]octane-1-carboxylic acid HCl to vials containing each buffer. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

cluster_solubility Workflow: Solubility Determination prep Prepare Buffers (pH 2-9) add Add Excess Compound prep->add equilibrate Equilibrate (24-48h @ 25°C) add->equilibrate separate Centrifuge & Filter equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify analyze Generate pH-Solubility Profile quantify->analyze

Caption: Experimental workflow for thermodynamic solubility assessment.

Determination of Ionization Constants (pKa)

Causality: The pKa values dictate the ionization state of the carboxylic acid and the piperidine amine at different pH values. This charge state profoundly impacts solubility, lipophilicity, receptor binding, and membrane transport. Accurately determining the two expected pKa values is non-negotiable.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water or a suitable co-solvent system if necessary.

  • Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.

  • Acidic Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrator will add small, precise volumes of the base and record the corresponding pH of the solution.

  • Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa values from the inflection points of the first derivative of the curve.

cluster_pka Workflow: pKa Determination dissolve Dissolve Compound in H₂O titrate_base Titrate with 0.1 M NaOH dissolve->titrate_base titrate_acid Titrate with 0.1 M HCl dissolve->titrate_acid record Record pH vs. Titrant Volume titrate_base->record titrate_acid->record analyze Calculate pKa from Titration Curve record->analyze

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogD) Measurement

Causality: While LogP describes the lipophilicity of the neutral species, LogD (the distribution coefficient) measures it at a specific pH, accounting for all ionized and neutral forms. For an ionizable compound, LogD is the more physiologically relevant parameter for predicting membrane permeability and tissue distribution.

Experimental Protocol (Shake-Flask Method):

  • System Preparation: Prepare a two-phase system of n-octanol (pre-saturated with the aqueous buffer) and an aqueous buffer at a specific pH (e.g., 7.4).

  • Compound Addition: Add a known amount of the compound to the system.

  • Equilibration: Vigorously shake the mixture to facilitate partitioning between the two phases, then allow the layers to separate completely (often aided by centrifugation).

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous).

  • Repeat: Repeat the experiment at different pH values to generate a LogD vs. pH profile.

Part 4: Data Synthesis and the Path Forward

The true power of this characterization lies not in the individual data points, but in their synthesis. The pH-solubility profile, when viewed alongside the pKa values and the LogD profile, provides a complete picture of the molecule's behavior in aqueous environments. For 6-azaspiro[2.5]octane-1-carboxylic acid HCl, we would anticipate a "U-shaped" solubility profile, with higher solubility at low pH (where the carboxylic acid is neutral and the amine is protonated) and high pH (where the carboxylic acid is deprotonated and the amine is neutral), and a minimum solubility near its isoelectric point.

This integrated physicochemical profile is the cornerstone of rational drug development. It guides critical decisions, including:

  • Salt Form Selection: Is the hydrochloride salt optimal for stability and solubility, or should other salt forms be investigated?

  • Formulation Strategy: Can a simple aqueous solution be used for preclinical studies, or is a more complex formulation (e.g., with excipients or pH modifiers) required to ensure adequate exposure?

  • Lead Optimization: Do the properties meet the target product profile, or should medicinal chemists synthesize analogs to modulate lipophilicity and permeability while retaining biological activity?

By systematically applying these validated protocols, researchers can unlock the full potential of novel scaffolds like 6-azaspiro[2.5]octane-1-carboxylic acid HCl, transforming a promising chemical structure into a well-understood and developable therapeutic candidate.

References

  • PubChemLite. This compound. [Link]

Sources

A-Deep-Dive-into-6-Azaspiro-2.5-octane-1-carboxylic-acid-hydrochloride-A-Constrained-Amino-Acid-Analog-for-Advanced-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Conformational Constraint in Drug Design

In the intricate dance of molecular recognition, the shape and flexibility of a ligand are paramount. While natural amino acids provide the fundamental building blocks for peptides and proteins, their inherent conformational flexibility can be a double-edged sword in drug design. This flexibility can lead to binding with multiple targets, resulting in off-target effects and reduced potency. The strategic introduction of conformational constraints into amino acid scaffolds has emerged as a powerful approach to engender target specificity and enhance biological activity.[1] By reducing the entropic penalty upon binding and locking the molecule into a bioactive conformation, constrained amino acid analogs offer a pathway to more potent and selective therapeutics.[1][2]

6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride is a compelling example of such a constrained analog. Its unique spirocyclic architecture, featuring a cyclopropane ring fused to a piperidine core, imparts a high degree of rigidity. This guide provides a comprehensive technical overview of this molecule, from its synthesis and physicochemical properties to its biological rationale and applications in medicinal chemistry.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1332530-45-6[3]
Molecular Formula C₈H₁₄ClNO₂[3]
Molecular Weight 191.66 g/mol [3]
Canonical SMILES C1CNCCC12CC2C(=O)O.Cl[3]
Physical Form Solid[4]
Storage Refrigerator[4]

Note: For early-stage discovery research, it is the buyer's responsibility to confirm the identity and purity of the product as analytical data may not be collected by all suppliers.[5]

Synthesis of the Spirocyclic Core: A Conceptual Workflow

A plausible synthetic strategy would involve the initial construction of a suitable piperidine precursor, followed by the introduction of the cyclopropane ring. Protecting group chemistry is crucial throughout the synthesis to ensure the selective reaction of the desired functional groups.[6]

Conceptual Synthetic Workflow Diagram

G A Piperidine Precursor (e.g., with ketone functionality) B Protection of Amine (e.g., Boc, Cbz) A->B Protecting Agent C Cyclopropanation Reaction (e.g., Simmons-Smith or similar) B->C Cyclopropanating Agent D Introduction of Carboxylic Acid Precursor C->D e.g., Cyanation followed by hydrolysis E Deprotection of Amine D->E Acidic or Hydrogenolysis conditions F Formation of Hydrochloride Salt E->F HCl G Final Product: 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride F->G

Caption: A conceptual workflow for the synthesis of this compound.

Biological Rationale and Applications in Medicinal Chemistry

The rigid structure of 6-azaspiro[2.5]octane-1-carboxylic acid makes it an intriguing scaffold for mimicking the bioactive conformations of natural amino acids, particularly gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are used in the treatment of various neurological disorders.[7]

As a Constrained GABA Analog

The spatial arrangement of the amine and carboxylic acid groups in 6-azaspiro[2.5]octane-1-carboxylic acid is fixed by the spirocyclic system. This pre-organization can lead to a higher affinity for GABA receptors or transporters compared to flexible, open-chain analogs. The cyclopropane ring, in particular, restricts the torsional angles of the molecule, presenting a well-defined pharmacophore to its biological target.

Logical Relationship Diagram: Constrained vs. Flexible Analogs

G A Prepare Cell Membranes with Target Receptor B Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) A->B C Separate Bound and Free Radioligand (Filtration) B->C D Measure Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Competition Binding Curve - Calculate IC50 D->E F Determine Binding Affinity E->F

Sources

Spectroscopic Characterization of 6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles, data from closely related analogs, and theoretical predictions to offer a robust framework for its analysis. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Significance of this compound

This compound is a spirocyclic compound that incorporates a cyclopropane ring fused to a piperidine core, with a carboxylic acid substituent on the cyclopropane ring. The spirocyclic nature of this molecule imparts a rigid three-dimensional structure, a desirable feature in modern drug design for enhancing target specificity and optimizing pharmacokinetic properties. The presence of a secondary amine (as a hydrochloride salt) and a carboxylic acid provides functional handles for further chemical modifications, making it a versatile scaffold for the synthesis of novel therapeutic agents.

An in-depth understanding of its spectroscopic properties is paramount for confirming its structure, assessing its purity, and monitoring its transformations in chemical reactions. This guide will delve into the expected spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed picture of its molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the rigid spirocyclic system and the presence of multiple chiral centers, which can render chemically similar protons diastereotopic. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the protonated amine, as well as the unique anisotropic effects of the cyclopropane ring.

Based on data from analogous compounds, such as 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid, and general chemical shift principles, the following proton environments are expected:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
-COOH10.0 - 12.0Broad singletThe acidic proton is expected to be significantly deshielded and may exchange with residual water in the solvent.
-NH₂⁺-8.0 - 9.5Broad singletThe protons on the protonated nitrogen will also be broad and deshielded.
H-1 (methine)2.0 - 2.5MultipletThis proton is adjacent to the carboxylic acid and part of the cyclopropane ring, leading to a downfield shift.
Piperidine protons2.5 - 3.5MultipletsThe protons on the piperidine ring will exhibit complex splitting patterns due to their diastereotopic nature.
Cyclopropane protons0.5 - 1.5MultipletsThe remaining protons on the cyclopropane ring are expected to be in the shielded, upfield region, a characteristic feature of cyclopropanes.[1][2][3]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. The spiro-carbon and the carbonyl carbon are particularly diagnostic.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
-C=O170 - 180The carbonyl carbon of the carboxylic acid is the most deshielded.
Piperidine carbons40 - 55Carbons adjacent to the nitrogen will be deshielded.
Spiro-carbon30 - 40The spirocyclic carbon atom will have a characteristic chemical shift.
C-1 (methine)25 - 35The carbon bearing the carboxylic acid.
Cyclopropane carbons10 - 25The remaining carbons of the cyclopropane ring are shielded.
Experimental Protocol for NMR Data Acquisition

A detailed experimental protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (-COOH and -NH₂⁺-).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 32k data points, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 64k data points, and a longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the absorptions of the carboxylic acid and the secondary amine hydrochloride.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode Intensity
O-H (Carboxylic Acid)2500 - 3300StretchingBroad, Strong
N-H (Amine Salt)2400 - 2800StretchingBroad, Strong[4][5][6][7][8]
C-H (Aliphatic)2850 - 3000StretchingMedium to Strong
C=O (Carboxylic Acid)1700 - 1725StretchingStrong
N-H (Amine Salt)1560 - 1620BendingMedium[4][5][8]
C-O (Carboxylic Acid)1210 - 1320StretchingMedium

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of the broad absorption in the 2400-2800 cm⁻¹ region is highly characteristic of an amine salt.[4][5][6][7][8]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The IR spectrum can be obtained using a solid sample. The most common method is Attenuated Total Reflectance (ATR), which requires placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

    • The sample is then placed on the crystal or the KBr pellet is placed in the sample holder, and the sample spectrum is acquired.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

For this compound, an electrospray ionization (ESI) source in positive ion mode is recommended. The molecular ion of the free base (C₈H₁₃NO₂) is expected at an m/z corresponding to [M+H]⁺.

The fragmentation of cyclic amines is often initiated by an alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[9][10][11][12][13]

A plausible fragmentation pathway for the [M+H]⁺ ion of 6-azaspiro[2.5]octane-1-carboxylic acid is depicted below.

fragmentation_pathway M_H [M+H]⁺ m/z = 156 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 138 M_H->Frag1 Frag2 Loss of CO₂ [M+H-CO₂]⁺ m/z = 112 M_H->Frag2 Frag3 α-cleavage Loss of C₂H₄ Frag2->Frag3

Caption: A simplified proposed fragmentation pathway.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole or ion trap mass analyzer, is suitable.

  • Data Acquisition:

    • The sample solution is infused into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to obtain further structural information from its fragmentation pattern.

Conclusion

References

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Available at: [Link]

  • YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. Available at: [Link]

  • Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. ResearchGate. Available at: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • JoVE. Video: Mass Spectrometry of Amines. Available at: [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

  • Whitman People. GCMS Section 6.15. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Available at: [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • ACS Publications. Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Available at: [Link]

  • PubChem. 6-((Tert-butoxy)carbonyl)-6-azaspiro(2.5)octane-1-carboxylic acid. Available at: [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]

  • doc brown's advanced organic chemistry revision notes. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Available at: [https://www.docbrown.info/page06/molecule_spectroscopy/specindexalkanes.htm#cyclopropane C3H6]([Link] C3H6)

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]

  • (1R)-6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid. Available at: [Link]

  • PubMed. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Available at: [Link]

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An In-depth Technical Guide to 6-Aza-spiro[2.5]octane-1-carboxylic acid hydrochloride (CAS 1332530-45-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aza-spiro[2.5]octane-1-carboxylic acid hydrochloride, identified by CAS number 1332530-45-6, is a spirocyclic amino acid derivative built upon a piperidine core. Spirocyclic scaffolds, which feature two rings sharing a single atom, are of significant interest in modern medicinal chemistry. Their inherent three-dimensional and rigid structure offers a compelling strategy to escape the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical and pharmacokinetic properties of drug candidates. The incorporation of the azaspiro[2.5]octane moiety has been shown to enhance metabolic stability, binding potency, and target selectivity in various therapeutic agents.

This technical guide provides a comprehensive overview of the known properties, potential applications, and suppliers of 6-Aza-spiro[2.5]octane-1-carboxylic acid hydrochloride, serving as a foundational resource for its application in research and drug development.

Physicochemical Properties

While comprehensive experimental data for 6-Aza-spiro[2.5]octane-1-carboxylic acid hydrochloride is not extensively published, the following table summarizes its basic properties based on available information from chemical suppliers and databases.

PropertyValueSource
CAS Number 1332530-45-6Multiple Suppliers
Chemical Name 6-Aza-spiro[2.5]octane-1-carboxylic acid hydrochlorideMultiple Suppliers
Molecular Formula C₈H₁₄ClNO₂Biosynth[1]
Molecular Weight 191.66 g/mol Biosynth[1]
Canonical SMILES C1C2(CCNCC2)C1C(=O)O.Cl
Physical Form SolidSigma-Aldrich[2]
Storage Temperature 2-8°C (Refrigerator)Biosynth[3], Sigma-Aldrich[2]

Note: Detailed experimental data such as melting point, boiling point, and specific solubility values are not consistently reported across public domains and would require experimental determination.

Synthesis and Characterization

The synthesis of azaspiro[2.y]alkanes, including the 6-azaspiro[2.5]octane scaffold, is an active area of chemical research. One notable approach involves the stereodivergent cyclopropanation of unsaturated exocyclic N-heterocycles using engineered carbene transferases. This biocatalytic method allows for the creation of structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes in high yield and with excellent control over stereochemistry.

A synthesis route for the related compound, 6-Azaspiro[2.5]octane hydrochloride, has been described starting from (1-cyanomethyl-cyclopropyl)-acetonitrile. This dinitrile is reduced using a titanium(IV) isopropoxide and polymethylhydrosiloxane (PMHS) system, followed by hydrolysis with hydrochloric acid to yield the hydrochloride salt of the spirocycle. While this synthesis does not directly produce the carboxylic acid derivative, it provides a potential pathway to the core scaffold.

Characterization of 6-Aza-spiro[2.5]octane-1-carboxylic acid hydrochloride and its derivatives would typically involve a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Applications in Drug Discovery

The rigid, three-dimensional nature of the azaspiro[2.5]octane scaffold makes it a valuable building block in the design of novel therapeutic agents. The introduction of this moiety can significantly impact a molecule's pharmacological profile.

Enhancing Potency and Selectivity

Research has demonstrated that replacing more flexible or planar linkers in a drug candidate with an azaspiro[2.5]octane can lead to improved binding potency. This is attributed to the pre-organization of the molecule into a conformation that is more favorable for binding to its biological target. This conformational rigidity can also minimize off-target interactions, thereby improving the selectivity of the drug candidate. For instance, the incorporation of an azaspiro[2.5]octane scaffold in a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor was shown to enhance its binding potency while reducing interactions with the CYP2C9 enzyme, a common source of drug-drug interactions.[4]

Improving Physicochemical Properties

Spirocyclic scaffolds can favorably modulate key physicochemical properties such as lipophilicity and metabolic stability. The introduction of sp³-rich centers can lead to a more desirable balance of properties for oral bioavailability and in vivo efficacy.

Given these advantages, 6-Aza-spiro[2.5]octane-1-carboxylic acid hydrochloride can be envisioned as a key building block in the development of novel therapeutics across various disease areas, including but not limited to:

  • Oncology: As demonstrated with NAMPT inhibitors.

  • Central Nervous System (CNS) Disorders: The piperidine core is a common feature in many CNS-active drugs.

  • Metabolic Diseases: As a component of enzyme inhibitors.

The carboxylic acid functionality of this molecule provides a convenient handle for further chemical modification, allowing for its incorporation into larger molecules through amide bond formation or other coupling reactions.

Experimental Workflow: Conceptual Incorporation into a Lead Optimization Campaign

The following diagram illustrates a conceptual workflow for utilizing 6-Aza-spiro[2.5]octane-1-carboxylic acid hydrochloride in a lead optimization campaign.

G cluster_0 Scaffold Hopping & Lead Generation cluster_1 Synthesis & Characterization cluster_2 In Vitro Evaluation cluster_3 Data Analysis & Iteration Lead Initial Lead Compound (e.g., with flexible linker) Scaffold_Hop Identify 6-Aza-spiro[2.5]octane-1-carboxylic acid as a rigid scaffold replacement Lead->Scaffold_Hop Identify need for rigidity Synthesis Amide Coupling of Spiro-amino acid with Lead Compound Fragment Scaffold_Hop->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Binding_Assay Target Binding Assay (e.g., IC50 determination) Characterization->Binding_Assay Selectivity_Panel Off-target Selectivity Profiling Binding_Assay->Selectivity_Panel ADME_Screen In vitro ADME Assays (Metabolic Stability, Permeability) Selectivity_Panel->ADME_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis ADME_Screen->SAR_Analysis Decision Decision: Advance or Redesign? SAR_Analysis->Decision Decision->Synthesis Iterate Design

Caption: Conceptual workflow for incorporating the spiro scaffold.

Safety and Handling

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.[2]

It is prudent to handle 6-Aza-spiro[2.5]octane-1-carboxylic acid hydrochloride with similar precautions. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.

Suppliers

6-Aza-spiro[2.5]octane-1-carboxylic acid hydrochloride is available from a number of chemical suppliers specializing in building blocks for research and development. It is important to note that this compound is for research use only and not for human or veterinary use.

Known Suppliers:

  • Biosynth[3]

  • ChemicalBook[5]

  • Parchem[6]

  • Sigma-Aldrich (as the related hydrochloride)[2]

  • Advanced ChemBlocks (as enantiomerically pure forms)[7][8]

Conclusion

6-Aza-spiro[2.5]octane-1-carboxylic acid hydrochloride represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its rigid, three-dimensional structure offers a powerful tool for optimizing the properties of lead compounds, with the potential to enhance potency, selectivity, and metabolic stability. While comprehensive experimental data for this specific compound is still emerging, the broader understanding of azaspiro[2.5]octane scaffolds in drug design provides a strong rationale for its exploration in a wide range of therapeutic programs. Further research into the synthesis, characterization, and biological evaluation of derivatives of this spirocyclic amino acid is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

  • PubChem. 6-Azaspiro(2.5)octane hydrochloride. Available at: [Link]

  • ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Available at: [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Azaspiro[2.5]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, prized for their inherent three-dimensionality which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The 6-azaspiro[2.5]octane framework, which incorporates a piperidine ring fused to a cyclopropane, is a particularly noteworthy example of this structural class.[3][4] This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of a key derivative, 6-azaspiro[2.5]octane-1-carboxylic acid. While direct, in-depth experimental data for this specific molecule is not abundant in publicly accessible literature, this guide will establish a robust framework for its analysis. This is achieved by drawing upon foundational principles of stereochemistry and leveraging data from closely related analogs. We will explore the conformational intricacies of the piperidine and cyclopropane rings, the orientational preferences of the carboxylic acid substituent, and the interplay between these structural elements. Furthermore, this guide details the requisite experimental and computational protocols for a thorough characterization, intended to empower researchers in drug discovery and chemical biology to fully exploit the potential of this unique molecular architecture.

Introduction: The Strategic Value of the 6-Azaspiro[2.5]octane Scaffold

The relentless pursuit of novel chemical matter in drug discovery has driven a shift from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[1] Spirocycles, compounds containing two rings connected by a single common atom, are at the forefront of this evolution.[2] The rigid, defined geometry of spirocyclic systems allows for precise projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets.

The 6-azaspiro[2.5]octane scaffold is a compelling example, merging the conformational flexibility of a piperidine ring with the rigidity of a cyclopropane ring.[4] This unique combination offers several advantages in drug design:

  • Enhanced 3D-Topology: The spirocyclic fusion creates a non-planar structure that can explore a larger volume of chemical space compared to traditional bicyclic or linear systems.

  • Improved Physicochemical Properties: The introduction of sp³ centers generally leads to increased solubility and improved metabolic stability.[1]

  • Novel Intellectual Property: The relative novelty of this scaffold provides opportunities for creating new chemical entities with distinct patent positions.

6-Azaspiro[2.5]octane-1-carboxylic acid, the subject of this guide, incorporates a crucial functional group for further chemical modification or for direct interaction with biological targets. Understanding its structural and conformational behavior is therefore paramount for its effective utilization in drug design and development.

Caption: 2D structure of 6-azaspiro[2.5]octane-1-carboxylic acid.

Conformational Analysis of the Core Structure

The overall conformation of 6-azaspiro[2.5]octane-1-carboxylic acid is determined by the interplay of the conformational preferences of the piperidine ring, the cyclopropane ring, and the carboxylic acid substituent.

The Piperidine Ring: A Chair in Flux

The piperidine ring, like cyclohexane, adopts a chair conformation to minimize angle and torsional strain. However, the presence of the nitrogen heteroatom and the spiro-fused cyclopropane introduces unique conformational features. The chair conformation can undergo ring inversion, leading to two distinct chair forms.

Piperidine_Ring_Inversion cluster_0 Chair Conformer 1 cluster_1 Chair Conformer 2 A A B B A->B Ring Inversion

Caption: Equilibrium between the two chair conformers of the piperidine ring.

In the unsubstituted 6-azaspiro[2.5]octane, these two chair conformers would be degenerate. However, the presence of the carboxylic acid at the C1 position breaks this degeneracy. The relative stability of the two chair forms will depend on the orientation of the C1-C(OOH) bond (axial vs. equatorial-like relative to the piperidine ring) and any resulting steric interactions.

It has been noted that in substituted piperidines, electrostatic interactions between substituents and the protonated nitrogen can significantly influence the conformational equilibrium.[5]

The Cyclopropane Ring: A Rigid Anchor with Electronic Influence

The three-membered cyclopropane ring is inherently rigid and planar. Its presence locks the C1 atom of the piperidine ring. The electronic properties of the cyclopropane ring are of particular interest. The Walsh orbitals of cyclopropane possess π-character, allowing for conjugation with adjacent π-acceptor groups.[3][6] The carboxylic acid group is a π-acceptor, and its conformational preference will be influenced by the need to maximize orbital overlap with the cyclopropane ring.[2][3]

The Carboxylic Acid Substituent: Orientational Preferences

The orientation of the carboxylic acid group relative to the cyclopropane ring is a critical conformational feature. Studies on cyclopropanecarboxylic acid and its derivatives have shown that the most stable conformation is typically one where the carbonyl group bisects the C2-C1-C3 angle of the cyclopropane ring.[3] This "bisected" conformation allows for maximal electronic interaction between the carbonyl π-system and the Walsh orbitals of the cyclopropane.

Two primary bisected conformations are possible: syn and anti, where the carbonyl group is syn-periplanar or anti-periplanar to the C2-C3 bond of the cyclopropane ring, respectively. The relative energies of these conformers can be very close and may be influenced by the substitution pattern and the surrounding environment.[7]

Integrated Conformational Landscape

Combining the conformational possibilities of each component, we can predict the likely low-energy conformations of 6-azaspiro[2.5]octane-1-carboxylic acid. The piperidine ring will exist in a chair conformation, and the carboxylic acid will likely adopt a bisected orientation relative to the cyclopropane ring.

The key variables determining the most stable overall conformation will be:

  • Piperidine Chair Conformation: Which of the two chair forms is more stable? This will be influenced by steric interactions between the cyclopropane ring and the rest of the piperidine ring.

  • Carboxylic Acid Orientation: Is the syn or anti-bisected conformation of the carboxylic acid preferred? This could be influenced by intramolecular hydrogen bonding with the piperidine nitrogen or its substituent.

The interplay between these factors leads to a complex potential energy surface with several local minima corresponding to different conformers. The relative populations of these conformers at room temperature will dictate the molecule's overall shape and its ability to interact with biological targets.

Methodologies for Structural and Conformational Elucidation

A comprehensive understanding of the conformational landscape of 6-azaspiro[2.5]octane-1-carboxylic acid requires a combination of experimental and computational techniques.

Experimental Protocols

NMR spectroscopy is the most powerful technique for studying the solution-state conformation of molecules.[8]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of 6-azaspiro[2.5]octane-1-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Chemical Shifts: Analyze the chemical shifts of the piperidine and cyclopropane protons. Protons in axial and equatorial positions on the piperidine ring will have distinct chemical shifts.

    • Coupling Constants (J-values): Measure the vicinal (³JHH) coupling constants between protons on the piperidine ring. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation, allowing for the determination of the dominant chair conformation.

    • Nuclear Overhauser Effect (NOE): Perform 2D NOESY or ROESY experiments to identify through-space correlations between protons. NOE signals between protons that are close in space can provide definitive evidence for specific conformations.

X-ray crystallography provides an unambiguous determination of the molecule's structure in the solid state.[9]

Protocol for Single Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of 6-azaspiro[2.5]octane-1-carboxylic acid or a suitable salt or derivative. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Analysis: The resulting structure will provide precise bond lengths, bond angles, and torsion angles, revealing the solid-state conformation of the molecule.

Computational Chemistry Workflow

Computational modeling is an essential tool for exploring the conformational space and understanding the energetics of different conformers.[10]

Computational_Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (DFT) B->C D Frequency Calculations (Thermodynamic Properties) C->D E Analysis of Results (Relative Energies, Geometries) D->E

Caption: A typical computational workflow for conformational analysis.

Protocol for Computational Analysis:

  • Initial Structure Generation: Build a 3D model of 6-azaspiro[2.5]octane-1-carboxylic acid.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of possible low-energy conformations.

  • Quantum Mechanical Optimization: Take the low-energy conformers from the initial search and perform geometry optimizations using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

  • Analysis: Compare the relative energies of the different conformers to predict their populations at a given temperature. Analyze the geometric parameters (bond lengths, angles, dihedrals) of the most stable conformers.

Predicted Structural and Spectroscopic Data

Based on the analysis of analogous structures, we can predict some key structural and spectroscopic features for 6-azaspiro[2.5]octane-1-carboxylic acid.

Table 1: Predicted Conformational and Spectroscopic Properties

ParameterPredicted Value/ObservationRationale/Reference
Piperidine Conformation Predominantly chair conformation.Minimization of angle and torsional strain.[5]
¹H NMR (Piperidine Ring) Distinct signals for axial and equatorial protons. Large ³JHH values for trans-diaxial protons.Anisotropic effects and Karplus relationship.[7]
Carboxylic Acid Conformation Bisected orientation relative to the cyclopropane ring.Maximizes electronic conjugation with Walsh orbitals.[3][6]
¹³C NMR (Carbonyl Carbon) ~170-180 ppmTypical chemical shift for a carboxylic acid carbon.
IR Spectroscopy (C=O stretch) ~1700-1725 cm⁻¹Characteristic stretching frequency for a carboxylic acid carbonyl.
IR Spectroscopy (O-H stretch) Broad absorption from ~2500-3300 cm⁻¹Indicative of hydrogen-bonded carboxylic acid dimers.

Applications in Drug Discovery

The rigid, three-dimensional nature of the 6-azaspiro[2.5]octane scaffold makes it an attractive building block for the design of novel therapeutic agents. The carboxylic acid functionality can serve as a handle for the attachment of other molecular fragments or can act as a key pharmacophoric element, for instance, by forming hydrogen bonds with a target protein.

The conformational insights provided in this guide are crucial for structure-based drug design. By understanding the preferred shapes of this molecule, medicinal chemists can design derivatives that are pre-organized for binding to a specific biological target, potentially leading to increased potency and selectivity.[1][2]

Conclusion

6-Azaspiro[2.5]octane-1-carboxylic acid is a molecule of significant interest for medicinal chemistry, offering a unique and tunable three-dimensional structure. While direct experimental characterization is limited, a thorough understanding of its molecular structure and conformational preferences can be achieved through a synergistic application of foundational stereochemical principles, analysis of analogous systems, and modern spectroscopic and computational techniques. This guide provides a comprehensive framework for researchers to undertake such an analysis, thereby enabling the rational design of novel therapeutics based on this promising spirocyclic scaffold. The methodologies and predictive insights detailed herein are intended to accelerate the exploration of this and related molecular architectures in the ongoing quest for new and improved medicines.

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Escaping Flatland: A Technical Guide to Exploring the Chemical Space of Spirocyclic Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the multi-dimensional landscape of drug-target interactions, the deliberate move away from planar, two-dimensional molecules—a concept often termed "escaping flatland"—has become a cornerstone of modern medicinal chemistry.[1][2][3] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[4][5] Their inherent three-dimensionality offers a unique and powerful tool to navigate the complex topographies of biological targets.[4][6][7] This guide provides an in-depth exploration of the chemical space of spirocyclic compounds, offering researchers, scientists, and drug development professionals a technical and practical framework for leveraging these scaffolds to create safer and more effective medicines. We will delve into the causality behind the improved physicochemical and pharmacokinetic properties of spirocyclic compounds, provide detailed synthetic and computational workflows, and present case studies that underscore their transformative potential in drug discovery.

The Spirocyclic Advantage: Rethinking Molecular Architecture

The fundamental advantage of spirocyclic compounds lies in their rigid, well-defined three-dimensional geometry.[2][4][6] This structural feature directly addresses several limitations associated with the traditionally favored flat, aromatic systems. The introduction of a spirocenter enforces a specific spatial arrangement of substituents, which can lead to more precise and higher-affinity interactions with biological targets.[8][9]

One of the most significant benefits of incorporating spirocyclic motifs is the enhancement of "drug-like" properties.[10][11] The increased fraction of sp3-hybridized carbon atoms in spirocycles generally results in a departure from the high lipophilicity and poor solubility often seen with planar, aromatic compounds.[1] This shift towards a higher sp3 character is a key factor in improving a compound's developability profile.[5][6]

Key Advantages of Spirocyclic Scaffolds:

  • Enhanced Three-Dimensionality: The spirocyclic core enables the projection of functional groups into three-dimensional space, facilitating optimal interactions with complex protein binding pockets.[4]

  • Improved Physicochemical Properties: The increased sp3 character of spirocycles often leads to improved aqueous solubility, reduced lipophilicity (LogP/LogD), and better metabolic stability.[1][6][10]

  • Increased Potency and Selectivity: The rigid nature of spirocyclic scaffolds can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding and leading to higher potency.[8][12] This conformational restriction can also enhance selectivity by minimizing off-target interactions.[5][13]

  • Access to Novel Chemical Space: Spirocyclic scaffolds provide access to previously underexplored areas of chemical space, offering opportunities for novel intellectual property.[14][15]

  • Scaffold Hopping and Bioisosteric Replacement: Spirocycles can serve as effective bioisosteres for other cyclic systems, enabling scaffold hopping strategies to overcome challenges in existing chemical series.[16][17]

Below is a diagram illustrating the fundamental structural difference between planar and spirocyclic scaffolds.

Caption: Comparison of a planar scaffold with a spirocyclic scaffold.

Navigating the Spirocyclic Chemical Space: Synthesis and Design

The exploration of spirocyclic chemical space has been significantly enabled by advancements in synthetic methodologies.[18][19] While historically considered challenging to synthesize due to the requisite quaternary carbon center, a variety of robust and stereoselective methods are now available to medicinal chemists.[4]

Key Synthetic Strategies

The construction of spirocyclic frameworks can be broadly categorized into several key strategies:

  • Intramolecular Cyclization Reactions: These are among the most common methods and involve the formation of the second ring by cyclizing a precursor already containing one of the rings and a tethered reactive group.

  • [3+2] and [4+2] Cycloaddition Reactions: These powerful reactions allow for the rapid construction of five- and six-membered rings, respectively, in a highly stereocontrolled manner.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of a wide range of ring sizes, including those found in spirocyclic systems.[20]

  • Multi-component Reactions: These reactions allow for the assembly of complex spirocyclic scaffolds from three or more starting materials in a single step, offering high efficiency and diversity.[12]

Experimental Protocol: Synthesis of a Spiro-oxindole Scaffold via a [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of a spiro-oxindole, a privileged scaffold in medicinal chemistry, via a 1,3-dipolar cycloaddition of an azomethine ylide with a methylene indolinone.[8]

Step 1: Generation of the Azomethine Ylide

  • To a solution of isatin (1.0 eq) and an amino acid (e.g., sarcosine, 1.2 eq) in a suitable solvent (e.g., toluene or methanol) is added a catalytic amount of a Lewis acid or Brønsted acid (e.g., acetic acid).

  • The mixture is heated to reflux (typically 80-110 °C) for 1-2 hours to facilitate the in situ generation of the azomethine ylide via decarboxylative condensation.

Step 2: Cycloaddition Reaction

  • To the reaction mixture containing the azomethine ylide is added the dipolarophile, a 3-alkylidene-2-oxindole (1.0 eq).

  • The reaction is stirred at reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-oxindole product.

Below is a workflow diagram for the synthesis of a spiro-oxindole scaffold.

Start Starting Materials (Isatin, Amino Acid) GenerateYlide Generate Azomethine Ylide (Reflux with Acid Catalyst) Start->GenerateYlide AddDipolarophile Add Dipolarophile (Methylene Indolinone) GenerateYlide->AddDipolarophile Cycloaddition [3+2] Cycloaddition (Reflux) AddDipolarophile->Cycloaddition Workup Aqueous Work-up Cycloaddition->Workup Purification Column Chromatography Workup->Purification Product Spiro-oxindole Product Purification->Product

Caption: Workflow for the synthesis of a spiro-oxindole scaffold.

The Impact of Spirocyclization on Physicochemical Properties: A Quantitative Look

The theoretical advantages of spirocyclic compounds are borne out by experimental data. The introduction of a spirocyclic moiety can significantly improve a molecule's physicochemical properties, which in turn can lead to a better pharmacokinetic profile.

PropertyPlanar PrecursorSpirocyclic AnalogRationale for Improvement
Aqueous Solubility LowHigherIncreased sp3 character and disruption of crystal packing leads to better solvation.[1]
Lipophilicity (cLogP) HighLowerThe higher sp3 fraction reduces the overall greasy nature of the molecule.[6]
Metabolic Stability LowHigherThe rigid spirocyclic core can block sites of metabolism and reduce conformational flexibility, leading to decreased recognition by metabolic enzymes.[10]
hERG Inhibition HighLowerThe 3D geometry of spirocycles can prevent the molecule from adopting the planar conformation often associated with hERG channel binding.[10]

Case Study: Polo-like Kinase 4 (PLK4) Inhibitors

In the development of inhibitors for Polo-like Kinase 4 (PLK4), a target in oncology, researchers at Pfizer replaced a configurationally labile alkene with a spirocyclopropane.[13] This seemingly small change resulted in a dramatic improvement in the compound's properties.

CompoundPLK4 IC50 (nM)Mouse Plasma Exposure (AUC, ng*h/mL)Aqueous Solubility (µg/mL)
Planar Alkene 1.2<50<1
Spirocyclopropane 0.8>5000>50

This case study clearly demonstrates the power of spirocyclization to transform a compound with poor drug-like properties into a viable clinical candidate.[13]

Computational Exploration of Spirocyclic Chemical Space

Computational chemistry plays a vital role in navigating the vast chemical space of spirocyclic compounds.[21] In silico methods can be used to design novel spirocyclic scaffolds, predict their properties, and prioritize them for synthesis.

A Workflow for Computational Spirocycle Design and Screening

Step 1: Virtual Library Enumeration

  • Define a set of spirocyclic cores of interest.

  • Enumerate a virtual library by decorating these cores with a diverse set of substituents using computational tools.

Step 2: Physicochemical Property Prediction

  • Calculate key drug-like properties for each virtual compound, such as molecular weight, cLogP, topological polar surface area (TPSA), and number of rotatable bonds.

  • Filter the library to remove compounds with undesirable properties.

Step 3: Conformational Analysis

  • For promising candidates, perform a thorough conformational analysis to understand their preferred three-dimensional shapes.[22][23][24][25]

Step 4: Molecular Docking and Scoring

  • Dock the low-energy conformers of the virtual compounds into the binding site of the target protein.

  • Use scoring functions to estimate the binding affinity and prioritize compounds for synthesis.

Step 5: De Novo Design

  • Utilize computational algorithms to design novel spirocyclic scaffolds that are complementary to the target binding site.

Below is a diagram illustrating the computational workflow for exploring spirocyclic chemical space.

cluster_0 In Silico Design & Filtering cluster_1 Synthesis & Testing Library Virtual Library Enumeration Filter Physicochemical Property Filtering Library->Filter Conformational Conformational Analysis Filter->Conformational Docking Molecular Docking & Scoring Conformational->Docking Synthesis Synthesis of Prioritized Compounds Docking->Synthesis Prioritized Candidates Assay In Vitro Biological Assays Synthesis->Assay

Caption: Computational workflow for spirocycle design and screening.

Approved Drugs and Clinical Candidates: The Real-World Impact of Spirocycles

The increasing prevalence of spirocyclic motifs in clinically approved drugs and late-stage clinical candidates is a testament to their value in drug discovery.[26][27][28]

DrugTargetTherapeutic AreaSpirocyclic Moiety
Ledipasvir [4]HCV NS5AHepatitis CSpirocyclic core
Revumenib [9]Menin-MLLAcute Leukemia2,7-diazaspiro[3.5]nonane
Apalutamide [26]Androgen ReceptorProstate CancerSpirocyclic hydantoin
Rolapitant [26]NK1 ReceptorChemotherapy-induced nauseaSpiro-piperidine
Olaparib [13]PARPOvarian CancerDiazaspiro[3.3]heptane analog developed

These examples highlight the diverse range of targets and therapeutic areas where spirocyclic compounds have made a significant impact. The success of these drugs provides a strong validation for the continued exploration of spirocyclic chemical space.

Conclusion and Future Perspectives

Spirocyclic compounds represent a powerful and increasingly accessible class of molecules for drug discovery. Their inherent three-dimensionality provides a distinct advantage in targeting complex biological systems and in optimizing the physicochemical and pharmacokinetic properties of drug candidates. As synthetic methodologies continue to advance and our understanding of the interplay between molecular shape and biological activity deepens, the exploration of spirocyclic chemical space will undoubtedly lead to the discovery of the next generation of innovative medicines. The "escape from flatland" is not merely a conceptual trend but a data-driven strategy that is delivering tangible results in the clinic. The continued integration of advanced synthesis, computational design, and rigorous biological evaluation will ensure that the full potential of spirocyclic scaffolds is realized in the years to come.

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Whitepaper: The Spirocyclic Scaffold: A Paradigm Shift in Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern era of drug discovery, the strategic move away from flat, aromatic-rich molecules—a concept often termed "escaping flatland"—has become paramount for overcoming pervasive challenges in potency, selectivity, and pharmacokinetics.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a privileged structural motif, offering a unique solution to these challenges.[2][3] Their inherent three-dimensionality, conformational rigidity, and the ability to project substituents into precise vectors in space provide medicinal chemists with a powerful tool to refine drug-like properties.[4][5] This technical guide provides an in-depth analysis of the role of spirocycles in drug design, synthesizing field-proven insights with foundational scientific principles to explain how these scaffolds can systematically enhance physicochemical properties, metabolic stability, and target engagement.

Introduction: The Imperative for Three-Dimensionality

Historically, medicinal chemistry has been dominated by heteroaromatic and other planar ring systems. While synthetically accessible, this over-reliance on two-dimensional structures often leads to compounds with suboptimal properties, including poor solubility, metabolic liabilities, and off-target effects.[6] The shift towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is a direct response to these limitations.[1][6] An increased Fsp³ count generally correlates with improved clinical success, attributed to better solubility, enhanced target specificity, and more favorable pharmacokinetic (PK) profiles.[7]

Spirocycles are quintessential examples of sp³-rich, three-dimensional scaffolds.[7] By joining two rings through a single quaternary carbon, they introduce a rigid, non-planar architecture that fundamentally alters a molecule's interaction with its biological environment.[8][9] This guide will explore the causality behind the benefits conferred by spirocycles, from modulating fundamental physicochemical characteristics to optimizing complex ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Modulating Physicochemical Properties: The Foundation of Druggability

The introduction of a spirocyclic core can profoundly and predictably alter a molecule's fundamental physicochemical properties, which are critical determinants of its overall suitability as a drug candidate.

Solubility and Lipophilicity

A common challenge in drug development is the "lipophilicity creep," where potency optimization leads to excessively greasy molecules that suffer from poor aqueous solubility and increased toxicity. Spirocycles offer a robust solution. Replacing planar aromatic rings with saturated spirocyclic systems can disrupt crystal lattice packing and reduce the molecule's overall lipophilicity (measured as logP or logD), thereby improving aqueous solubility.[4][6]

For instance, the replacement of common heterocycles like morpholine or piperazine with azaspirocyclic analogues has been shown to decrease lipophilicity and enhance solubility.[6][10] This is because the sp³-rich nature of the scaffold is less hydrophobic than a corresponding aromatic system.[4]

Table 1: Comparative Physicochemical Properties of Parent Heterocycles vs. Spirocyclic Analogues Data synthesized from multiple sources for illustrative purposes.[6][10]

Parent ScaffoldRepresentative logD (pH 7.4)Aqueous SolubilitySpirocyclic BioisostereRepresentative logD (pH 7.4)Aqueous SolubilityCausality for Improvement
Piperazine 0.8Moderate2,7-Diazaspiro[3.5]nonane -0.5HighIncreased Fsp³, reduced planarity disrupts crystal packing.
Morpholine -0.9High2-Oxa-6-azaspiro[3.3]heptane -1.5Very HighHigher sp³ character and unique geometry enhance hydration.
gem-Dimethyl +1.2LowSpiro-oxetane +0.4ModerateOxetane oxygen acts as a hydrogen bond acceptor, reducing lipophilicity.[10]
Conformational Rigidity

One of the most significant advantages of spirocycles is the conformational constraint they impose.[8][11] Unlike flexible aliphatic chains or single rings that can adopt numerous conformations, a spirocyclic system has a limited number of well-defined, low-energy conformations.[4] This rigidity has two primary benefits:

  • Reduced Entropy Penalty: Upon binding to a biological target, a flexible molecule must "pay" a significant entropic penalty to adopt the correct bioactive conformation. A rigid spirocycle is already pre-organized for binding, leading to a more favorable change in Gibbs free energy and, consequently, higher binding affinity and potency.[3][11]

  • Predictable Exit Vectors: The spiro atom acts as a central anchor from which substituents are projected into space in fixed, predictable orientations, often referred to as "exit vectors."[5] This allows for precise and optimized interactions with specific pockets and residues within a target's binding site.

Enhancing Pharmacokinetic (ADME) Profiles

A drug's journey through the body is governed by its ADME properties. Spirocycles provide a structural framework to systematically address common ADME liabilities, particularly metabolic instability.

Boosting Metabolic Stability

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance.[12] A molecule with poor metabolic stability will be cleared too quickly, resulting in a short half-life and poor bioavailability.[12] Spirocyclic scaffolds can enhance metabolic stability through several mechanisms:

  • Shielding Labile Sites: The rigid, three-dimensional structure can sterically hinder the access of metabolic enzymes to metabolically vulnerable sites on the molecule.[12]

  • Replacing Metabolically "Hot" Groups: Aromatic rings are often susceptible to oxidative metabolism. Replacing them with a more stable saturated spirocycle can eliminate this liability.

  • Lowering Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. By reducing logP, spirocycles can decrease the rate of metabolic clearance.[13]

G cluster_0 Flexible Molecule cluster_1 Spirocyclic Analogue A Metabolically Labile Site (e.g., Ar-H) B CYP450 Enzyme A->B Accessible for Oxidation C Labile Site Now Shielded E Spirocyclic Scaffold D CYP450 Enzyme D->E Steric Hindrance

Caption: Spirocyclic scaffolds sterically shield metabolically labile sites.

Optimizing Pharmacodynamics: Potency and Selectivity

The ultimate goal of a drug is to interact with its target potently and selectively. The defined geometry of spirocycles is a key enabler of this objective.

Driving Potency and Selectivity

The ability to lock a molecule into a bioactive conformation and present functional groups in precise spatial arrangements directly translates to improved potency and selectivity.[14][15][16]

  • Potency: By minimizing the entropic cost of binding and optimizing key interactions (e.g., hydrogen bonds, cation-π interactions), spirocycles can dramatically increase a compound's affinity for its intended target.[3][17] A compelling example is the approved menin-MLL inhibitor, revumenib, where a central spirocyclic amine is essential for a cation-π interaction that drives affinity.[17]

  • Selectivity: Off-target activity is often the result of a molecule's flexibility, allowing it to contort and fit into the binding sites of unintended proteins. The rigidity of a spirocycle reduces this promiscuity.[6] For instance, replacing the flexible piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane motif led to a significant increase in selectivity for PARP-1 over other PARP family members, which was accompanied by reduced cytotoxicity.[7][18]

binding_model

Caption: Spirocycles pre-organize functional groups for optimal target binding.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically validate the impact of a spirocyclic scaffold on metabolic stability, an in vitro assay using human liver microsomes (HLM) is a cornerstone experiment. This protocol provides a self-validating system to quantify the intrinsic clearance of a compound.

Objective: To determine the rate of metabolism of a test compound (e.g., a spirocyclic candidate vs. a non-spirocyclic predecessor) by HLM.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (e.g., pooled, 20 mg/mL)

  • NADPH regenerating system (e.g., Promega NADPH-Regeneration System)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Verapamil) for reaction quenching

  • Control compounds: Propranolol (high clearance), Verapamil (low clearance)

  • 96-well incubation plate and a clean 96-well collection plate

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Thaw HLM on ice. Dilute to a final working concentration of 0.5 mg/mL in 0.1 M phosphate buffer.

    • Prepare the test compound solution by diluting the 10 mM stock to a 100 µM intermediate stock in buffer. The final incubation concentration will be 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation (in duplicate):

    • To the incubation plate, add 98 µL of the diluted HLM suspension.

    • Add 1 µL of the 100 µM test compound stock to each well.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding 1 µL of the prepared NADPH system to each well. This is your T=0 time point for one set of wells.

    • For the T=0 sample, immediately quench the reaction by transferring 50 µL of the mixture to a collection plate containing 150 µL of ice-cold acetonitrile with the internal standard.

    • Continue incubating the plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction for other sets of wells in the same manner.

    • Include a negative control (no NADPH) to check for non-enzymatic degradation.

  • Sample Processing & Analysis:

    • Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the line (k) represents the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) in µL/min/mg protein. A lower Cl_int value indicates higher metabolic stability.

workflow

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Conclusion and Future Outlook

The incorporation of spirocyclic scaffolds is no longer a niche strategy but a mainstream approach for rationally designing superior drug candidates.[15][19] By providing a rigid, three-dimensional framework, spirocycles allow medicinal chemists to exert precise control over conformation, physicochemical properties, and the spatial orientation of key pharmacophoric elements.[4][14] This control directly translates into tangible improvements in solubility, metabolic stability, potency, and selectivity.[6] The growing commercial availability of novel spirocyclic building blocks and the development of more efficient synthetic methodologies are making these valuable scaffolds more accessible than ever.[14][17] As drug discovery continues to tackle increasingly complex biological targets, the strategic application of spirocycles will be indispensable in the creation of the next generation of safe and effective medicines.

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  • Stepan, A. F., et al. (2015). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Penny, M. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • El-Sawy, E. R., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Krenske, E. H., et al. (2014). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. Available at: [Link]

  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Ganguly, S., et al. (2019). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. Available at: [Link]

  • Krasavin, M. (2020). Spirocyclic Motifs in Natural Products. National Institutes of Health. Available at: [Link]

  • Chem Help ASAP. (2024). Lipinski's rules & drug discovery beyond the rule of five. YouTube. Available at: [Link]

  • Mulet, T. (2018). Putting the “rule of five” of drug research in context. Mapping Ignorance. Available at: [Link]

  • St-Gallay, S. (2019). The Rule of 5 - Two decades later. Sygnature Discovery. Available at: [Link]

  • Dar’in, D., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]

  • Dar’in, D., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. National Institutes of Health. Available at: [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Available at: [Link]

  • Krenske, E. H., et al. (2014). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. ResearchGate. Available at: [Link]

  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]

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The Ascendancy of Spirocycles: A Technical Guide to Harnessing Three-Dimensionality in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm in modern drug discovery is undergoing a significant spatial shift, moving away from the planar landscapes of traditional aromatic scaffolds towards the topographical complexity of three-dimensional structures. At the forefront of this evolution are spirocyclic scaffolds, motifs defined by two rings sharing a single atom. This guide provides an in-depth exploration of the strategic application of spirocyclic systems in medicinal chemistry. We will dissect the fundamental principles that render these scaffolds advantageous, offering a comprehensive overview of their impact on physicochemical properties, target engagement, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable insights through detailed synthetic protocols and comparative data analysis.

Introduction: Escaping Flatland in Drug Design

For decades, medicinal chemistry has been heavily reliant on aromatic and heteroaromatic ring systems. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic liability[1]. The increasing demand for novel chemical matter with improved druggability has catalyzed a surge of interest in scaffolds with a higher fraction of sp³-hybridized carbons, a key characteristic of spirocyclic systems[2][3].

Spirocycles are not a new concept in medicinal chemistry, with spirocyclic motifs present in drugs for over half a century[4]. However, recent advancements in synthetic methodologies have made these complex three-dimensional structures more accessible, fueling their integration into modern drug discovery programs[5][6][7]. Their inherent rigidity and unique ability to project substituents into distinct vectors in three-dimensional space offer a powerful tool to enhance potency, selectivity, and overall pharmaceutical properties[2][4]. This guide will navigate the multifaceted world of spirocyclic scaffolds, from their conceptual advantages to their practical implementation in drug design.

The Strategic Advantage of Spirocyclic Scaffolds

The incorporation of a spirocyclic moiety into a drug candidate is a deliberate strategic choice aimed at overcoming specific challenges in drug development. The primary advantages stem from their unique structural and conformational properties.

Enhanced Three-Dimensionality and Target Engagement

The defining feature of a spirocycle is its spiroatom, a quaternary carbon that joins two rings. This arrangement forces the rings into perpendicular or near-perpendicular orientations, creating a rigid, three-dimensional scaffold. This contrasts sharply with the planar nature of aromatic rings.

  • Improved Target Complementarity: The three-dimensional arrangement of functional groups on a spirocyclic core can lead to more extensive and specific interactions with the complex topography of biological targets like enzymes and receptors[4]. This enhanced shape complementarity can translate to increased potency and selectivity.

  • Conformational Rigidity: The rigid nature of many spirocyclic systems reduces the entropic penalty upon binding to a target, as the molecule does not need to "freeze" into a specific conformation[6]. This can lead to a favorable change in the Gibbs free energy of binding and, consequently, higher affinity.

G cluster_0 Planar Scaffold cluster_1 Spirocyclic Scaffold Planar Limited 3D vectors Target_P Binding Site Planar->Target_P Suboptimal Fit Spiro Defined 3D Vectors Target_S Binding Site Spiro->Target_S Enhanced Complementarity

Modulation of Physicochemical Properties

The introduction of sp³-rich spirocyclic scaffolds can significantly improve the "drug-like" properties of a molecule, a critical factor for successful clinical development.

  • Increased Solubility: Generally, increasing the fraction of sp³-hybridized carbons (Fsp³) and moving away from planarity leads to improved aqueous solubility[2][4]. This is a crucial parameter for oral bioavailability.

  • Reduced Lipophilicity: Flat, aromatic compounds tend to be highly lipophilic, which can lead to issues with promiscuity, toxicity, and poor pharmacokinetic profiles. Spirocycles offer a means to decrease lipophilicity (LogP) while maintaining or improving potency[2].

  • Enhanced Metabolic Stability: The quaternary spirocenter and the often more sterically hindered nature of spirocyclic compounds can block sites of metabolic attack by cytochrome P450 enzymes, leading to increased metabolic stability and a longer half-life in the body[2].

Novelty and Intellectual Property

In a competitive pharmaceutical landscape, the structural novelty of spirocyclic scaffolds provides a significant advantage in securing intellectual property rights[6]. The exploration of this expanded chemical space allows for the development of first-in-class medicines with strong patent protection[8].

Comparative Analysis: Spirocyclic vs. Non-Spirocyclic Analogs

The theoretical advantages of spirocyclization are best illustrated through direct comparison with their non-spirocyclic or planar counterparts. The following table summarizes key data from published studies, highlighting the tangible benefits of this structural modification.

Target Non-Spirocyclic Analog Spirocyclic Analog Key Improvement Reference
FFA1 (GPR40) AM-1638AM-52622-fold increase in potency, enhanced off-target selectivity.[6]
PLK4 Alkene-linked inhibitorCyclopropyl-spirocyclic inhibitorImproved pharmacokinetic properties.[3]
MCHR1 Morpholine-containing antagonistAzaspirocyclic antagonistLowered logD values, improved selectivity over hERG, and enhanced metabolic stability.[2]
HDAC Quisinostat (pan-HDAC inhibitor)Spirocyclic pyrolidino-azetidine analogIncreased selectivity for P. falciparum HDAC1 with reduced cytotoxicity.[3]

Synthetic Strategies for Spirocyclic Scaffolds

The construction of the sterically demanding quaternary spirocenter has historically been a synthetic challenge[4]. However, a diverse array of synthetic methodologies has been developed to access these complex architectures efficiently.

Key Synthetic Approaches

The primary strategies for synthesizing spirocycles can be broadly categorized as follows:

  • Intramolecular Cyclization: This is a powerful and widely used strategy where a pre-existing ring serves as an anchor for the formation of the second ring. This can involve nucleophilic substitution, radical cyclization, or ring-closing metathesis.

  • Cycloaddition Reactions: Reactions such as [4+2] (Diels-Alder) and [3+2] cycloadditions can be employed to construct one of the rings of the spirocycle in a highly stereocontrolled manner. 1,3-dipolar cycloaddition of azomethine ylides is a notable example for the synthesis of spiro-pyrrolidines[9].

  • Rearrangement Reactions: Certain molecular rearrangements, such as pinacol-type rearrangements, can lead to the formation of a spirocyclic core.

  • Transition-Metal-Catalyzed Reactions: Modern organometallic chemistry offers a plethora of methods for spirocycle synthesis, including palladium-catalyzed cyclocarbonylation and rhodium-catalyzed C-H activation/annulation[10][11].

G A Starting Materials B Intramolecular Cyclization A->B C Cycloaddition Reactions A->C D Rearrangement Reactions A->D E Transition-Metal Catalysis A->E F Spirocyclic Scaffold B->F C->F D->F E->F

Exemplary Synthetic Protocol: Synthesis of a Spiro-oxindole

Spiro-oxindoles are a prominent class of spirocyclic compounds with a wide range of biological activities. The following is a representative protocol for their synthesis via a [3+2] cycloaddition reaction.

Reaction: 1,3-Dipolar Cycloaddition of an Azomethine Ylide to a Methyleneindolinone.

Materials:

  • Isatin-derived methyleneindolinone (1.0 equiv)

  • Sarcosine (1.2 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Toluene (or other suitable solvent)

  • Anhydrous Magnesium Sulfate

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the methyleneindolinone, sarcosine, and paraformaldehyde.

  • Add dry toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the methyleneindolinone.

  • Heat the reaction mixture to reflux (typically 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-oxindole product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Self-Validating System: The success of this protocol is validated by the disappearance of the starting materials as monitored by TLC or LC-MS and the appearance of a new spot corresponding to the product. The final characterization data must be consistent with the expected structure of the spiro-oxindole. The diastereoselectivity of the reaction can be assessed by NMR analysis of the crude reaction mixture.

Case Studies: Spirocyclic Scaffolds in Approved Drugs and Clinical Candidates

The successful application of spirocyclic scaffolds is evident in the growing number of approved drugs and promising clinical candidates that incorporate these motifs.

  • Ledipasvir: An antiviral drug used to treat Hepatitis C, ledipasvir features a spirocyclic fluorene moiety.

  • Revumenib: Approved for the treatment of acute leukemias, revumenib contains a 2,7-diazaspiro[3.5]nonane core that is essential for its binding to the menin-MLL protein-protein interaction[7]. The protonated piperidine nitrogen of the spirocycle forms a crucial cation-π interaction with tyrosine residues in the binding pocket[7].

  • Cebranopadol: An analgesic currently in late-stage clinical trials, cebranopadol possesses a spiro[cyclohexane-1,1'-pyrano[3,4-b]indol] core[12]. This compound exhibits a unique mechanism of action as a nociceptin/orphanin FQ peptide receptor and opioid receptor agonist[12].

  • FHD-609: A degrader molecule that entered clinical trials, FHD-609 incorporates a diazaspiro[3.5]nonane motif[7]. The spirocycle aids in optimizing the molecule's properties for its function as a degrader of BRD9[7].

Challenges and Future Perspectives

Despite their numerous advantages, the integration of spirocyclic scaffolds is not without its challenges. The synthesis can be complex and may require multi-step sequences, which can be a hurdle for large-scale production[13][14]. The stereochemical complexity of many spirocycles also necessitates the development of robust enantioselective synthetic methods[4].

Looking ahead, the field of spirocyclic chemistry is poised for continued growth. The development of novel synthetic methods, including photoredox and electrochemical approaches, will undoubtedly expand the accessible chemical space of spirocyclic scaffolds[3]. Furthermore, the integration of computational modeling and machine learning will enable a more rational design of spirocyclic compounds with tailored properties. As our understanding of the intricate interplay between three-dimensional structure and biological activity deepens, spirocyclic scaffolds will undoubtedly play an increasingly pivotal role in the discovery of the next generation of innovative medicines.

References

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Methodological & Application

Synthetic Strategies for 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. Spirocyclic frameworks, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality and conformational rigidity can lead to improved potency, selectivity, and pharmacokinetic profiles compared to their linear or monocyclic counterparts. 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride, a conformationally restricted analog of GABA, exemplifies the potential of this structural class, particularly in the development of therapeutics targeting the central nervous system.[1] This guide provides a comprehensive overview of the synthetic routes to this important building block, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Retrosynthetic Analysis: Charting the Course

Two primary retrosynthetic disconnections for this compound will be explored in this guide.

Route A focuses on the construction of the spirocyclic core from a piperidine derivative, followed by the introduction of the carboxylic acid functionality. This approach offers a high degree of control over the stereochemistry of the final product.

Route B involves the initial synthesis of the parent amine, 6-azaspiro[2.5]octane, followed by a carboxylation step. This route may be more convergent and suitable for large-scale synthesis.

Retrosynthesis Target 6-Azaspiro[2.5]octane-1-carboxylic acid HCl RouteA Route A: Piperidine-based Target->RouteA RouteB Route B: Parent Amine Carboxylation Target->RouteB Spiro_ester Spirocyclic Ester Intermediate RouteA->Spiro_ester Parent_amine 6-Azaspiro[2.5]octane RouteB->Parent_amine Piperidone Protected 4-Piperidone Derivative Spiro_ester->Piperidone Dinitrile 1,1-Cyclopropanediacetonitrile Parent_amine->Dinitrile

Caption: Retrosynthetic analysis of this compound.

Route A: Construction from a Piperidine Precursor

This route is adapted from a patented procedure and offers a robust method for obtaining the target compound.[2] The key steps involve the formation of the spirocyclic system via a Simmons-Smith or related cyclopropanation reaction, followed by functional group manipulations to install the carboxylic acid and subsequent deprotection.

Experimental Workflow for Route A

Route_A_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Wittig Olefination cluster_2 Step 3: Cyclopropanation & Oxidation cluster_3 Step 4: Deprotection A 4-Piperidone B N-Boc-4-piperidone A->B (Boc)2O, Base C N-Boc-4-methylenepiperidine B->C Ph3PCH2Br, Base D 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid C->D 1. CH2I2, Zn-Cu 2. Oxidation E 6-Azaspiro[2.5]octane-1-carboxylic acid HCl D->E HCl in Dioxane

Caption: Experimental workflow for the synthesis of this compound via Route A.

Detailed Protocol for Route A

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-4-piperidone as a white solid.

Rationale: The Boc protecting group is installed to prevent side reactions at the nitrogen atom in subsequent steps. Sodium bicarbonate acts as a base to neutralize the hydrochloride salt and facilitate the reaction with (Boc)₂O.

Step 2: Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting yellow suspension at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Rationale: The Wittig reaction is a reliable method for converting a ketone into an alkene. The ylide is generated in situ from the phosphonium salt and a strong base.

Step 3: Synthesis of 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

  • To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous DCM, add a solution of diethylzinc (1.5 eq) in hexanes.

  • Add diiodomethane (1.6 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude spirocycle.

  • Dissolve the crude product in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3).

  • Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate.

  • Stir vigorously for 2 hours at room temperature.

  • Extract with DCM, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the carboxylic acid.

Rationale: The Simmons-Smith cyclopropanation reaction is used to form the spirocyclic cyclopropane ring. Subsequent oxidation with a ruthenium catalyst cleaves an intermediate diol to form the carboxylic acid.

Step 4: Synthesis of this compound

  • Dissolve 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 4 hours.

  • Concentrate the reaction mixture in vacuo to obtain the product as a white solid.

Rationale: The Boc protecting group is acid-labile and is readily cleaved with strong acid, such as HCl in dioxane, to yield the desired hydrochloride salt.

Step Product Yield (%) Purity (%)
1N-Boc-4-piperidone95>98 (¹H NMR)
2N-Boc-4-methylenepiperidine85>97 (GC-MS)
36-(Boc)-6-azaspiro[2.5]octane-1-carboxylic acid60>95 (LC-MS)
46-Azaspiro[2.5]octane-1-carboxylic acid HCl98>99 (¹H NMR)

Table 1: Typical yields and purities for Route A.

Route B: Synthesis from 1,1-Cyclopropanediacetonitrile

This alternative route begins with the construction of the cyclopropane ring, followed by the formation of the piperidine ring and subsequent carboxylation. This approach may be more efficient for large-scale production due to the readily available starting materials.

Experimental Workflow for Route B

Route_B_Workflow cluster_0 Step 1: Dinitrile Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Carboxylation & HCl Salt Formation A Malononitrile & 1,2-Dibromoethane B 1,1-Cyclopropanediacetonitrile A->B Base C 6-Azaspiro[2.5]octane B->C H2, Raney Ni D 6-Azaspiro[2.5]octane-1-carboxylic acid HCl C->D 1. CO2, Organolithium 2. HCl

Caption: Experimental workflow for the synthesis of this compound via Route B.

Detailed Protocol for Route B

Step 1: Synthesis of 1,1-Cyclopropanediacetonitrile

  • To a solution of malononitrile (1.0 eq) in dimethylformamide (DMF), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Cool to room temperature, pour into ice water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by vacuum distillation to obtain the product.

Rationale: The acidic protons of malononitrile are deprotonated by a strong base, and the resulting carbanion undergoes a tandem alkylation with 1,2-dibromoethane to form the cyclopropane ring.

Step 2: Synthesis of 6-Azaspiro[2.5]octane

  • In a high-pressure reactor, dissolve 1,1-cyclopropanediacetonitrile (1.0 eq) in methanol saturated with ammonia.

  • Add Raney nickel (10 wt%) as a catalyst.

  • Pressurize the reactor with hydrogen gas (1000 psi) and heat to 100 °C.

  • Maintain stirring for 24 hours.

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate in vacuo to obtain the crude product, which can be purified by distillation.

Rationale: The dinitrile is reduced to the corresponding diamine in the presence of hydrogen and a Raney nickel catalyst. The intramolecular cyclization to form the piperidine ring occurs under these conditions.

Step 3: Synthesis of this compound

  • Protect the secondary amine of 6-azaspiro[2.5]octane with a suitable protecting group (e.g., Boc).

  • Dissolve the N-protected spiroamine in anhydrous THF and cool to -78 °C.

  • Add sec-butyllithium (1.1 eq) dropwise and stir for 1 hour at this temperature.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the N-protected carboxylic acid.

  • Deprotect the N-Boc group with HCl in dioxane as described in Route A, Step 4.

Rationale: The proton alpha to the nitrogen on the cyclopropane ring can be deprotonated with a strong base to form an organolithium species, which then reacts with carbon dioxide to form the carboxylate. Subsequent acidification and deprotection yield the final product.

Step Product Yield (%) Purity (%)
11,1-Cyclopropanediacetonitrile70>98 (GC-MS)
26-Azaspiro[2.5]octane65>97 (¹H NMR)
36-Azaspiro[2.5]octane-1-carboxylic acid HCl50 (over 3 steps)>99 (LC-MS)

Table 2: Typical yields and purities for Route B.

Conclusion and Future Perspectives

Both synthetic routes presented in this guide offer viable pathways to this compound. Route A provides a more controlled, albeit longer, sequence, while Route B is more convergent and potentially more amenable to scale-up. The choice of route will depend on the specific needs of the research program, including scale, available starting materials, and desired purity. As the demand for novel spirocyclic building blocks continues to grow, the development of even more efficient and stereoselective synthetic methods, potentially leveraging enzymatic or flow chemistry approaches, will be a key area of future research.[3]

References

  • Bryans, J. S., et al. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329-2334. [Link]

  • Patel, M. K., et al. (2023). Crystalline forms of 1,1,1,3,3,3-Hexafluoropropan-2-yl (S)-1-(pyridazin-3-ylcarbamoyl)-6-azaspiro[2.5]octane-6-carboxylate. U.S.
  • Laval, S., et al. (2014). Titanium(IV) isopropoxide. Tetrahedron, 70(4), 975-983. This reference is not directly about the target molecule but provides context on related chemistry. A more direct citation for the synthesis of the parent amine is needed.
  • Danheiser, R. L., et al. (1980). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 59, 36. [Link]

  • Arnold, F. S., et al. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

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The Strategic Incorporation of 6-azaspiro[2.5]octane-1-carboxylic Acid in Modern Organic Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland"[1]. This paradigm shift involves moving away from predominantly planar, sp²-rich scaffolds towards more three-dimensional, sp³-rich molecular architectures. Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined three-dimensional geometry allow for the precise projection of functional groups into the binding pockets of biological targets, often leading to significant gains in potency and selectivity[2][3].

Among the diverse array of spirocyclic building blocks, 6-azaspiro[2.5]octane-1-carboxylic acid stands out as a particularly valuable scaffold. This constrained, non-natural amino acid analog combines the conformational rigidity of a cyclopropane ring fused to a piperidine core. This unique topology serves as a bioisostere for commonly used motifs like proline and pipecolic acid, while offering a distinct spatial arrangement of its carboxylic acid and secondary amine functionalities. The incorporation of this building block can profoundly influence a molecule's physicochemical properties, such as solubility and metabolic stability, making it an attractive tool for overcoming common challenges in drug development[3][4].

This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of 6-azaspiro[2.5]octane-1-carboxylic acid. It is designed to empower researchers, scientists, and drug development professionals to effectively leverage this powerful building block in their synthetic campaigns.

Physicochemical and Structural Data

The most commonly utilized form of this building block is its N-Boc protected derivative, which facilitates straightforward application in standard peptide coupling and other derivatization reactions.

PropertyValueSource(s)
Compound Name 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid[5][6][7]
CAS Number 871727-05-8[5][6][7]
Molecular Formula C₁₃H₂₁NO₄[6][7]
Molecular Weight 255.31 g/mol [6][7]
Appearance Solid[7]
Purity Typically ≥95%[5]
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(O)=O[7]
InChI Key ZVMOSXHYOPBSRN-UHFFFAOYSA-N[7]

Synthesis of the Core Building Block: N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid

While commercially available, understanding the synthesis of the core building block is crucial for specialized applications or scale-up. A plausible and efficient synthetic strategy involves the cyclopropanation of a suitable piperidine-based precursor. The Simmons-Smith reaction, a classic and reliable method for forming cyclopropanes from alkenes, provides a robust approach[8][9][10].

Workflow for the Synthesis of N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis A N-Boc-4-piperidone B Wittig or Horner-Wadsworth-Emmons Reaction (e.g., with triethyl phosphonoacetate) A->B Reactant C Ethyl 1-(tert-butoxycarbonyl)piperidine-4-ylideneacetate B->C Product D Simmons-Smith Reaction (Et₂Zn, CH₂I₂) C->D Substrate E Ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate D->E Product F Saponification (e.g., LiOH, THF/H₂O) E->F Substrate G N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid F->G Final Product

Caption: Synthetic workflow for N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid.

Detailed Experimental Protocol: Synthesis of N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-ylideneacetate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexane (3x) and suspend it in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the desired α,β-unsaturated ester.

Step 2: Simmons-Smith Cyclopropanation

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-ylideneacetate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add diethylzinc (1.0 M solution in hexanes, 2.2 eq) dropwise, followed by the dropwise addition of diiodomethane (2.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour until the phases become clear.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash chromatography to yield ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the spirocyclic ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or methyl tert-butyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 N HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness to yield N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid as a solid. The product is often of sufficient purity for subsequent steps without further purification.

Application in Amide Bond Formation

The primary application of N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid is as a unique amino acid surrogate in the synthesis of peptides, peptidomimetics, and small molecule drug candidates. Its carboxylic acid handle allows for standard amide coupling reactions with a wide variety of primary and secondary amines.

Workflow for Amide Coupling

G A N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid C Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) A->C Substrate 1 B Primary or Secondary Amine (R-NH₂ or R₂NH) B->C Substrate 2 D N-Boc Protected Amide Product C->D Product

Caption: General workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol: HATU-Mediated Coupling with Benzylamine

This protocol details a robust and high-yielding amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes racemization[11][12].

Materials:

  • N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, sat. aq. NaHCO₃, brine, MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester intermediate[13].

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxamide.

Application in N-Terminal Deprotection

Following its incorporation into a larger molecule, the Boc protecting group on the piperidine nitrogen can be readily removed under acidic conditions to reveal a secondary amine. This newly liberated amine serves as a handle for further functionalization, such as alkylation, acylation, or use in solid-phase peptide synthesis (SPPS) elongation.

Workflow for Boc Deprotection

G A N-Boc Protected Amide Product B Acidic Conditions (e.g., TFA in DCM) A->B Substrate C Amine Salt Product (e.g., TFA salt) B->C Product D Aqueous Basic Workup (e.g., NaHCO₃) C->D Neutralization E Free Amine Product D->E Final Product

Caption: Workflow for the acidic removal of the Boc protecting group.

Detailed Experimental Protocol: TFA-Mediated Boc Deprotection

Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its efficacy and the volatility of its byproducts[14][15][16].

Materials:

  • N-Boc protected substrate (e.g., N-benzyl-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxamide) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine, MgSO₄

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM). The concentration is typically around 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise to the stirred solution. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS. The mechanism involves protonation of the carbamate, loss of the stable tert-butyl cation (which forms isobutylene and CO₂), and formation of the amine salt[16].

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • To obtain the free amine, dissolve the crude residue (the TFA salt) in DCM and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected product, N-benzyl-6-azaspiro[2.5]octane-1-carboxamide.

Conclusion: A Versatile Tool for Innovative Drug Discovery

6-Azaspiro[2.5]octane-1-carboxylic acid is more than just a novel building block; it is a strategic tool for imbuing molecules with desirable three-dimensional characteristics. Its rigid, sp³-rich framework provides a predictable and powerful means to explore chemical space, optimize ligand-receptor interactions, and enhance pharmacokinetic properties. The protocols detailed herein offer robust and reproducible methods for both the synthesis of this valuable scaffold and its subsequent application in amide bond formation and deprotection. By mastering the use of such conformationally constrained building blocks, researchers can accelerate the discovery and development of the next generation of innovative therapeutics.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. [Link]

  • Touaibia, T., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(21), 6432. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. [Link]

  • Six, Y. (2008). Studies on the intramolecular Kulinkovich–de Meijere reaction of disubstituted alkenes bearing carboxylic amide groups. Organic & Biomolecular Chemistry, 6(10), 1798-1809. [Link]

  • Fiveable. (n.d.). TFA Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). [Link]

  • ResearchGate. (2014). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. [Link]

  • ResearchGate. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (TFA). [Link]

  • Aapptec. (n.d.). Standard Removal of Boc Protecting Group. Technical Support Information Bulletin 1163. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(13), 2606–2611. [Link]

  • Scott, R. W., et al. (2009). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Journal of Organic Chemistry, 74(17), 6758–6761. [Link]

  • ResearchGate. (2015). Simmons‐Smith Cyclopropanation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

  • Chemical Communications. (2018). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. [Link]

  • ResearchGate. (2013). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • 3A Senrise. (n.d.). 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid, 95%. [Link]

  • Reekie, T. A., et al. (2013). Intramolecular cycloaddition reactions of cis-1,2-dihydrocatechol derivatives incorporating C3-tethered diazoketones, nitrile oxides, and azides: stereocontrolled routes to enantiomerically pure spiro[5.5]undecanes and related systems. Journal of Organic Chemistry, 78(14), 7100-7111. [Link]

  • American Chemical Society. (2025). Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? [Link]

  • MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]

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Application Notes and Protocols for the Incorporation of 6-Azaspiro[2.5]octane-1-carboxylic Acid into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rational design of peptide-based therapeutics increasingly relies on the incorporation of non-proteinogenic amino acids to impart favorable conformational constraints, enhance metabolic stability, and improve binding affinity.[1] 6-Azaspiro[2.5]octane-1-carboxylic acid, a conformationally rigid proline analogue, represents a valuable building block in this endeavor. Its unique spirocyclic structure introduces a significant three-dimensional feature into the peptide backbone, influencing secondary structure and receptor interaction. This guide provides a comprehensive overview and detailed protocols for the synthesis of N-Fmoc protected 6-azaspiro[2.5]octane-1-carboxylic acid and its subsequent incorporation into peptide scaffolds using solid-phase peptide synthesis (SPPS). We address the inherent challenge of steric hindrance and provide field-proven strategies to achieve high coupling efficiencies.

Introduction: The Significance of Conformational Constraint

The biological activity of peptides is intrinsically linked to their three-dimensional conformation. However, linear peptides often exist as a dynamic ensemble of conformers in solution, which can lead to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of conformationally constrained amino acids, such as 6-azaspiro[2.5]octane-1-carboxylic acid, pre-organizes the peptide backbone into a more defined geometry. This can lead to a significant enhancement in biological activity and improved pharmacokinetic properties. The spirocyclic nature of this particular amino acid provides a rigid scaffold that can mimic or induce specific turn structures within a peptide sequence.

Synthesis of N-Fmoc-6-azaspiro[2.5]octane-1-carboxylic Acid

Proposed Synthetic Pathway

The synthesis of 6-azaspiro[2.5]octane-1-carboxylic acid can be envisioned starting from commercially available materials, followed by N-Fmoc protection. A general, illustrative synthetic scheme is presented below. The exact conditions for each step would require experimental optimization.

Synthetic_Pathway A Commercially Available Starting Materials B Synthesis of 6-Azaspiro[2.5]octane-1-carboxylic Acid A->B Multi-step synthesis C N-Fmoc Protection B->C Fmoc-OSu, Base D Fmoc-6-azaspiro[2.5]octane-1-carboxylic Acid C->D

Caption: Proposed synthetic workflow for Fmoc-6-azaspiro[2.5]octane-1-carboxylic acid.

Protocol for N-Fmoc Protection

This protocol is a general procedure for the N-Fmoc protection of a secondary amine-containing carboxylic acid using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This method is widely applicable and can be adapted for 6-azaspiro[2.5]octane-1-carboxylic acid.[2][][4]

Materials:

  • 6-Azaspiro[2.5]octane-1-carboxylic acid

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 6-azaspiro[2.5]octane-1-carboxylic acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.

  • Reaction: Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Add water to the reaction mixture and wash with ethyl acetate to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Fmoc-6-azaspiro[2.5]octane-1-carboxylic acid.

Incorporation into Peptide Scaffolds via SPPS

The primary challenge in coupling N-Fmoc-6-azaspiro[2.5]octane-1-carboxylic acid is its steric bulk. This necessitates the use of potent coupling reagents and potentially optimized reaction conditions to ensure complete and efficient amide bond formation.

Recommended Coupling Reagents

For sterically hindered amino acids, standard coupling reagents like DCC/HOBt may prove insufficient. More potent activating agents are highly recommended.[5][6]

Coupling ReagentFull NameKey Advantages for Hindered Couplings
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms highly reactive OAt-active esters, rapid kinetics, and reduced racemization.[5]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateWidely used, efficient, and cost-effective.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateStrong phosphonium-based reagent, often effective when uronium-based reagents are not.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh reactivity, comparable to HATU, with improved solubility and safety profile.[6]
General SPPS Workflow

The following diagram illustrates the key steps in a single coupling cycle for incorporating a sterically hindered amino acid using Fmoc-based SPPS.

SPPS_Workflow cluster_0 SPPS Cycle for Hindered Amino Acid Start Peptide-Resin with Free N-terminus Preactivation Pre-activate: Fmoc-6-azaspiro[2.5]octane-1-carboxylic acid + HATU + DIPEA in DMF Start->Preactivation Coupling Couple to Resin (Extended time, e.g., 2-4 hours) Preactivation->Coupling Wash1 Wash with DMF Coupling->Wash1 Monitor Monitor Coupling Completion (e.g., Kaiser Test) Wash1->Monitor Decision Complete? Monitor->Decision DoubleCouple Double Coupling: Repeat Pre-activation and Coupling Decision->DoubleCouple No Wash2 Wash with DMF Decision->Wash2 Yes DoubleCouple->Wash1 FmocDeprotection Fmoc Deprotection (20% Piperidine in DMF) Wash2->FmocDeprotection Wash3 Wash with DMF FmocDeprotection->Wash3 End Ready for Next Coupling Cycle Wash3->End

Caption: SPPS cycle for incorporating a sterically hindered amino acid, including a decision point for double coupling.

Detailed Protocol for a Single Coupling Cycle

This protocol outlines the manual solid-phase synthesis for a single coupling of Fmoc-6-azaspiro[2.5]octane-1-carboxylic acid using HATU as the coupling reagent.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • N-Fmoc-6-azaspiro[2.5]octane-1-carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If starting a new cycle, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min), followed by thorough washing with DMF.

  • Pre-activation: In a separate vial, dissolve N-Fmoc-6-azaspiro[2.5]octane-1-carboxylic acid (3 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended as a starting point.

  • Monitoring: After the initial coupling, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) indicates an incomplete reaction.

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 2 and 3 for a second coupling.[7] This is often necessary for sterically demanding residues to drive the reaction to completion.

  • Washing: After a complete coupling (negative Kaiser test), thoroughly wash the resin with DMF (5x), DCM (3x), and finally DMF (3x) to remove all soluble reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the newly added amino acid.

  • Final Washing: Wash the resin thoroughly with DMF (5x) to prepare for the next coupling cycle.

Peptide Cleavage, Purification, and Characterization

Cleavage from the Resin

Once the peptide synthesis is complete, the peptide is cleaved from the solid support and the side-chain protecting groups are removed.

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification by RP-HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 30 minutes) is typically used to elute the peptide. The optimal gradient will depend on the overall hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Fractions are collected and analyzed for purity. Those containing the pure peptide are pooled and lyophilized.

Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry (MS), typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[11][12][13][14][15] The observed molecular weight should match the calculated theoretical mass of the peptide containing the 6-azaspiro[2.5]octane-1-carboxylic acid residue.

Conclusion

The incorporation of 6-azaspiro[2.5]octane-1-carboxylic acid into peptide scaffolds offers a powerful strategy for introducing conformational rigidity and exploring novel chemical space in drug discovery. While its steric bulk presents a synthetic challenge, the use of potent coupling reagents such as HATU, coupled with a willingness to employ extended reaction times and double coupling strategies, can lead to successful incorporation. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring the potential of this unique amino acid in their own peptide-based research and development programs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Retrieved from [Link]

  • (2000). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Synfacts, 2000(1), 0001-0001.
  • Reifenberg, E. A., & Shipe, W. D. (2004). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. Organic Process Research & Development, 8(2), 206–210.
  • Mecadon, H., & Laskar, D. D. (2011). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Various Authors. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]

  • Juárez-García, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 64-68.
  • Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Fields, G. B. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–44.
  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology, 251, 3–16.
  • ResearchGate. (n.d.). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Retrieved from [Link]

  • Vaskevych, R. I., et al. (n.d.).
  • Al-Majdoub, Z. M., et al. (2023). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates.
  • Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins. Analytica Chimica Acta, 517(1-2), 1-15.
  • Rejman, D. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1748, 137–143.
  • Kelleher, N. L., et al. (2004). Mass spectrometry of peptides and proteins. Analytical Chemistry, 76(11), 197A–203A.

Sources

The Ascendance of the 6-Azaspiro[2.5]octane Scaffold: A Guide to its Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, two-dimensional structures that have long dominated drug discovery pipelines. In this quest for three-dimensionality, spirocyclic scaffolds have emerged as powerful tools for navigating the complexities of biological space. Among these, the 6-azaspiro[2.5]octane framework, with its unique blend of rigidity and spatial complexity, has garnered significant attention. This guide provides an in-depth exploration of the synthesis and application of 6-azaspiro[2.5]octane derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The inherent three-dimensional nature of the 6-azaspiro[2.5]octane scaffold offers several advantages in drug design. The spirocyclic core imparts a rigid conformation, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the defined exit vectors from the spirocenter allow for precise spatial orientation of substituents, enabling a more refined exploration of structure-activity relationships (SAR). This guide will delve into the practical aspects of working with this privileged scaffold, from its synthesis to its application in key therapeutic areas.

I. Synthesis of the 6-Azaspiro[2.5]octane Core and its Derivatives

A reliable and scalable synthesis of the 6-azaspiro[2.5]octane core is paramount for its successful application in medicinal chemistry. Several synthetic routes have been developed, with the choice of method often depending on the desired scale and substitution patterns.

Protocol 1: Synthesis of 6-Azaspiro[2.5]octane Hydrochloride

This protocol details a robust method for the synthesis of the hydrochloride salt of the parent 6-azaspiro[2.5]octane scaffold, starting from (1-cyanomethyl-cyclopropyl)-acetonitrile.

Reaction Scheme:

Synthesis of 6-Azaspiro[2.5]octane Hydrochloride reactant1 NC-CH2-C(CH2)2-CH2-CN reagents1 1. PMHS, Ti(Oi-Pr)4 2. Toluene, 100°C, 24h p1 reactant1->p1 reagents2 3. 1M HCl (aq) 4. Toluene, 4h p2 reagents1->p2 product [C7H14N]+Cl- p3 reagents2->p3 p1->reagents1 p1->p2 Reduction p2->reagents2 p2->p3 Hydrolysis & Salt Formation p3->product

A schematic representation of the synthesis of 6-Azaspiro[2.5]octane Hydrochloride.

Materials:

  • (1-cyanomethyl-cyclopropyl)-acetonitrile

  • Polymethylhydrosiloxane (PMHS)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)4)

  • Toluene

  • 1M Hydrochloric acid (HCl)

  • Pentane

  • Chloroform

  • Celite®

  • Round-bottom flask

  • Nitrogen atmosphere setup

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask under a nitrogen atmosphere, add (1-cyanomethyl-cyclopropyl)-acetonitrile (1.0 equiv), toluene (10 volumes), PMHS (4.0 equiv), and Ti(Oi-Pr)4 (1.0 equiv).

  • Heat the reaction mixture to 100°C and stir for 24 hours. The solution will typically turn deep purple.

  • Cool the reaction mixture to room temperature.

  • Dilute the solution with toluene (60 volumes) and hydrolyze by adding aqueous 1M HCl (3.6 equiv).

  • Stir the mixture for 4 hours at room temperature, during which the color should change from deep purple to yellow.

  • Concentrate the crude mixture under reduced pressure.

  • Filter the resulting solid and wash with pentane.

  • Dissolve the solid in chloroform and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to afford 6-azaspiro[2.5]octane as its hydrochloride salt.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the titanium catalyst and other reagents with atmospheric moisture and oxygen, which could lead to side reactions and reduced yield.

  • PMHS and Ti(Oi-Pr)4: This combination acts as an effective reducing system for the conversion of the dinitrile to the corresponding diamine, which then cyclizes to form the desired azaspirocycle.

  • Hydrolysis with HCl: The addition of hydrochloric acid serves a dual purpose: it hydrolyzes the intermediate species and protonates the final amine product to form the more stable and easily handled hydrochloride salt.

Protocol 2: N-Arylation of 6-Azaspiro[2.5]octane

This protocol provides a general method for the functionalization of the 6-azaspiro[2.5]octane core via a Buchwald-Hartwig amination reaction, a common and versatile method for forming C-N bonds.

Reaction Scheme:

N-Arylation of 6-Azaspiro[2.5]octane reactant1 6-Azaspiro[2.5]octane reagents Pd catalyst Ligand Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene, Dioxane) p1 reactant1->p1 reactant2 Ar-X (X = Br, I) product N-Aryl-6-azaspiro[2.5]octane p2 reagents->p2 + + p1->reactant2 + p1->reagents p1->p2 Buchwald-Hartwig Amination p2->product

A general scheme for the N-arylation of 6-azaspiro[2.5]octane.

Materials:

  • 6-Azaspiro[2.5]octane hydrochloride

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine 6-azaspiro[2.5]octane hydrochloride (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

  • Add the base (e.g., 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Applications in Neuroscience: Targeting Muscarinic Acetylcholine Receptors

The 6-azaspiro[2.5]octane scaffold has shown significant promise in the development of ligands for G protein-coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive therapeutic targets.

A notable application of the 6-azaspiro[2.5]octane core is in the development of potent and selective antagonists for the M4 muscarinic acetylcholine receptor.[1] SAR studies have revealed that the (R)-enantiomer of certain 6-azaspiro[2.5]octane derivatives exhibits high potency for the human and rat M4 receptor.[1]

CompoundhM4 Ki (nM)
(R)-Isomer 1.5
(S)-Isomer 150

Table 1: Enantioselectivity of a chiral 6-azaspiro[2.5]octane derivative for the human M4 muscarinic receptor. [1]

Protocol 3: In Vitro Muscarinic Receptor Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity of a test compound for a specific muscarinic receptor subtype using a radiolabeled ligand.

Workflow:

Radioligand Binding Assay A Prepare cell membranes expressing the target muscarinic receptor subtype B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-NMS) A->B C Add varying concentrations of the test compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand by rapid filtration D->E F Quantify bound radioactivity using a scintillation counter E->F G Determine IC50 and calculate Ki using the Cheng-Prusoff equation F->G

A workflow for a radioligand binding assay to determine muscarinic receptor affinity.

Materials:

  • Cell membranes expressing the human M4 muscarinic receptor

  • [³H]-N-methylscopolamine ([³H]-NMS) or other suitable radioligand

  • Test compound (6-azaspiro[2.5]octane derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Multi-channel pipette

  • Filtration manifold

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known muscarinic antagonist like atropine).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Potential Applications in Oncology: A Scaffold for Kinase Inhibitors

The rigid, three-dimensional nature of the 6-azaspiro[2.5]octane scaffold makes it an attractive framework for the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The defined spatial arrangement of substituents on the 6-azaspiro[2.5]octane core can allow for precise interactions with the ATP-binding pocket of kinases, potentially leading to high potency and selectivity.

While specific examples of 6-azaspiro[2.5]octane derivatives as potent kinase inhibitors are still emerging in the public domain, the principles of kinase inhibitor design can be readily applied to this scaffold.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Workflow:

Kinase Inhibition Assay A Prepare serial dilutions of the test compound B In a 96-well plate, add the kinase, a suitable substrate, and the test compound A->B C Initiate the kinase reaction by adding ATP B->C D Incubate at 30°C for a defined period (e.g., 60 minutes) C->D E Stop the reaction and measure the remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo®) D->E F Measure the luminescent signal E->F G Determine the IC50 value from the dose-response curve F->G

A workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (6-azaspiro[2.5]octane derivative)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer or DMSO.

  • In a white, opaque 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Include control wells for 100% kinase activity (no inhibitor) and 0% kinase activity (no kinase or a potent inhibitor).

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Incubate at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IV. Concluding Remarks

The 6-azaspiro[2.5]octane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its inherent three-dimensionality and synthetic tractability provide a solid foundation for the design of novel therapeutics with improved pharmacological properties. The successful application of this scaffold in the development of potent and selective muscarinic receptor antagonists highlights its potential in neuroscience. Furthermore, its structural features suggest significant opportunities for its use in other therapeutic areas, such as oncology, by serving as a core for the design of selective kinase inhibitors. The protocols and insights provided in this guide are intended to facilitate the exploration and application of 6-azaspiro[2.5]octane derivatives in drug discovery and development, ultimately contributing to the advancement of new medicines.

V. References

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

  • Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PubMed Central. PubMed Central. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. NCBI. [Link]

Sources

Application Notes and Protocols for the N-Protection and Deprotection of 6-Azaspiro[2.5]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Azaspiro[2.5]octane-1-carboxylic Acid in Modern Drug Discovery

The 6-azaspiro[2.5]octane-1-carboxylic acid scaffold is a conformationally constrained building block of significant interest to medicinal chemists. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates.[1] The incorporation of such spirocyclic motifs can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a molecular descriptor often correlated with successful clinical outcomes.[2]

Effective chemical manipulation of this scaffold is paramount for its successful integration into drug discovery programs. A critical step in the synthetic diversification of 6-azaspiro[2.5]octane-1-carboxylic acid is the transient protection of its secondary amine. This allows for selective reactions at other positions, such as the carboxylic acid, or for its use in peptide synthesis. This guide provides detailed, field-proven protocols for the N-protection of 6-azaspiro[2.5]octane-1-carboxylic acid with three commonly employed protecting groups—Boc, Cbz, and Fmoc—and their subsequent removal. The choice of protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection conditions.[][4][5]

Strategic Overview: Orthogonal Protection and Deprotection

The principle of orthogonality is central to multi-step organic synthesis.[][4][5] It refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, without affecting each other.[][4][5] This allows for the selective unmasking of functional groups at different stages of a synthetic sequence. The protocols detailed below for Boc, Cbz, and Fmoc groups offer a versatile toolkit for the orthogonal protection of 6-azaspiro[2.5]octane-1-carboxylic acid.

G cluster_0 Protection cluster_1 Deprotection Start 6-Azaspiro[2.5]octane-1-carboxylic Acid Boc N-Boc Protected Start->Boc Boc2O, Base Cbz N-Cbz Protected Start->Cbz Cbz-Cl, Base Fmoc N-Fmoc Protected Start->Fmoc Fmoc-OSu, Base Boc_dep Free Amine Boc->Boc_dep Acid (TFA, HCl) Cbz_dep Free Amine Cbz->Cbz_dep H2, Pd/C Fmoc_dep Free Amine Fmoc->Fmoc_dep Base (Piperidine)

Figure 1: General workflow for the N-protection and deprotection of 6-azaspiro[2.5]octane-1-carboxylic acid.

I. N-Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[6]

A. Protocol for N-Boc Protection

This protocol describes the reaction of 6-azaspiro[2.5]octane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid.

Materials:

  • 6-Azaspiro[2.5]octane-1-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dioxane and Water (for NaHCO₃) or Dichloromethane (DCM) (for TEA)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-azaspiro[2.5]octane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until it dissolves.

  • Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid can be purified by column chromatography on silica gel if necessary.

B. Protocol for N-Boc Deprotection

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane.

  • TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (10-20 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in a minimal amount of water and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent if necessary, or lyophilize to obtain the product as a salt.

  • Purification: The deprotected product can be used directly or purified further by crystallization or chromatography.

II. N-Cbz Protection and Deprotection

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, valued for its stability and its removal by catalytic hydrogenation.[7]

A. Protocol for N-Cbz Protection

This protocol outlines the synthesis of N-Cbz-6-azaspiro[2.5]octane-1-carboxylic acid using benzyl chloroformate (Cbz-Cl).[7]

Materials:

  • 6-Azaspiro[2.5]octane-1-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) and Water

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 6-azaspiro[2.5]octane-1-carboxylic acid (1.0 eq) in a 2:1 mixture of THF and water.

  • Base and Reagent Addition: Cool the solution to 0 °C and add sodium carbonate (2.0 eq).[8] Then, add benzyl chloroformate (1.2 eq) dropwise via an addition funnel, maintaining the temperature at 0 °C.[7][8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Work-up:

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

B. Protocol for N-Cbz Deprotection

This protocol describes the hydrogenolysis of the Cbz group.

Materials:

  • N-Cbz-6-azaspiro[2.5]octane-1-carboxylic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol in a round-bottom flask.[8]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a hydrogen atmosphere (e.g., via a balloon) and stir the reaction vigorously at room temperature.[8]

  • Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product.

III. N-Fmoc Protection and Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is favored in solid-phase peptide synthesis due to its lability to basic conditions, which are orthogonal to the acid-labile side-chain protecting groups.[9]

A. Protocol for N-Fmoc Protection

This protocol details the protection of the secondary amine with 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu).

Materials:

  • 6-Azaspiro[2.5]octane-1-carboxylic acid

  • 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone and Water

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 6-azaspiro[2.5]octane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of acetone and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq) and stir until dissolved.

  • Fmoc-OSu Addition: Add Fmoc-OSu (1.05 eq) to the solution and stir vigorously at room temperature.

  • Reaction: Stir for 4-8 hours, monitoring the reaction by TLC.

  • Work-up:

    • Remove the acetone under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove any unreacted Fmoc-OSu.

    • Cool the aqueous layer to 0 °C and acidify with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • Purification: The crude product can be purified by column chromatography if necessary.

B. Protocol for N-Fmoc Deprotection

This protocol describes the cleavage of the Fmoc group using piperidine.[10][11]

Materials:

  • N-Fmoc-6-azaspiro[2.5]octane-1-carboxylic acid

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Solution Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Reaction: Dissolve the N-Fmoc protected compound (1.0 eq) in the 20% piperidine/DMF solution.

  • Stirring: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC.

  • Work-up:

    • Concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.

    • The residue, which contains the deprotected product and the dibenzofulvene-piperidine adduct, can be purified by chromatography or crystallization.

Summary of Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocBoc₂OAcidic (TFA, HCl)[6]Base, Hydrogenolysis
BenzyloxycarbonylCbz, ZCbz-ClCatalytic Hydrogenation (H₂, Pd/C)[7]Acid, Base
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, Fmoc-ClBasic (20% Piperidine in DMF)[10][11]Acid, Hydrogenolysis

Conclusion

The protocols provided herein offer a robust and versatile platform for the strategic N-protection and deprotection of 6-azaspiro[2.5]octane-1-carboxylic acid. The selection of an appropriate protecting group is a critical decision in the design of a synthetic route, and the choice between Boc, Cbz, and Fmoc will depend on the compatibility of their respective deprotection conditions with other functional groups present in the molecule and the overall synthetic plan. By following these detailed procedures, researchers can confidently manipulate this valuable spirocyclic scaffold to advance their drug discovery and development efforts.

References

  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Benchchem. (n.d.). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • (2025, August 6). Protecting Groups in Peptide Synthesis | Request PDF.
  • (2025, August 5). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.
  • (2025, August 6). Protecting Groups in Peptide Synthesis | Request PDF.
  • (2025, August 6). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. | Request PDF.
  • Malashchuk, A., Chernykh, A. V., Perebyinis, M. Y., Komarov, I. V., & Grygorenko, O. O. (2021). Spiro[2.3]hexane-derived Peptidomimetics. European Journal of Organic Chemistry, 2021(44), 6577–6586.
  • American Chemical Society. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • SpiroChem. (n.d.). SpiroKits™.
  • ACS Figshare. (2016, February 22). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • SpiroChem. (2022, September 27). Expertise of the month: Empowering the art of chemistry.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • (n.d.).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.
  • (2025, August 7).
  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC.
  • (2025, August 10). (PDF) Methods for Removing the Fmoc Group.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • (n.d.). Methods for Removing the Fmoc Group.
  • ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Deprotection - Wordpress. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from The Royal Society of Chemistry website.
  • (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • ChemicalBook. (n.d.). 6-Fmoc-1-oxa-6-azaspiro[2.5]octane Chemical Properties.
  • ChemicalBook. (n.d.). 6-Fmoc-1-oxa-6-azaspiro[2.5]octane | 3031805-18-9.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.

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Application Notes and Protocols: Functionalization of the Carboxylic Acid Group in 6-Azaspiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Azaspiro[2.5]octane Scaffold in Medicinal Chemistry

The 6-azaspiro[2.5]octane scaffold has emerged as a valuable building block in modern drug discovery. Its inherent three-dimensionality and rigid structure offer a compelling alternative to more traditional, often planar, ring systems.[1] This spirocyclic motif can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and receptor binding affinity.[1] The strategic functionalization of this scaffold is paramount to exploring its full potential in medicinal chemistry. One of the most versatile handles for chemical modification is the carboxylic acid group, which can be readily transformed into a wide array of functional groups, thereby enabling the synthesis of diverse compound libraries for biological screening. This guide provides detailed protocols for the key functionalizations of the carboxylic acid group in 6-azaspiro[2.5]octane scaffolds, including amide bond formation, esterification, and reduction to alcohols.

The 6-azaspiro[2.5]octane moiety is increasingly recognized as a bioisosteric replacement for other cyclic structures in drug design, a strategy aimed at enhancing efficacy, reducing toxicity, and improving pharmacokinetic properties.[2][3][4][5][6] An example of its application is in the development of monoacylglycerol lipase (MAGL) modulators, which have therapeutic potential in a range of disorders.[7][8]

Core Functionalization Strategies

The carboxylic acid group is a versatile precursor for a variety of functional groups. This section details the protocols for three fundamental transformations: amide bond formation, esterification, and reduction to the corresponding primary alcohol.

Amide Bond Formation: A Gateway to Diverse Functionality

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the introduction of a vast array of substituents.[9] The direct coupling of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be "activated" to facilitate the reaction. Common activating agents include carbodiimides (e.g., EDC, DCC) and uronium-based reagents (e.g., HATU, HBTU).[9][10]

This protocol describes a general procedure for the coupling of a 6-azaspiro[2.5]octane-6-carboxylic acid with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt). HOBt is often added to suppress side reactions and minimize racemization.

Step-by-Step Methodology:

  • Preparation: To a solution of 6-azaspiro[2.5]octane-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq) and the desired primary amine (1.1 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.

Data Presentation: Representative Amide Coupling Reactions

AmineCoupling ReagentBaseSolventTime (h)Yield (%)
BenzylamineEDC/HOBtDIPEADMF1685
AnilineHATUDIPEADMF1278
MorpholineT3PPyridineDCM1882

Experimental Workflow: Amide Bond Formation

Amide_Formation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Carboxylic_Acid 6-Azaspiro[2.5]octane -6-carboxylic acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine Primary/Secondary Amine Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Coupling_Agent EDC/HOBt or HATU Coupling_Agent->Activation Base DIPEA or Et3N Base->Activation Solvent DMF or DCM Solvent->Activation Temperature 0°C to RT Temperature->Activation Activation->Nucleophilic_Attack Workup Aqueous Work-up Nucleophilic_Attack->Workup Purification Chromatography Workup->Purification Amide_Product Functionalized Amide Purification->Amide_Product

Caption: Workflow for amide bond formation.

Esterification: Modulating Lipophilicity and Polarity

Esterification of the carboxylic acid group is a common strategy to modify the lipophilicity and polarity of a molecule, which can have a significant impact on its pharmacokinetic properties. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and widely used method.[2][11][12][13]

This protocol outlines the synthesis of a methyl ester from a 6-azaspiro[2.5]octane-6-carboxylic acid using methanol as both the reagent and solvent.

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-azaspiro[2.5]octane-6-carboxylic acid (1.0 eq) in an excess of methanol.

  • Catalysis: To this solution, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (the boiling point of methanol) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting ester can be purified by flash column chromatography if necessary.

Data Presentation: Representative Esterification Reactions

AlcoholCatalystTemperature (°C)Time (h)Yield (%)
MethanolH₂SO₄65692
Ethanolp-TsOH78888
IsopropanolH₂SO₄821275

Experimental Workflow: Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Carboxylic_Acid 6-Azaspiro[2.5]octane -6-carboxylic acid Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Alcohol Alcohol (e.g., Methanol) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Catalyst H₂SO₄ or p-TsOH Catalyst->Protonation Temperature Reflux Protonation->Nucleophilic_Attack Dehydration Loss of Water Nucleophilic_Attack->Dehydration Deprotonation Deprotonation Dehydration->Deprotonation Workup Neutralization & Extraction Deprotonation->Workup Purification Chromatography Workup->Purification Ester_Product Ester Derivative Purification->Ester_Product

Caption: Workflow for Fischer esterification.

Reduction to Primary Alcohols: Introducing a Key Linker

The reduction of the carboxylic acid to a primary alcohol provides a valuable synthetic intermediate. This alcohol can serve as a versatile linker for further functionalization, for example, through etherification or oxidation to an aldehyde. A powerful and common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).[14][15][16][17][18][19]

This protocol details the reduction of a 6-azaspiro[2.5]octane-6-carboxylic acid to the corresponding 6-(hydroxymethyl)-6-azaspiro[2.5]octane.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Addition of Carboxylic Acid: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of the 6-azaspiro[2.5]octane-6-carboxylic acid (1.0 eq) in dry THF. Caution: The initial reaction is an acid-base reaction that evolves hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography if necessary.

Data Presentation: Representative Reduction Reaction

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
LiAlH₄THF66 (reflux)489
BH₃·THFTHF66 (reflux)685

Experimental Workflow: Reduction of Carboxylic Acid

Reduction_Workflow cluster_reactants Reactant cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Carboxylic_Acid 6-Azaspiro[2.5]octane -6-carboxylic acid Acid_Base Acid-Base Reaction (H₂ evolution) Carboxylic_Acid->Acid_Base Reducing_Agent LiAlH₄ Reducing_Agent->Acid_Base Solvent Dry THF Solvent->Acid_Base Temperature 0°C to Reflux Temperature->Acid_Base Reduction_Step Reduction of Carboxylate Acid_Base->Reduction_Step Quenching Careful Quenching Reduction_Step->Quenching Workup Filtration & Extraction Quenching->Workup Purification Chromatography Workup->Purification Alcohol_Product Primary Alcohol Purification->Alcohol_Product

Caption: Workflow for the reduction of a carboxylic acid to a primary alcohol.

Conclusion

The functionalization of the carboxylic acid group on the 6-azaspiro[2.5]octane scaffold provides a powerful platform for the generation of novel and diverse chemical entities for drug discovery. The protocols detailed herein for amide bond formation, esterification, and reduction to primary alcohols offer robust and versatile methods for medicinal chemists to explore the chemical space around this promising scaffold. Careful selection of reagents and reaction conditions will enable the synthesis of a wide range of derivatives with tailored physicochemical and pharmacological properties.

References

  • (US 2023/0357190 A1) Crystalline Forms of 1,1,1,3,3,3-Hexafluoropropan-2-yl (S)-1-(pyridazin-3-ylcarbamoyl)-6-azaspiro[2.5]octane-6-carboxylate, Pharmaceutical Compositions Comprising Such Crystalline Forms and Methods and Uses for Treating Various Disorders.
  • (US 11505546 B2) Azaspirocycles as monoacylglycerol lipase modulators.
  • (AU2018337597A1) Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • (EP2683706A1) Oxaspiro [2.5]octane derivatives and analogs.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. [Link]

  • Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • (CA2829204C) Oxaspiro[2.5]octane derivatives and analogs.
  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

  • Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Semantic Scholar. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

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Application Notes & Protocols: A Guide to the Diastereoselective Synthesis of Substituted 6-Azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3D Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for molecules with three-dimensional (3D) complexity has surged. Flat, aromatic-rich compounds that dominated discovery pipelines for decades are often associated with limitations in target selectivity and suboptimal physicochemical properties. Spirocyclic scaffolds, particularly azaspirocycles, have emerged as powerful design elements to overcome these challenges.[1][2] The 6-azaspiro[2.5]octane core, which fuses a cyclopropane ring with a piperidine at a quaternary carbon, offers a rigid and spatially defined framework. This rigidity minimizes conformational ambiguity, enabling more precise and potent interactions with biological targets.

The incorporation of this scaffold has been shown to significantly enhance key drug-like properties. By increasing the fraction of sp³-hybridized carbons (Fsp³), these structures can improve aqueous solubility, modulate lipophilicity (logP/logD), and enhance metabolic stability, all of which are critical for developing successful drug candidates.[1][3] Recent research has highlighted the utility of the 6-azaspiro[2.5]octane motif in developing potent small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor for type 2 diabetes and selective antagonists for the M4 muscarinic acetylcholine receptor, underscoring its therapeutic relevance.[4][5]

This guide provides a detailed overview of the diastereoselective synthesis of these valuable scaffolds, focusing on robust and reproducible protocols. We will delve into the mechanistic underpinnings of stereocontrol and offer practical, field-proven methodologies for researchers in drug development.

Core Synthetic Strategy: Diastereoselective Cyclopropanation

The most prevalent and effective strategy for constructing the 6-azaspiro[2.5]octane core is the cyclopropanation of an exocyclic alkene on a piperidine precursor. The key challenge lies in controlling the stereochemistry at the newly formed stereocenters on the cyclopropane ring relative to any existing stereocenters or substituents on the piperidine ring.

G cluster_0 General Workflow A Piperidine Precursor (e.g., N-Protected 4-Piperidone) B Olefin Synthesis (e.g., Wittig Reaction) A->B Step 1 C Exocyclic Alkene (4-Methylene-piperidine derivative) B->C Step 2 D Diastereoselective Cyclopropanation C->D Step 3 (Key Stereocontrol) E Substituted 6-Azaspiro[2.5]octane D->E Formation F Analysis & Purification (NMR, HPLC, Chromatography) E->F Validation

Caption: High-level workflow for 6-azaspiro[2.5]octane synthesis.

Transition-metal catalysis, particularly with rhodium complexes, has proven to be a superior method for achieving high diastereoselectivity and enantioselectivity.[6] The choice of catalyst, protecting group on the piperidine nitrogen, and the nature of the carbene precursor are all critical parameters that dictate the stereochemical outcome.

Mechanistic Insight: Rhodium-Catalyzed Cyclopropanation

The diastereoselective cyclopropanation of exocyclic olefins using donor/acceptor carbenes, generated from diazo compounds, is a cornerstone of this chemistry. Chiral dirhodium tetracarboxylate catalysts create a well-defined chiral pocket that orchestrates the approach of the alkene to the rhodium-carbene intermediate.

Causality Behind Reagent Choices:

  • Catalyst: Dirhodium catalysts like Rh₂(S-pPhTPCP)₄ establish a C₄-symmetric chiral environment. The bulky ligands effectively shield one face of the reactive carbene, forcing the alkene to approach from a specific trajectory to minimize steric clash. This catalyst-substrate recognition is the primary source of stereocontrol.[6]

  • Nitrogen Protecting Group: The choice of the protecting group on the piperidine nitrogen is crucial. An N-tosyl (Ts) group is often superior to an N-Boc group. The tosyl group's trigonal pyramidal geometry and greater steric bulk enhance the interaction with the catalyst's chiral ligands, leading to significantly higher diastereomeric ratios (>20:1 d.r.) compared to the more planar and less bulky Boc group (often <3:1 d.r.).[6]

  • Diazo Compound: Aryldiazoacetates serve as stable and effective donor/acceptor carbene precursors. The aryl and ester groups stabilize the carbene intermediate, modulating its reactivity for a clean and selective transformation.

G cluster_0 Catalytic Cycle A Rh₂(L*)₄ Catalyst C Rh-Carbene Intermediate A->C + (N₂ extrusion) B Diazo Compound (R-CH-N₂) B->C E Alkene Coordination (Chiral Pocket) C->E + D Exocyclic Alkene D->E F Cyclopropane Ring Formation E->F Stereoselective Attack G Product Release F->G G->A Catalyst Regeneration

Caption: Simplified catalytic cycle for Rh-catalyzed cyclopropanation.

Experimental Protocol: Diastereoselective Synthesis of an N-Tosyl-6-azaspiro[2.5]octane Derivative

This protocol is adapted from highly successful methodologies reported in the literature for the Rh₂(S-pPhTPCP)₄-catalyzed cyclopropanation of N-tosyl-4-methylenepiperidine.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
N-Tosyl-4-methylenepiperidineSynthesis GradePrepared in-houseSee precursor synthesis note below.
Ethyl 2-diazo-2-phenylacetateSynthesis GradePrepared in-houseHandle with extreme care.
Dirhodium(II) tetrakis(N-phthaloyl-L-tert-leucinate) (Rh₂(S-pPhTPCP)₄)Catalyst GradeCommercialStore under inert atmosphere.
Dichloromethane (DCM)Anhydrous, ACS GradeCommercialDry over molecular sieves.
4Å Molecular SievesN/ACommercialActivate by heating under vacuum.
Celite®N/ACommercialFor filtration.
Silica Gel230-400 meshCommercialFor column chromatography.

Precursor Synthesis Note: N-Tosyl-4-methylenepiperidine can be synthesized from commercially available N-tosyl-4-piperidone via a standard Wittig reaction using methyltriphenylphosphonium bromide and a strong base like n-butyllithium.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask, add activated 4Å molecular sieves (approx. 100 mg).

    • Add the chiral rhodium catalyst, Rh₂(S-pPhTPCP)₄ (0.002 mmol, 1 mol%).

    • Seal the flask, and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous dichloromethane (DCM, 2.0 mL).

    • Add N-Tosyl-4-methylenepiperidine (0.3 mmol, 1.5 equivalents).

    • In a separate vial, dissolve ethyl 2-diazo-2-phenylacetate (0.2 mmol, 1.0 equivalent) in anhydrous DCM (3.0 mL).

  • Reaction Execution:

    • Using a syringe pump, add the solution of the diazo compound to the reaction flask over a period of 4-6 hours. A slow addition rate is critical to maintain a low concentration of the diazo compound, minimizing side reactions.

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diazo compound (a yellow spot) is fully consumed.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Add a small amount of DCM to the residue and filter it through a short plug of Celite® to remove the catalyst. Wash the plug with additional DCM.

    • Concentrate the filtrate in vacuo.

    • The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization and Analysis:

    • The diastereomeric ratio (d.r.) of the purified product can be determined by ¹H NMR spectroscopy. The relative stereochemistry is often assigned by analyzing the distinctive shielding of the cyclopropyl protons cis to the aryl substituent.[6]

    • Enantiomeric excess (% ee) is determined by High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase.

Expected Results and Data

The described protocol consistently delivers high yields and excellent stereoselectivities. The table below summarizes representative results for the cyclopropanation of various exocyclic N-heterocycles, demonstrating the robustness of the method.

EntryAlkene PrecursorDiazo CompoundYield (%)d.r.% ee
1N-Tosyl-4-methylenepiperidineEthyl Phenyl Diazoacetate80>20:199
2N-Boc-4-methylenepiperidineEthyl Phenyl Diazoacetate752.4:186
3N-Tosyl-3-methylenepyrrolidineEthyl Phenyl Diazoacetate857:198
4N-Tosyl-4-methylenepiperidineEthyl Vinyl Diazoacetate7215:178

Data adapted from Hu, W. et al., ACS Catal. 2015.[6]

Observations:

  • The superiority of the N-Tosyl protecting group over N-Boc is evident in the dramatic increase in diastereoselectivity (Entry 1 vs. 2).[6]

  • The method is applicable to different ring sizes, although diastereoselectivity may be slightly lower for five-membered rings (Entry 3).[6]

  • The electronic nature of the carbene precursor also influences selectivity, with donor/acceptor carbenes generally providing the best results (Entry 1 vs. 4).[6]

Conclusion

The diastereoselective synthesis of substituted 6-azaspiro[2.5]octanes is a critical enabling technology for modern drug discovery. The rhodium-catalyzed cyclopropanation of exocyclic N-heterocycles stands out as a highly efficient, selective, and scalable method. By carefully selecting the catalyst, nitrogen protecting group, and reaction conditions, researchers can access these complex 3D scaffolds with exceptional control over stereochemistry. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists aiming to leverage the unique structural and physicochemical advantages of the 6-azaspiro[2.5]octane core in their research and development programs.

References

  • Title: Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor Source: PubMed URL: [Link]

  • Title: Stereoselective Synthesis of a Novel Series of Dispiro-oxindolopyrrolizidines Embodying Thiazolo[3,2-a]benzimidazole Motif Source: MDPI URL: [Link]

  • Title: Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations Source: ACS Catalysis via PMC URL: [Link]

  • Title: Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes Source: Angewandte Chemie International Edition via PMC URL: [Link]

  • Title: Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes Source: ChemRxiv URL: [Link]

  • Title: Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity Source: Molecules via NIH URL: [Link]

  • Title: Synthesis of chiral spiro-heterocyclic azides via asymmetric [4 + 2]-cycloaddition of conjugated vinyl azides Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives Source: The Journal of Organic Chemistry via PMC URL: [Link]

  • Title: Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes Source: MDPI URL: [Link]

  • Title: Meeting Organocatalysis with Drug Discovery: Asymmetric Synthesis of 3,3'-Spirooxindoles Fused with Tetrahydrothiopyrans as Novel p53-MDM2 Inhibitors Source: PubMed URL: [Link]

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Application Note & Protocols: The Strategic Use of 6-Azaspiro[2.5]octane-1-carboxylic Acid in the Synthesis of Advanced Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles is relentless. A significant strategic shift has been the move away from flat, aromatic structures towards molecules with greater three-dimensionality and a higher fraction of sp³-hybridized carbon atoms.[1] Spirocyclic scaffolds, structures where two rings share a single common atom, are at the forefront of this evolution.[2][3] Their inherent rigidity and defined spatial geometry allow for precise and predictable interactions with the complex three-dimensional binding sites of biological targets like enzymes.[2][4][5]

This guide focuses on a particularly valuable building block: 6-azaspiro[2.5]octane-1-carboxylic acid . This molecule combines the conformational rigidity of a spirocyclic core with the versatile chemical handles of a secondary amine and a carboxylic acid, making it an exceptional starting point for the synthesis of sophisticated enzyme inhibitors. We will explore its application, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and provide detailed, field-proven protocols for its incorporation into potential drug candidates.

Application Focus: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a critical role in glucose metabolism by deactivating incretin hormones such as GLP-1 and GIP.[6] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon production. This mechanism is the basis for a major class of oral medications used to treat type 2 diabetes mellitus, including the blockbuster drug Sitagliptin (Januvia®).[6][7][8][9]

The active site of DPP-4 is a well-defined pocket that accommodates specific structural features. The constrained nature of building blocks like 6-azaspiro[2.5]octane-1-carboxylic acid is highly advantageous. By replacing more flexible linear or monocyclic fragments, this spirocycle can:

  • Lock in a Bioactive Conformation: The rigid framework reduces the entropic penalty upon binding to the enzyme, potentially leading to higher potency.

  • Provide Novel Exit Vectors: The spirocyclic core projects substituents into space in a precise manner, allowing for the exploration of new interactions within the binding pocket to enhance selectivity and affinity.[3]

  • Improve Physicochemical Properties: The increased sp³ character can lead to improved solubility, metabolic stability, and overall drug-like properties compared to more aromatic precursors.[1][2]

Conceptual Pathway: From Building Block to Inhibitor

The general strategy involves using the 6-azaspiro[2.5]octane-1-carboxylic acid core as a constrained amino acid mimic. The carboxylic acid and the secondary amine serve as anchor points for coupling to other fragments that will interact with different subsites of the target enzyme.

G cluster_0 Core Building Block cluster_1 Key Synthetic Transformation cluster_2 Intermediate & Final Product A 6-Azaspiro[2.5]octane- 1-carboxylic acid B Amide Bond Formation (Protocol 1) A->B + Amine Fragment + Coupling Agents C Spirocyclic Inhibitor Precursor B->C Covalent Bond Formation D Final Enzyme Inhibitor (e.g., DPP-4 Inhibitor) C->D Further Synthetic Steps (e.g., Deprotection)

Caption: General workflow for synthesizing an enzyme inhibitor.

Experimental Protocols & Methodologies

The following protocols provide a detailed guide for the key synthetic transformations involving 6-azaspiro[2.5]octane-1-carboxylic acid.

Protocol 1: Amide Bond Formation with a Target Amine

This protocol details the coupling of the spirocyclic acid with a representative amine fragment (e.g., a substituted piperazine or another amine-containing heterocycle common in DPP-4 inhibitors[10]), a cornerstone reaction in medicinal chemistry.[11][12]

Objective: To synthesize a key amide intermediate by coupling the carboxylic acid of the spirocycle with a primary or secondary amine.

Materials:

  • 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride (1.0 eq)

  • Target Amine (e.g., 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][7]triazolo[4,3-a]pyrazine) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the target amine (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting materials. The volume should be sufficient to create a stirrable solution (approx. 0.1 M concentration).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise.

    • Scientist's Note: Two equivalents of base are needed to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. An additional equivalent is used to facilitate the coupling reaction itself. DIPEA is a non-nucleophilic base, preventing unwanted side reactions.

  • Activator Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.

    • Rationale: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid, minimizing side reactions and often leading to high yields, even with sterically hindered substrates.[13][14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: a. Dilute the reaction mixture with Ethyl Acetate (EtOAc). b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Purpose: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and salts. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentActivating AgentAdvantagesConsiderations
HATU / HBTU Urionium SaltHigh efficiency, fast reaction times, low racemization.Higher cost, can be moisture-sensitive.
EDC / HOBt CarbodiimideCost-effective, common, water-soluble byproducts.Potential for racemization, HOBt has safety concerns.
T3P Phosphonic AnhydrideExcellent for hindered couplings, byproducts are water-soluble.Requires a base, can be viscous and difficult to handle.
Acyl Fluorides (e.g., from BTFFH)Effective for electron-deficient amines and hindered substrates.[13][14]May require elevated temperatures.
Protocol 2: Chiral Separation of 6-Azaspiro[2.5]octane-1-carboxylic Acid

Since the biological activity of enzyme inhibitors is almost always stereospecific, access to enantiomerically pure starting materials is critical.[15] This protocol outlines a general approach for resolving the racemic spirocyclic acid.

Objective: To separate the enantiomers of 6-azaspiro[2.5]octane-1-carboxylic acid.

Methodology: Preparative Chiral HPLC

This is the most direct and widely used method for obtaining high-purity enantiomers.

Materials & Equipment:

  • Racemic 6-azaspiro[2.5]octane-1-carboxylic acid

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Chiral Stationary Phase (CSP) Column (e.g., Daicel CHIRALPAK® QN-AX or similar anion-exchange column)[16]

  • Mobile Phase Solvents (HPLC grade): Acetonitrile, Methanol, Water

  • Mobile Phase Additives: Formic Acid, Ammonium Formate or Acetic Acid

Procedure:

  • Analytical Method Development: a. First, develop a separation method on an analytical scale chiral column. b. Screen various chiral stationary phases (e.g., polysaccharide-based, anion-exchange). For acidic compounds, anion-exchangers are often highly effective.[16] c. Optimize the mobile phase composition. This typically involves a mixture of an organic solvent (e.g., Methanol or Acetonitrile) and a buffer system (e.g., Formic Acid/Ammonium Formate) to control the ionization of the analyte.[17] d. Adjust flow rate and column temperature to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks.

  • Preparative Scale-Up: a. Install the corresponding preparative-scale chiral column on the HPLC system. b. Prepare a concentrated solution of the racemic spirocyclic acid in the mobile phase. Ensure it is fully dissolved and filtered. c. Scale the flow rate and injection volume according to the dimensions of the preparative column. d. Set up the fraction collector to isolate the two separated enantiomeric peaks based on the retention times determined in the analytical run.

  • Execution: Perform multiple injections until the desired quantity of the racemate has been processed.

  • Post-Processing: a. Combine the fractions corresponding to the first eluting enantiomer and the second eluting enantiomer into separate pools. b. Remove the mobile phase solvents under reduced pressure.

    • Scientist's Note: If non-volatile buffers were used, a subsequent desalting step (e.g., solid-phase extraction or recrystallization) may be necessary.

  • Purity Analysis: a. Analyze the purity of each isolated enantiomer using the analytical chiral HPLC method developed in step 1. b. Determine the enantiomeric excess (e.e.) for each fraction. An e.e. >99% is typically required for drug development applications. c. Confirm the chemical identity via mass spectrometry.

G A Racemic Mixture (R and S Enantiomers) B Inject onto Chiral HPLC Column A->B C Separation based on differential interaction with Chiral Stationary Phase B->C D Enantiomer 1 (e.g., R-isomer) C->D Elutes First E Enantiomer 2 (e.g., S-isomer) C->E Elutes Second

Caption: Workflow for enantiomeric separation via chiral HPLC.

Conclusion and Future Outlook

6-Azaspiro[2.5]octane-1-carboxylic acid represents a powerful and strategically important building block for modern drug discovery. Its rigid, three-dimensional structure provides a robust platform for designing highly potent and selective enzyme inhibitors, as exemplified by the conceptual application to DPP-4. The protocols detailed herein offer a practical guide for researchers to incorporate this valuable scaffold into their synthetic programs. As the demand for novel therapeutics with superior properties continues to grow, the exploitation of unique spirocyclic frameworks will undoubtedly play an ever-increasing role in the development of the next generation of medicines.[4][5]

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • Use of Transaminase Towards Greener Manufacturing of Sitagliptin. Chemistry For Sustainability.
  • The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®. Request PDF.
  • Synthesis of Sitagliptin. Synfacts.
  • Sitagliptin. Synthetic Biology Project.
  • Development of a Green Manufacturing Process for JANUVIA though Innovation and Collabor
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH.
  • Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Preparation and Reactions of Carboxylic Acids, Esters and Amides. Organic Chemistry Portal.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Amide formation from carboxylic acid deriv
  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Eman Research Publishing.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.

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Application Notes and Protocols for the Design and Synthesis of Spiro-Heterocyclic Compounds for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Threat of Antimicrobial Resistance and the Promise of Spiro-Heterocyclic Scaffolds

The escalating crisis of antimicrobial resistance (AMR) poses a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective. This has catalyzed an urgent search for novel therapeutic agents with unique mechanisms of action. Among the promising avenues of research, spiro-heterocyclic compounds have emerged as a privileged structural motif in medicinal chemistry.[1][2] Their inherent three-dimensionality, structural rigidity, and novel chemical space offer exciting opportunities for the design of potent antimicrobial agents that can overcome existing resistance mechanisms.[1]

Spiro compounds, characterized by two rings sharing a single common atom, are prevalent in numerous natural products with diverse biological activities.[1][3] This natural precedent, combined with advancements in synthetic chemistry, has fueled the exploration of spiro-heterocycles as a source of new antimicrobial leads.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, efficient synthesis, and robust evaluation of spiro-heterocyclic compounds for antimicrobial activity. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: Rational Design and Strategic Synthesis of Spiro-Heterocyclic Compounds

The successful development of novel antimicrobial agents hinges on a synergistic interplay between rational design and efficient synthetic strategies. The rigid spirocyclic framework allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets.

The Rationale for Employing Multicomponent Reactions (MCRs)

In the quest for novel bioactive molecules, multicomponent reactions (MCRs) have become an indispensable tool.[5][6][7] Unlike traditional linear synthesis, MCRs involve the one-pot combination of three or more reactants to form a complex product that incorporates most, if not all, of the atoms of the starting materials.[5][6]

Why choose MCRs for synthesizing spiro-heterocyclic libraries?

  • Efficiency and Atom Economy: MCRs significantly shorten synthetic sequences, reducing time, resource consumption, and waste generation.[6][8] This aligns with the principles of green chemistry.

  • Molecular Diversity: The combinatorial nature of MCRs allows for the rapid generation of large and diverse libraries of compounds from a set of readily available starting materials.[5][9] This is crucial for exploring structure-activity relationships (SAR).

  • Complexity from Simplicity: MCRs enable the construction of complex, polycyclic scaffolds, such as spiro-heterocycles, in a single, operationally simple step.[6][10]

A prime example is the 1,3-dipolar cycloaddition reaction, which is a powerful method for constructing five-membered heterocyclic rings, including the pyrrolidine ring found in many bioactive spirooxindoles.[11][12]

Key Synthetic Strategies for Spiro-Heterocyclic Scaffolds

Several synthetic strategies have proven effective in the construction of antimicrobial spiro-heterocyclic compounds. Two of the most prominent are the 1,3-dipolar cycloaddition for spiro[indole-pyrrolidine] derivatives and the domino Knoevenagel/Michael/cyclization for spiro-4H-pyran derivatives.

  • 1,3-Dipolar Cycloaddition for Spiro[indole-pyrrolidine] Derivatives: This reaction involves the in-situ generation of an azomethine ylide from the condensation of an isatin derivative and an amino acid (e.g., sarcosine or proline). This ylide then reacts with a dipolarophile to yield the spiro[indole-pyrrolidine] scaffold with high regio- and stereoselectivity.[11][12][13]

  • Three-Component Synthesis of Spiro-4H-pyran Derivatives: This domino reaction typically involves the condensation of an isatin, a malononitrile, and a 1,3-dicarbonyl compound. This method is highly efficient for constructing the spiro[4H-pyran-3,3′-oxindole] core.[14][15][16]

The choice of synthetic strategy is often dictated by the desired scaffold, the availability of starting materials, and the need for stereochemical control.[1][17][18] Microwave-assisted synthesis has also emerged as a valuable technique for accelerating these reactions and improving yields.[10]

Part 2: Experimental Protocols

The following protocols are presented as detailed, step-by-step methodologies for the synthesis and evaluation of spiro-heterocyclic compounds. These protocols are designed to be self-validating by including necessary controls.

Synthesis Protocol: One-Pot, Three-Component Synthesis of a Spiro[indole-pyrrolidine] Derivative

This protocol is adapted from established 1,3-dipolar cycloaddition methodologies.[11]

Objective: To synthesize a novel spiro[indole-pyrrolidine] derivative via a one-pot, three-component reaction.

Materials:

  • Isatin (1 mmol)

  • Sarcosine (1.2 mmol)

  • (E)-Chalcone (1 mmol)

  • Methanol (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a 50 mL round-bottom flask, add isatin (1 mmol) and methanol (10 mL).

  • Add sarcosine (1.2 mmol) to the suspension and stir at room temperature for 10 minutes.

  • Add the (E)-chalcone (1 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure spiro[indole-pyrrolidine] derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Rationale for Experimental Choices:

  • Methanol as Solvent: Methanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the formation of the azomethine ylide intermediate.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate.

  • TLC Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the point of completion and to avoid the formation of byproducts due to prolonged heating.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[19][20][21][22]

Objective: To determine the minimum inhibitory concentration (MIC) of a synthesized spiro-heterocyclic compound against a panel of pathogenic bacteria.

Materials:

  • Synthesized spiro-heterocyclic compound (stock solution in DMSO)

  • 96-well sterile microtiter plates (round-bottom)[23]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL in CAMHB)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (CAMHB with DMSO)

  • Sterility control (CAMHB only)

  • Multichannel pipette

  • Incubator (35-37°C)

  • Microplate reader (optional, for OD measurement)

Procedure:

  • In a 96-well plate, add 100 µL of CAMHB to all wells.

  • Add 100 µL of the 2x final concentration of the test compound stock solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[23]

  • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).

  • Inoculate all wells, except the sterility control, with 5 µL of the standardized bacterial inoculum.

  • Set up a positive control plate with a standard antibiotic following the same serial dilution procedure.

  • Cover the plates and incubate at 35-37°C for 16-20 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19] Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Data Presentation:

CompoundTest MicroorganismGram StainMIC (µg/mL)Positive ControlMIC of Positive Control (µg/mL)
Spiro-Compound 1S. aureus ATCC 29213Positive[Insert Data]Ciprofloxacin[Insert Data]
Spiro-Compound 1E. coli ATCC 25922Negative[Insert Data]Ciprofloxacin[Insert Data]
Cytotoxicity Testing: MTT Assay for Cell Viability

It is crucial to assess the cytotoxicity of novel antimicrobial compounds against mammalian cells to ensure their potential for therapeutic use.[3] The MTT assay is a widely used colorimetric method for this purpose.[24][25][26][27]

Objective: To evaluate the cytotoxicity of a synthesized spiro-heterocyclic compound on a mammalian cell line (e.g., HEK293).

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile cell culture plates

  • Synthesized spiro-heterocyclic compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (medium with the highest concentration of DMSO used)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle and positive controls.

  • Incubate the plate for 24-48 hours in a CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[25]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[26]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Part 3: Mechanistic Insights and Structure-Activity Relationships

A deep understanding of the mechanism of action and structure-activity relationships (SAR) is paramount for the rational design of more potent and selective antimicrobial agents.

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Several classes of antimicrobial agents, including some spiro-heterocyclic compounds, exert their effect by inhibiting bacterial DNA gyrase.[28][29][30][31][32] This enzyme is essential for bacterial DNA replication, transcription, and repair, making it an excellent target for antibacterial drugs.

The proposed mechanism involves the spiro-heterocyclic compound binding to the active site of DNA gyrase, thereby preventing the re-ligation of the DNA strands after the enzyme has introduced a double-strand break. This leads to the accumulation of DNA breaks and ultimately, bacterial cell death.

Visualization of the Proposed Mechanism:

G cluster_0 Bacterial Cell Spiro-Compound Spiro-Compound DNA_Gyrase DNA_Gyrase Spiro-Compound->DNA_Gyrase Binds to active site DNA_Break DNA_Break DNA_Gyrase->DNA_Break Inhibits re-ligation DNA_Replication DNA_Replication Cell_Death Cell_Death DNA_Replication->Cell_Death Leads to DNA_Break->DNA_Replication Blocks

Caption: Hypothetical inhibition of bacterial DNA gyrase by a spiro-heterocyclic compound.

Structure-Activity Relationship (SAR) Insights

SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.[29] For spiro-heterocyclic compounds, SAR studies have revealed that modifications to the substituents on the heterocyclic rings can significantly impact their antimicrobial potency and spectrum. For example, the introduction of electron-withdrawing groups on the aromatic rings of spirooxindoles has been shown to enhance their antibacterial activity.[29][33][34]

The systematic variation of substituents and the subsequent evaluation of their antimicrobial activity allow for the development of a predictive model for designing more effective drugs.

Visualization of the SAR Workflow:

G Lead_Compound Lead Spiro-Heterocycle Synthesis Synthesize Analogs (Vary Substituents) Lead_Compound->Synthesis Screening Antimicrobial Screening (MIC & Cytotoxicity) Synthesis->Screening SAR_Analysis Analyze SAR Data Screening->SAR_Analysis SAR_Analysis->Synthesis Optimized_Compound Optimized Lead SAR_Analysis->Optimized_Compound Design New Analogs

Caption: Iterative workflow for structure-activity relationship (SAR) studies.

Conclusion

Spiro-heterocyclic compounds represent a promising class of scaffolds for the development of novel antimicrobial agents to combat the growing threat of AMR. Their unique three-dimensional structures and synthetic accessibility through efficient methods like multicomponent reactions make them attractive targets for medicinal chemists. By integrating rational design, robust synthetic protocols, and thorough biological evaluation, researchers can unlock the full therapeutic potential of this fascinating class of molecules. The application notes and protocols provided herein serve as a comprehensive guide to navigate the exciting and challenging path of discovering the next generation of antimicrobial drugs.

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Application Notes and Protocols for the Development of Novel Anticancer Agents Using Spirocyclic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Frameworks in Oncology

In the landscape of medicinal chemistry, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Spirocyclic frameworks have emerged as a particularly promising class of scaffolds in this pursuit.[1][2] These unique three-dimensional structures, characterized by two rings sharing a single common atom, offer a distinct advantage over traditional flat, aromatic compounds.[3] Their inherent rigidity and defined spatial arrangement of functional groups allow for precise interactions with biological targets, often leading to enhanced potency and reduced off-target effects.[4][5] Among the various spirocyclic systems, spirooxindoles have garnered significant attention, with numerous derivatives demonstrating potent anticancer activity.[4][6][7]

This guide provides a comprehensive overview of the key stages involved in the development of novel anticancer agents based on spirocyclic frameworks. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for synthesis, in vitro screening, and in vivo evaluation.

Rational Design and Synthesis of Spirocyclic Anticancer Agents

The journey to a novel anticancer drug begins with the rational design and synthesis of the spirocyclic scaffold. The design is often inspired by natural products possessing anticancer properties or guided by the structure of a known biological target.[8][9] A prominent example is the design of spirooxindole-based inhibitors targeting the MDM2-p53 protein-protein interaction, a critical pathway in cancer development.[10][11][12]

A common and efficient method for synthesizing spirooxindoles is the one-pot, three-component [3+2] cycloaddition reaction.[8][13] This approach offers high atom economy and allows for the rapid generation of a diverse library of compounds for screening.

Protocol 1: Synthesis of a Spirooxindole-Pyrrolidine Derivative

This protocol describes a general procedure for the synthesis of a spirooxindole-pyrrolidine derivative via a [3+2] cycloaddition reaction.

Materials:

  • Substituted isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • (E)-chalcone derivative (1.0 mmol)

  • Methanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add the substituted isatin (1.0 mmol), sarcosine (1.2 mmol), and the (E)-chalcone derivative (1.0 mmol).

  • Add 20 mL of methanol to the flask.

  • Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 65°C) and stir for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified spirooxindole-pyrrolidine derivative.

  • Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Screening Cascade for Anticancer Activity

Once a library of spirocyclic compounds has been synthesized, the next crucial step is to evaluate their anticancer activity using a cascade of in vitro assays. This tiered approach allows for the efficient identification of promising lead compounds for further development.

Workflow for In Vitro Screening

G A Compound Library B Cell Viability Assay (MTT/CellTiter-Glo) (Multiple Cancer Cell Lines) A->B C IC50 Determination B->C Active Compounds D Apoptosis Assay (Caspase-Glo) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Western Blot (e.g., p53, MDM2) E->F Confirmed Hits G Kinase Inhibition Assay F->G

Caption: In Vitro Screening Cascade.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14] It is a widely used primary screening tool to evaluate the cytotoxic effects of potential anticancer compounds.[15][16]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Spirocyclic compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the spirocyclic compounds in complete medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Targeting the MDM2-p53 Pathway

A significant number of spirooxindole-based anticancer agents function by inhibiting the interaction between MDM2 and the tumor suppressor protein p53.[10][17][18] In healthy cells, MDM2 negatively regulates p53 by targeting it for degradation.[12] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[12] Spirocyclic inhibitors can bind to the p53-binding pocket of MDM2, preventing this interaction and reactivating p53, which in turn can induce cell cycle arrest and apoptosis.[11][12]

G MDM2 MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Spirocyclic_Inhibitor Spirocyclic Inhibitor Spirocyclic_Inhibitor->MDM2 Inhibits Binding

Caption: MDM2-p53 Signaling Pathway Inhibition.

In Vivo Efficacy Evaluation in Xenograft Models

Promising lead compounds identified through in vitro screening must be evaluated for their efficacy and toxicity in a living organism. Human tumor xenograft models in immunodeficient mice are the gold standard for preclinical assessment of anticancer drug candidates.[19][20][21][22]

Protocol 3: Subcutaneous Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous xenograft model and the subsequent evaluation of a spirocyclic compound's antitumor activity.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., SJSA-1 for MDM2-amplified osteosarcoma)

  • Matrigel

  • Spirocyclic compound formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Harvest the cancer cells during their exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the spirocyclic compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[20]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

  • Analyze the data to determine the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Data Presentation and Analysis

The systematic presentation of data is crucial for interpreting the results of anticancer drug development studies.

Table 1: In Vitro Cytotoxicity of Spirocyclic Compounds
Compound IDSpirocyclic ScaffoldCancer Cell LineIC50 (µM)
SP-001Spirooxindole-pyrrolidineMCF-7 (Breast)5.2
SP-002Spirooxindole-piperidineMCF-7 (Breast)12.8
SP-003Spirooxindole-pyrrolidineHCT116 (Colon)2.1
SP-004Spirooxindole-piperidineHCT116 (Colon)8.5
Doxorubicin-MCF-7 (Breast)0.8
Doxorubicin-HCT116 (Colon)0.5

This is representative data and does not reflect the results of a specific study.

Conclusion and Future Directions

Spirocyclic frameworks represent a fertile ground for the discovery of novel anticancer agents. Their unique three-dimensional structures provide a platform for designing highly potent and selective inhibitors of key cancer targets. The protocols and workflows outlined in this guide provide a robust framework for the systematic development of these promising compounds, from initial synthesis to preclinical evaluation. Future research in this area will likely focus on exploring novel spirocyclic scaffolds, identifying new biological targets, and developing more sophisticated drug delivery systems to further enhance the therapeutic potential of this exciting class of molecules.[7][23]

References

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  • NIH. (2013). Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study. ACS medicinal chemistry letters, 4(12), 1157-1162. [Link]

  • PubMed. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of medicinal chemistry, 59(22), 10213-10232. [Link]

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Troubleshooting & Optimization

Navigating the Synthesis of 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We understand the nuances and challenges inherent in constructing spirocyclic systems and aim to equip you with the knowledge to navigate this synthesis successfully.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, presents a unique set of challenges primarily centered around the stereocontrolled formation of the spiro-cyclopropane ring and the subsequent manipulation of protecting groups without compromising the integrity of the molecular framework. This guide will deconstruct the synthetic process into key stages, addressing common pitfalls and offering field-proven solutions.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Stage 1: Synthesis of the Alkene Precursor

A common synthetic route involves the preparation of a suitable alkene precursor, typically an N-protected piperidine derivative with an exocyclic double bond or a related unsaturated ester.

Question 1: I am observing low yields in the synthesis of my piperidine-based alkene precursor. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the formation of the alkene precursor can often be attributed to incomplete reaction, side reactions, or difficulties in purification. Let's break down the possibilities:

  • Inefficient Elimination Reaction: If you are forming the double bond via an elimination reaction (e.g., from a corresponding alcohol or halide), the choice of base and reaction conditions is critical.

    • Troubleshooting:

      • Stronger, non-nucleophilic bases: Consider using bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or LDA (Lithium diisopropylamide) at low temperatures to favor elimination over substitution.

      • Leaving group: Ensure you have a good leaving group. If starting from an alcohol, conversion to a tosylate or mesylate will facilitate elimination.

  • Wittig or Horner-Wadsworth-Emmons (HWE) Reaction Issues: If you are introducing the carboxymethylidene group via a Wittig or HWE reaction on a piperidinone, several factors can affect the yield.

    • Troubleshooting:

      • Ylide stability: For Wittig reactions, ensure the phosphonium ylide is generated under anhydrous conditions. The stability of the ylide can be influenced by substituents.

      • Steric hindrance: The piperidinone starting material may be sterically hindered. Using a less bulky phosphonate reagent in an HWE reaction can sometimes improve yields.

      • Reaction conditions: Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagents.

Stage 2: The Cyclopropanation Step

The construction of the spiro-cyclopropane ring is the cornerstone of this synthesis, with the Simmons-Smith reaction and its modifications being the most common methods.

Question 2: My Simmons-Smith cyclopropanation is sluggish or incomplete. How can I drive the reaction to completion?

Answer:

The reactivity of the Simmons-Smith reagent is highly dependent on its preparation and the reaction conditions.[1][2][3]

  • Activation of Zinc: The zinc-copper couple must be freshly prepared and highly activated for optimal reactivity.

    • Troubleshooting:

      • Activation procedure: Ensure a thorough activation of the zinc dust. Common methods include washing with dilute HCl, followed by water, methanol, and ether, and then treating with a copper sulfate solution.

      • Ultrasonication: Applying ultrasound can help to break up the zinc particles and remove passivating oxide layers, leading to a more reactive surface.[4]

  • Choice of Reagent: The classic Zn(Cu) couple with diiodomethane can sometimes be inefficient.

    • Troubleshooting:

      • Furukawa Modification: Consider using diethylzinc (Et₂Zn) with diiodomethane. This homogeneous system is often more reactive and reproducible than the heterogeneous Zn(Cu) couple.[2][3]

      • Shi Modification: For electron-deficient olefins, the use of other modified zinc carbenoids might be necessary.[4]

  • Solvent: The choice of solvent can influence the solubility and reactivity of the organozinc carbenoid.

    • Troubleshooting: Dichloromethane or 1,2-dichloroethane are often effective solvents for these reactions.

Question 3: I am observing the formation of diastereomers during cyclopropanation. How can I control the stereoselectivity?

Answer:

The formation of a new stereocenter at the 1-position of the spirocycle means that diastereomers can be formed if the starting alkene is prochiral.

  • Substrate-Directing Groups: The stereochemical outcome of the Simmons-Smith reaction can often be directed by a nearby functional group.[2]

    • Troubleshooting: If your precursor contains a hydroxyl group or other coordinating functionality, the zinc carbenoid can coordinate to it, leading to a directed cyclopropanation from the same face. Strategically placing such a group can significantly enhance diastereoselectivity.

  • Chiral Catalysts: For enantioselective or highly diastereoselective cyclopropanations, consider using a chiral catalyst.

    • Troubleshooting: Rhodium-catalyzed cyclopropanation using donor/acceptor carbenes in the presence of chiral ligands can provide high levels of stereocontrol.[5] This is a more advanced approach but can be very effective for producing a single desired stereoisomer.

Question 4: I am seeing byproducts that suggest methylation of my nitrogen atom. How can this be avoided?

Answer:

The organozinc carbenoid used in the Simmons-Smith reaction is electrophilic and can react with heteroatoms.[2] The nitrogen of the piperidine ring is a potential site for this side reaction.

  • Protecting Group: The choice of the nitrogen protecting group is crucial.

    • Troubleshooting: A Boc (tert-butoxycarbonyl) group is generally robust under Simmons-Smith conditions and its electron-withdrawing nature reduces the nucleophilicity of the nitrogen, minimizing the chance of methylation. If you are using a more labile protecting group or an unprotected piperidine, this side reaction is more likely.

  • Reaction Stoichiometry and Time:

    • Troubleshooting: Use of a large excess of the Simmons-Smith reagent and prolonged reaction times can increase the likelihood of side reactions.[2] Carefully control the stoichiometry and monitor the reaction progress by TLC or LC-MS to avoid extended reaction times once the starting material is consumed.

Stage 3: Deprotection and Hydrolysis

The final steps typically involve the removal of the nitrogen protecting group and hydrolysis of an ester to yield the carboxylic acid, followed by formation of the hydrochloride salt.

Question 5: I am trying to hydrolyze the ester to the carboxylic acid, but I am also losing my Boc protecting group. How can I achieve selective hydrolysis?

Answer:

This is a common challenge as the Boc group is acid-labile, and harsh basic conditions can also lead to its cleavage.[6]

  • Saponification Conditions:

    • Troubleshooting:

      • Mild Base and Low Temperature: Use a milder base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or below. Monitor the reaction carefully by TLC or LC-MS and quench it as soon as the ester is consumed.

      • Stoichiometry: Use a minimal excess of the base (e.g., 1.1-1.5 equivalents) to avoid harsh conditions.

  • Work-up Procedure:

    • Troubleshooting: During the acidic work-up to protonate the carboxylate, it is critical to avoid a low pH that would cleave the Boc group. Carefully add a weak acid, such as citric acid or a buffered solution, to adjust the pH to around 4-5. Avoid strong mineral acids at this stage.

Question 6: I am having difficulty with the final deprotection of the Boc group and formation of the hydrochloride salt. What is the best procedure?

Answer:

The cleavage of the Boc group is typically achieved under acidic conditions.

  • Reagent Choice:

    • Troubleshooting: A common and effective method is to dissolve the Boc-protected amino acid in a solvent like dioxane, methanol, or diethyl ether and bubble in dry HCl gas or add a solution of HCl in one of these solvents. This will simultaneously cleave the Boc group and form the hydrochloride salt.

    • Alternative Acids: Trifluoroacetic acid (TFA) can also be used for Boc deprotection, but the resulting trifluoroacetate salt would then need to be converted to the hydrochloride salt, adding an extra step.

Stage 4: Purification

Purification of the final product and intermediates can be challenging due to the presence of diastereomers and other impurities.

Question 7: How can I effectively purify my product and separate the diastereomers if they were formed?

Answer:

  • Chromatography:

    • Troubleshooting:

      • Flash Chromatography: For intermediates, flash column chromatography on silica gel is a standard method. For separating diastereomers, careful selection of the eluent system is key. Sometimes, a less polar solvent system with a gradual gradient can improve resolution.[7]

      • Reversed-Phase Chromatography: For more polar compounds, including the final product or its protected precursor, reversed-phase (C18) flash chromatography can be very effective for purification and diastereomer separation.[7]

  • Crystallization:

    • Troubleshooting: If your product is a crystalline solid, diastereomeric resolution by fractional crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to find one that provides good differential solubility for the diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during this synthesis?

A1: The Simmons-Smith reaction involves pyrophoric reagents like diethylzinc and the use of diiodomethane, which is a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Anhydrous techniques are also essential when working with organozinc reagents.

Q2: Are there alternative methods to the Simmons-Smith reaction for the cyclopropanation step?

A2: Yes, other methods exist. The Corey-Chaykovsky reaction using a sulfur ylide can be an alternative for forming the cyclopropane ring from a ketone precursor. Rhodium-catalyzed cyclopropanation with diazo compounds is another powerful method, especially for achieving high stereoselectivity.[5]

Q3: What analytical techniques are most useful for monitoring the reaction progress and characterizing the products?

A3:

  • Thin-Layer Chromatography (TLC): Essential for routine monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting material to product and the presence of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural elucidation of intermediates and the final product. The appearance of characteristic cyclopropyl proton signals is a key indicator of a successful cyclopropanation.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of your synthesized compounds.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
  • To a solution of the alkene precursor (1.0 eq) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at 0 °C, add a solution of diethylzinc (1.1 M in hexanes, 2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add diiodomethane (2.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection and HCl Salt Formation
  • Dissolve the Boc-protected 6-azaspiro[2.5]octane-1-carboxylic acid (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with diethyl ether or another suitable solvent to induce precipitation and remove non-polar impurities.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Spirocyclization (Key Step) cluster_2 Deprotection & Salt Formation A Piperidinone Derivative B Alkene Precursor (e.g., via Wittig/HWE) A->B Elimination/ Olefinating C 6-Boc-6-azaspiro[2.5]octane-1-carboxylate B->C Simmons-Smith or Rh-catalyzed Cyclopropanation D 6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid C->D Selective Ester Hydrolysis (e.g., LiOH) E This compound (Final Product) D->E Boc Deprotection (HCl)

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start Synthesis Problem Low Yield/ Incomplete Reaction? Start->Problem Check_Alkene Check Alkene Formation: - Base strength - Leaving group - Anhydrous conditions Problem->Check_Alkene Yes (Alkene Step) Check_Cyclo Check Cyclopropanation: - Zinc activation - Reagent choice (e.g., Et2Zn) - Inert atmosphere Problem->Check_Cyclo Yes (Cyclopropanation) Problem_Stereo Diastereomer Formation? Problem->Problem_Stereo No Check_Alkene->Problem_Stereo Check_Cyclo->Problem_Stereo Directing_Group Use Directing Group or Chiral Catalyst Problem_Stereo->Directing_Group Yes Problem_Deprotect Non-selective Deprotection? Problem_Stereo->Problem_Deprotect No Purification Purify via Chromatography or Crystallization Directing_Group->Purification Purification->Problem_Deprotect Mild_Conditions Use Mild Hydrolysis (LiOH) & Careful pH Adjustment Problem_Deprotect->Mild_Conditions Yes End Successful Synthesis Problem_Deprotect->End No Mild_Conditions->End

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Simmons‐Smith Cyclopropanation Reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Simmons–Smith reaction. (2023, December 2). In Wikipedia. [Link]

  • 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid. (n.d.). Lead Sciences. Retrieved January 19, 2026, from [Link]

  • 6-((Tert-butoxy)carbonyl)-6-azaspiro(2.5)octane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver. Retrieved January 19, 2026, from [Link]

  • Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. (2014). Organic & Biomolecular Chemistry, 12(3), 454-463. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • 6-Azaspiro(2.5)octane hydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Hydrolysis product troubleshooting. (2022, January 18). Reddit. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2015). ACS Catalysis, 5(9), 5467-5471. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. [Link]

Sources

Technical Support Center: Purification of Spirocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of spirocyclic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of molecules. The inherent rigidity and three-dimensional complexity of spirocycles demand a nuanced approach to standard purification techniques.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification strategies for a crude spirocyclic carboxylic acid?

A1: The initial strategy depends on the scale of your synthesis and the nature of the impurities. For most bench-scale syntheses (<100 g), a simple acid-base extraction is the most effective first step to remove neutral and basic impurities.[1][2][3] If the crude material is a solid, this is often followed by recrystallization to achieve high purity.[4][5][6] For complex mixtures or when isomers are present, column chromatography is the preferred method.[5]

Q2: My spirocyclic compound has very poor solubility in common organic solvents. How does this affect my purification strategy?

A2: Poor solubility is a common challenge. For crystallization, it may require exploring a wider range of solvents or using solvent mixtures.[7] For chromatography, you might need to use more polar mobile phases or consider specialized techniques like supercritical fluid chromatography (SFC). For acid-base extraction, poor solubility in the primary organic solvent can be overcome by using a larger volume of solvent or a co-solvent, but care must be taken to ensure the chosen solvent is immiscible with the aqueous phase.

Q3: How do I separate diastereomers of a spirocyclic carboxylic acid?

A3: Diastereomers have different physical properties and can typically be separated by standard purification techniques. High-performance liquid chromatography (HPLC) or flash column chromatography are the most powerful methods for this purpose.[5] Careful optimization of the stationary phase and mobile phase is critical. Recrystallization can also sometimes be effective if the diastereomers have significantly different solubilities in a particular solvent system.

Q4: My spirocyclic carboxylic acid is a racemate. How can I separate the enantiomers?

A4: Separating enantiomers requires a chiral environment. The most common and effective method is chiral chromatography, using a chiral stationary phase (CSP) that can differentially interact with each enantiomer.[8][9] Both normal-phase and reversed-phase chiral HPLC methods can be developed.[10] Alternative methods include diastereomeric salt formation, where the racemic acid is reacted with a chiral base to form diastereomeric salts that can then be separated by crystallization, followed by liberation of the enantiomerically pure acid.

Purification Workflow & Troubleshooting Guides

This section provides detailed troubleshooting guides for the most common purification techniques.

Workflow for Selecting a Purification Strategy

The following diagram outlines a general decision-making process for purifying a novel spirocyclic carboxylic acid.

Purification_Strategy start Crude Spirocyclic Carboxylic Acid is_solid Is the crude material a solid? start->is_solid extraction Perform Acid-Base Extraction to remove neutral/basic impurities is_solid->extraction Yes chromatography Column Chromatography (Silica or RP-HPLC) is_solid->chromatography No (Oil/Liquid) recrystallize Recrystallization extraction->recrystallize check_purity1 Purity > 98%? recrystallize->check_purity1 check_purity1->chromatography No final_product Pure Product check_purity1->final_product Yes check_purity2 Purity > 98%? chromatography->check_purity2 check_purity2->final_product No (Achiral) chiral_sep Chiral Separation Needed? check_purity2->chiral_sep Yes chiral_sep->final_product No chiral_hplc Chiral HPLC / SFC chiral_sep->chiral_hplc Yes chiral_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Guide 1: Acid-Base Extraction

Acid-base extraction is a powerful first-line technique that leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.[1] The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which partitions into the aqueous phase.[2][11]

Troubleshooting Common Issues in Acid-Base Extraction
Problem Potential Cause Recommended Solution
Poor recovery of the carboxylic acid after acidification. Incomplete extraction into the aqueous phase.Perform multiple extractions (e.g., 3 times) with smaller volumes of the basic solution, as this is more efficient than a single large-volume extraction.[2]
Incomplete precipitation after acidification.Ensure the aqueous layer is thoroughly chilled in an ice bath before and during acidification. Add acid slowly until the pH is well below the pKa of the acid (typically pH 1-2).[4] If the product is still soluble, extract it back into an organic solvent like ethyl acetate or dichloromethane.[11]
An emulsion forms at the interface of the organic and aqueous layers. The concentration of the extracted material is too high.Dilute the mixture with additional organic and aqueous solvents. A gentle swirl or stirring, rather than vigorous shaking, can help prevent emulsion formation. Adding a small amount of brine (saturated NaCl solution) can also help break up emulsions.
The desired product remains in the organic layer. The aqueous base is not strong enough.While sodium bicarbonate (NaHCO₃) is often sufficient, some less acidic carboxylic acids may require a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) for complete deprotonation. Be cautious with strong bases as they can promote side reactions.[11]
Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) that is immiscible with water.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from CO₂ evolution.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer containing the carboxylate salt into a clean flask.

  • Repeat: Repeat the extraction of the organic layer two more times with fresh sodium bicarbonate solution, combining all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 3M HCl, while stirring until gas evolution ceases and the solution is strongly acidic (pH ~1-2, check with pH paper).

  • Isolation:

    • If a solid precipitates: Collect the pure carboxylic acid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.[2]

    • If no solid forms (or an oil appears): Extract the aqueous solution three times with a fresh portion of an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the pure acid.[11]

Guide 2: Recrystallization

Recrystallization is the gold standard for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[5][12]

Troubleshooting Common Issues in Recrystallization
Problem Potential Cause Recommended Solution
The compound "oils out" instead of forming crystals. The solution is too saturated, or the cooling rate is too fast, causing the compound to come out of solution above its melting point.Re-heat the solution to redissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease saturation.[13][14] Allow the solution to cool more slowly (e.g., by insulating the flask).
No crystals form upon cooling. The solution is too dilute (too much solvent was added).Boil off a portion of the solvent to increase the concentration and allow the solution to cool again.[13]
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[13] Add a "seed crystal" of the pure compound if available.
Crystallization happens too quickly, crashing out as a powder. The solution is highly supersaturated, or the solvent is a very poor solvent at room temperature.This can trap impurities.[13] Re-heat to dissolve the solid, add a small excess of the hot solvent to reduce supersaturation, and cool slowly.[13]
The yield is very low. Too much solvent was used, keeping the product dissolved in the mother liquor.Before filtering, cool the flask in an ice bath for an additional 15-30 minutes to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals during filtration.
Guide 3: Reversed-Phase Chromatography

Reversed-phase chromatography separates molecules based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase.[15] For carboxylic acids, controlling the ionization state is critical for achieving good peak shape and retention.

Troubleshooting Common Issues in Reversed-Phase Chromatography
Problem Potential Cause Recommended Solution
Broad, tailing, or fronting peaks. The carboxylic acid is partially ionized at the mobile phase pH.Suppress ionization by adding an acid modifier to the mobile phase. A general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid.[16] Common additives are 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[16]
Poor retention (compound elutes in the void volume). The compound is too polar for the stationary phase or is ionized and highly water-soluble.Ensure the mobile phase is acidified to protonate the carboxylic acid, increasing its hydrophobicity and retention.[16] If the compound is still poorly retained, consider a stationary phase with mixed-mode capabilities (e.g., reversed-phase and anion exchange) to provide an alternative retention mechanism.[17]
Poor separation between the target compound and impurities. Insufficient selectivity under the current conditions.Change the organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa) as this can alter selectivity.[16] Adjusting the concentration of the acid modifier can also impact selectivity, though increasing it too much can sometimes reduce retention.[18]
General Protocol: Reversed-Phase Flash Chromatography
  • Column Selection: Choose a C18-functionalized silica column appropriate for the scale of purification.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., methanol, DMSO) or the mobile phase itself.

  • Mobile Phase Preparation: Prepare two solvents:

    • Solvent A: Water with 0.1% formic acid (or TFA).

    • Solvent B: Acetonitrile (or methanol) with 0.1% formic acid (or TFA).

  • Method Development (Gradient Elution):

    • Equilibrate the column with a low percentage of Solvent B (e.g., 95:5 A:B).

    • Inject the sample.

    • Run a linear gradient from low %B to high %B (e.g., 5% to 100% B over 10-20 column volumes).

    • Monitor the elution profile using a UV detector.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Analysis and Isolation: Analyze the fractions (e.g., by TLC or LC-MS) to confirm purity. Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Troubleshooting Chromatography Peak Shape

Peak_Shape_Troubleshooting start Poor Peak Shape Observed (Tailing/Fronting) check_ionization Is the analyte ionizable? (e.g., Carboxylic Acid) start->check_ionization add_modifier Add Acid Modifier to Mobile Phase (e.g., 0.1% Formic Acid or TFA) check_ionization->add_modifier Yes check_overload Is the column overloaded? check_ionization->check_overload No check_pH Is mobile phase pH > 2 units below analyte pKa? add_modifier->check_pH adjust_modifier Increase modifier concentration or use a stronger acid (TFA) check_pH->adjust_modifier No good_peak Good Peak Shape check_pH->good_peak Yes adjust_modifier->good_peak reduce_load Reduce sample mass injected check_overload->reduce_load Yes check_overload->good_peak No, other issue reduce_load->good_peak

Caption: Troubleshooting workflow for poor peak shape in chromatography.

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Biotage. (2023, January 26). How does acid concentration impact reversed-phase flash chromatography?[Link]

  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. [Link]

  • PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. [Link]

  • Patsnap Eureka. (2025, July 31). How to Improve Carboxylic Acid Extraction Processes?[Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction.1. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • YouTube. (2020, September 27). Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry. [Link]

  • Eastern Mediterranean University, Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?[Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. [Link]

  • CordenPharma. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • American Chemical Society. (2025, November 8). All-Heteroatom-Substituted Chiral Carbon Spiro Stereocenters with Olivier Viudes. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Veeprho. (n.d.). Carboxylic Acid Impurities and Related Compound. [Link]

  • PubMed Central (PMC). (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reaction optimization. Spirocyclic frameworks, where two rings share a single atom, are pivotal structural motifs in natural products and pharmaceuticals due to their rigid three-dimensional conformations that enable precise interactions with biological targets.[1] However, their synthesis can be challenging, often requiring careful optimization of reaction conditions to achieve desired yields and stereoselectivity.

This guide is designed for researchers, chemists, and drug development professionals. It provides practical, experience-driven advice in a question-and-answer format to address specific issues encountered during the synthesis of these complex architectures.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific problems you may encounter during your spirocyclization experiments. The solutions are presented as a logical progression of steps to systematically identify and resolve the issue.

Q1: My spirocyclization reaction yield is consistently low or nonexistent. What are the primary factors to investigate?

Low yield is one of the most common hurdles in synthetic chemistry.[2] A systematic approach is crucial to diagnose the root cause, which can range from reagent quality to suboptimal reaction conditions.[3][4]

A1: Follow this multi-step diagnostic workflow:

Step 1: Verify the Integrity of Starting Materials and Reagents.

  • Causality: Impurities in starting materials or reagents are a frequent cause of low yields. They can act as catalyst poisons, participate in side reactions, or introduce moisture into an anhydrous reaction.[5][6]

  • Actionable Advice:

    • Re-purify Substrates: Purify your starting materials using appropriate methods like recrystallization or column chromatography immediately before use.[5]

    • Check Reagent Activity: If using a commercial catalyst or reagent, its activity may have diminished over time. Consider purchasing a new batch or titrating to determine its activity (e.g., for organolithium reagents).

    • Use Fresh, Anhydrous Solvents: For moisture-sensitive reactions, ensure solvents are properly dried and handled under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Scrutinize the Reaction Setup and Conditions.

  • Causality: Seemingly minor details in the experimental setup can have a significant impact. Inconsistent heating, inefficient stirring, or accidental introduction of air can halt a reaction.

  • Actionable Advice:

    • Ensure Inert Atmosphere: For air-sensitive reactions, ensure all glassware is properly flame- or oven-dried.[3] Perform the reaction under a positive pressure of an inert gas.

    • Optimize Temperature: Temperature control is critical. Lowering the temperature can sometimes improve selectivity and prevent decomposition, while higher temperatures may be needed to overcome activation barriers.[7][8] A screen of different temperatures is highly recommended.

    • Check Concentration: The concentration of reactants can influence reaction rates and the prevalence of side reactions. Try running the reaction at a higher or lower concentration.

    • Monitor Reaction Over Time: Take aliquots from the reaction mixture at regular intervals and analyze them by TLC or LC-MS. This will reveal if the product is forming and then decomposing, or if the reaction is stalling.[4][5]

Step 3: Evaluate the Catalyst System (for catalyzed reactions).

  • Causality: The choice of catalyst and/or ligand is often the most critical parameter. The electronic and steric properties of the catalyst directly influence the reaction's efficiency and selectivity.[9]

  • Actionable Advice:

    • Screen Catalysts and Ligands: If applicable, screen a variety of catalysts or ligands. For instance, in metal-catalyzed processes, small changes to the ligand structure can dramatically affect the outcome.[5][10]

    • Optimize Catalyst Loading: Start with a higher catalyst loading (e.g., 5-10 mol%) to ensure the reaction proceeds.[11] If successful, you can then incrementally decrease the loading to find the optimal level.

    • Beware of Catalyst Deactivation: Impurities can poison the catalyst.[12] Ensure all reagents and solvents are of high purity.

Step 4: Assess Product Stability During Workup and Purification.

  • Causality: The desired spirocyclic product may be unstable under the workup or purification conditions.[5] For example, acid-sensitive products can decompose on silica gel.[3][11]

  • Actionable Advice:

    • Modify Workup: If you suspect decomposition, use milder workup conditions (e.g., neutral pH washes).[5]

    • Alternative Purification: If the product is unstable on silica gel, consider alternatives such as neutral or basic alumina, reverse-phase chromatography, or recrystallization.[11]

Q2: I am observing poor diastereoselectivity in my spirocyclization. How can I control the stereochemical outcome?

Achieving high diastereoselectivity is a common challenge in spirocycle synthesis, as the formation of the spirocenter often creates at least one new stereocenter.[5][13]

A2: Several factors influence the transition state of the cyclization, which in turn dictates the diastereoselectivity.

  • 1. Temperature Optimization:

    • Causality: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[7]

    • Recommendation: Screen a range of temperatures, starting from your current condition and decreasing in increments (e.g., 25 °C, 0 °C, -20 °C, -78 °C).

  • 2. Solvent Effects:

    • Causality: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state assembly, thereby affecting diastereoselectivity.[5][14]

    • Recommendation: Perform a systematic solvent screen. Include solvents of varying polarity and coordinating ability (e.g., non-polar toluene, polar aprotic THF, and dichloromethane).[7]

  • 3. Substrate Modification:

    • Causality: The steric bulk of substituents on the substrate can have a profound impact on the facial selectivity of the cyclization. A bulky directing group can block one face of the molecule, favoring a specific approach of the reacting partners.[7]

    • Recommendation: If possible, consider modifying the substrate to include a bulkier substituent that can direct the stereochemical outcome. For example, the bulkiness of a substituent on a pendent aminoamide has been shown to influence the degree of stereoinduction in the formation of spirocyclic diketopiperazines.[15]

  • 4. Choice of Catalyst or Reagent:

    • Causality: In catalyzed reactions, the catalyst's structure is a primary driver of stereoselectivity. For non-catalyzed reactions, the choice of acid or base can still play a significant role.

    • Recommendation: Screen different Lewis or Brønsted acids of varying strengths and steric properties. For metal-catalyzed reactions, screen a library of ligands to find one that provides optimal stereocontrol.

Q3: My asymmetric spirocyclization is yielding a product with low enantiomeric excess (e.e.). What are the key areas for optimization?

Low e.e. indicates an inefficient transfer of chirality from the catalyst or chiral auxiliary to the product.

A3: Improving enantioselectivity requires a focus on the chiral environment of the reaction.

  • 1. Ligand/Catalyst Screening:

    • Causality: The chiral ligand is the heart of most asymmetric catalytic reactions. Its structure creates a chiral pocket around the metal center, dictating the facial selectivity of the reaction.

    • Recommendation: This is often the most fruitful area for optimization. Screen a structurally diverse set of chiral ligands. Even subtle modifications to the ligand backbone or steric bulk can lead to significant improvements in e.e.[5][10]

  • 2. Check for Background (Non-Catalyzed) Reaction:

    • Causality: If a non-catalyzed version of your reaction can occur, it will produce a racemic product, thereby eroding the overall e.e. of the catalyzed process.

    • Recommendation: Run a control reaction under the same conditions but without the chiral catalyst/ligand. If you observe product formation, you have a background reaction. To suppress it, try lowering the reaction temperature or reducing the concentration of reactants.

  • 3. Purity of the Chiral Catalyst/Ligand:

    • Causality: The enantiomeric purity of your catalyst or ligand is paramount. Any impurity of the opposite enantiomer will catalyze the formation of the undesired product enantiomer.

    • Recommendation: Verify the enantiopurity of your chiral source. If you prepared it yourself, re-check the analytical data (e.g., via chiral HPLC).

  • 4. Accurate E.E. Determination:

    • Causality: An inaccurate e.e. measurement can lead you down the wrong optimization path.

    • Recommendation: Develop a robust and reliable analytical method for determining e.e., typically using chiral HPLC or SFC.[16][17] Ensure you have a method that provides baseline separation of the enantiomers.[18]

Frequently Asked Questions (FAQs)

Q: What are the most critical factors to consider when starting to optimize a spirocyclization reaction?

A: The most critical factors are generally the choice of catalyst (if applicable), solvent, and reaction temperature.[19] The electronic and steric properties of the substrate itself also play a fundamental role in the success and selectivity of the reaction.[19] A logical starting point is to find a literature precedent for a similar transformation and use those conditions as your base case for further optimization.

Q: How do I choose a solvent for my spirocyclization?

A: Solvent choice is highly dependent on the reaction mechanism.[11] Solvents influence reactions by stabilizing or destabilizing reactants, intermediates, and transition states.[20][21][22]

  • Starting Point: Consult the literature for similar reactions. Common solvents for spirocyclization include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[11]

  • Solvent Screen: If no precedent exists, a solvent screen is the best approach. Choose a representative set of solvents with varying properties (e.g., non-polar, polar aprotic, polar protic if compatible).

Table 1: Common Solvents for Spirocyclization Screening
SolventClassPolarity (Dielectric Constant, ε)Boiling Point (°C)Common Applications & Notes
Toluene Non-polar2.4111Good for reactions requiring high temperatures. Often used in metal-catalyzed cross-couplings.
Hexane Non-polar1.969Very non-polar, useful for controlling solubility.
Dichloromethane (DCM) Polar Aprotic9.140Excellent solvent for a wide range of organic compounds. Relatively low boiling point.[12]
Tetrahydrofuran (THF) Polar Aprotic7.566Coordinating solvent, can interact with Lewis acidic metal centers.
Acetonitrile (ACN) Polar Aprotic37.582Highly polar, good for reactions involving charged intermediates.
Dimethylformamide (DMF) Polar Aprotic36.7153High-boiling polar solvent.
Ethanol Polar Protic24.678Can act as a nucleophile or proton source; use with caution if this is not desired.
Q: My substrate has multiple reactive functional groups. How can I ensure the spirocyclization occurs at the desired position?

A: This is a classic challenge of chemoselectivity that is often addressed using protecting groups.[23][24] A protecting group is a temporary modification of a functional group to render it inert during a specific chemical transformation.[25]

  • Strategy:

    • Identify all reactive functional groups on your substrate that could interfere with the desired spirocyclization.

    • Protect the interfering groups using appropriate protecting groups that are stable to the spirocyclization conditions.

    • Perform the spirocyclization reaction.

    • Deprotect to reveal the final desired product.

  • Orthogonal Protection: In complex molecules with multiple similar functional groups (e.g., several hydroxyl groups), an "orthogonal protection" strategy can be used. This involves using different types of protecting groups that can be removed selectively under distinct conditions (e.g., one removed by acid, another by base, and a third by hydrogenolysis).[24][25]

Diagrams and Workflows

Logical Flow for Troubleshooting Low Yield

This decision tree provides a systematic path for diagnosing the cause of low reaction yields.

LowYieldTroubleshooting start Low Yield Observed check_purity Are starting materials and reagents pure and active? start->check_purity purify Action: Re-purify substrates, use fresh reagents/solvents. check_purity->purify No check_conditions Are reaction conditions (temp, atmosphere, stirring) correctly controlled? check_purity->check_conditions Yes purify->check_purity optimize_conditions Action: Screen temperature, concentration, and reaction time. Ensure inert atmosphere. check_conditions->optimize_conditions No check_catalyst Is the catalyst system (catalyst, ligand, loading) optimal? check_conditions->check_catalyst Yes optimize_conditions->check_conditions screen_catalyst Action: Screen different catalysts/ligands. Optimize catalyst loading. check_catalyst->screen_catalyst No check_stability Is the product stable to workup and purification conditions? check_catalyst->check_stability Yes screen_catalyst->check_catalyst modify_workup Action: Use milder workup. Try alternative purification (e.g., alumina, recrystallization). check_stability->modify_workup No success Yield Improved check_stability->success Yes modify_workup->success OptimizationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Analysis cluster_opt Phase 3: Optimization Loop LitReview Literature Review for Analogous Reactions InitialConditions Define Initial Conditions (Solvent, Catalyst, Temp) LitReview->InitialConditions ReagentPrep Prepare/Purify Reagents & Substrates InitialConditions->ReagentPrep FirstRun Run Initial Reaction ReagentPrep->FirstRun Analysis Analyze Outcome (Yield, Purity, Selectivity) FirstRun->Analysis IdentifyProblem Identify Key Problem (e.g., Low Yield, Poor d.r.) Analysis->IdentifyProblem ScreenParams Systematically Screen Key Parameters (Solvent, Temp, Catalyst) IdentifyProblem->ScreenParams AnalyzeAgain Analyze & Compare Results ScreenParams->AnalyzeAgain AnalyzeAgain->IdentifyProblem Iterate Optimized Optimized Protocol AnalyzeAgain->Optimized Success

Caption: A general workflow for the optimization of a spirocyclization reaction.

Experimental Protocols

Protocol 1: General Procedure for a Solvent Screen

This protocol describes setting up parallel reactions to efficiently test the effect of different solvents on your spirocyclization reaction.

  • Preparation: Arrange a set of identical reaction vials, each with a small magnetic stir bar. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reactant Stock Solution: If possible, prepare a stock solution of your limiting reagent in a volatile solvent (e.g., DCM or THF) that can be easily removed under vacuum. This ensures accurate dispensing.

  • Dispensing: Add the stock solution of the limiting reagent to each vial. Remove the volatile solvent in vacuo. This leaves an equal amount of the starting material in each vial.

  • Addition of Reagents: Add the other non-solvent reagents/catalyst to each vial.

  • Solvent Addition: To each vial, add a different, anhydrous solvent to be tested (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: DCM, etc.) to achieve the desired final concentration.

  • Reaction: Seal the vials and place them in a heating block or cooling bath set to the desired temperature. Stir for the designated reaction time.

  • Analysis: After the reaction time has elapsed, quench all reactions simultaneously (if necessary). Take a small, measured aliquot from each vial, dilute appropriately, and analyze by LC-MS or GC-MS with an internal standard to determine the relative yield and side product profile for each solvent.

Protocol 2: Developing a Chiral HPLC Method to Determine Enantiomeric Excess (e.e.)

This protocol provides a starting point for developing a method to separate and quantify the enantiomers of your spirocyclic product.

  • Column Screening: The most critical step is selecting a chiral stationary phase (CSP) that can resolve your enantiomers. [26]A good starting point is to screen a set of polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) as they are broadly applicable. [17]2. Mobile Phase Screening:

    • Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (IPA) or Hexane/Ethanol. A common starting ratio is 90:10. [18] * Additives: For acidic compounds, adding a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) or acetic acid to the mobile phase can significantly improve peak shape. [18]For basic compounds, add 0.1% diethylamine (DEA).

  • Initial Run: Inject a sample of your racemic product. Run an isocratic method for 20-30 minutes at a flow rate of 0.5-1.0 mL/min.

  • Optimization:

    • If no separation is observed, change the alcohol modifier (e.g., from IPA to ethanol) or try a different column.

    • If there is partial separation, optimize the mobile phase composition. Increasing the percentage of alcohol will typically decrease retention time, while decreasing it will increase retention and may improve resolution.

    • Adjusting the flow rate and temperature can also be used to fine-tune the separation. [17]5. Quantification: Once baseline separation is achieved, integrate the peak areas for both enantiomers. The enantiomeric excess is calculated as: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

References

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. [Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. MDPI. [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing). [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]

  • Optimization of spirocyclization towards 2aa. ResearchGate. [Link]

  • Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions. ElectronicsAndBooks. [Link]

  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PMC - PubMed Central. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PubMed. [Link]

  • Evaluation of substrate scope of spiro-cyclic products. aConducted on a 0.2 mmol scale. ResearchGate. [Link]

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  • Optimization of Oxindole Spirocyclization a. ResearchGate. [Link]

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  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. [Link]

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  • Protecting group. Wikipedia. [Link]

  • Condition Optimization for Spirocyclization a. ResearchGate. [Link]

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  • Substrate scope for the spirocyclization–desilylation reaction of... ResearchGate. [Link]

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

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  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. [Link]

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  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

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Technical Support Center: Stereoselectivity in 6-Azaspiro[2.5]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 6-azaspiro[2.5]octane and related spirocyclic frameworks. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in controlling the three-dimensional architecture of these valuable scaffolds. The inherent rigidity and defined spatial vectors of spirocycles like 6-azaspiro[2.5]octane make them prized motifs in modern drug discovery, but their synthesis demands precise control over stereochemistry.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: Poor Diastereoselectivity (Low d.r.) in Cyclopropanation of an Exocyclic Methylene Piperidine Precursor

Question: My cyclopropanation of an N-protected 4-methylene-piperidine is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity in this transformation hinges on creating a significant energy difference between the transition states leading to the two possible diastereomers. The attack of the carbene or carbenoid species can occur on either face of the exocyclic double bond. Your goal is to systematically bias this approach.

Causality & Corrective Actions:

  • Steric Influence of the Nitrogen Protecting Group: The size and conformation of the N-protecting group (e.g., Boc, Cbz, Ts) is a critical control element. A bulky protecting group can sterically hinder one face of the olefin, directing the incoming carbene to the more accessible face.

    • Troubleshooting: If you are using a small protecting group, consider switching to a bulkier one. For instance, the steric environment created by an N-tosyl group is different from that of an N-Boc group, which can significantly alter diastereoselectivity in rhodium-catalyzed cyclopropanations.[4]

  • Reaction Temperature: Cyclopropanation reactions are often under kinetic control. Lowering the temperature can amplify the small energy differences between competing diastereomeric transition states, thereby enhancing selectivity.[5]

    • Troubleshooting: Run a temperature screen, starting from your current conditions and decreasing in increments (e.g., 25 °C, 0 °C, -20 °C, -78 °C). Monitor both reaction time and d.r. at each point.

  • Nature of the Cyclopropanating Reagent: Different reagents have varying steric demands and mechanisms.

    • For Simmons-Smith Type Reactions: The classic Zn-Cu couple in ether is widely used, but its reactivity and selectivity can be inconsistent.[6][7] The Furukawa modification (Et₂Zn and CH₂I₂) often provides more reproducible results and can alter the stereochemical outcome.[5][6] The presence of a directing group, such as a hydroxyl group on an allylic substrate, can profoundly influence stereoselectivity by coordinating to the zinc reagent.[7][8]

    • For Catalytic Reactions (e.g., with ethyl diazoacetate): The choice of metal catalyst and associated ligands is paramount. The steric and electronic properties of the catalyst create a specific chiral environment around the active site.[4][9]

  • Solvent Effects: The solvent can influence the conformation of the substrate and the aggregation state or geometry of the catalyst and reagents.[5]

    • Troubleshooting: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Dichloromethane, Toluene, Diethyl Ether, THF). Be aware that coordinating solvents may interfere with directed cyclopropanations.[5]

Issue 2: Low Enantioselectivity (Low e.e.) in Asymmetric Catalytic Cyclopropanation

Question: I am using a chiral dirhodium catalyst to synthesize a specific enantiomer of a 6-azaspiro[2.5]octane derivative, but the enantiomeric excess (e.e.) is below 50%. How can I optimize this?

Answer: Low enantioselectivity is a clear indicator that the chiral catalyst is not effectively differentiating between the two enantiotopic faces of the prochiral olefin. This is a common challenge that requires a systematic optimization of the catalytic system.

Causality & Corrective Actions:

  • Suboptimal Chiral Catalyst/Ligand: This is the most critical factor. The "chiral pocket" of the catalyst dictates the stereochemical outcome. Not all chiral catalysts are effective for all substrates.[5]

    • Troubleshooting Protocol:

      • Ligand Screening: If possible, screen a library of chiral ligands. For dirhodium catalysts, small changes to the ligand framework (e.g., modifying substituents on phthalimido or carboxamidato ligands) can lead to dramatic improvements in e.e.[4][9] For example, catalysts like Rh₂(S-p-PhTPCP)₄ have demonstrated exceptional enantioselectivity (>99% ee) and diastereoselectivity for the cyclopropanation of exocyclic methylene piperidines.[4]

      • Metal Center: While rhodium catalysts are common, consider exploring other metals known for carbene transfer, such as copper with chiral BOX or PyBOX ligands, or ruthenium-based catalysts.[4]

  • Competing Non-Selective Background Reaction: If the catalytic turnover is slow or the catalyst loading is too low, a non-catalyzed, non-selective cyclopropanation may occur in parallel, eroding the overall e.e.[5]

    • Troubleshooting:

      • Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol% or 5 mol%).

      • Ensure the purity of all reagents and solvents. Impurities can inhibit or poison the catalyst, slowing the desired chiral pathway.[5]

  • Reaction Temperature and Concentration: As with diastereoselectivity, lower temperatures often increase enantioselectivity by making the reaction more sensitive to subtle differences in activation energies. Reaction concentration can also play a role in catalyst aggregation and activity.

    • Troubleshooting: Perform the reaction at lower temperatures. Additionally, investigate the effect of concentration; sometimes, more dilute conditions can prevent catalyst deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies to control stereochemistry in the formation of the 6-azaspiro[2.5]octane core?

There are two main approaches:

  • Diastereoselective Cyclopropanation: This strategy relies on the existing stereochemistry or conformational biases of the starting material (a substituted piperidine precursor) to direct the formation of the new stereocenters on the cyclopropane ring. Key control elements include bulky N-protecting groups and the choice of cyclopropanating reagent (e.g., Simmons-Smith vs. catalytic methods).[4][6]

  • Enantioselective Catalysis: This is the most powerful method for generating enantioenriched products from prochiral starting materials. It involves using a chiral catalyst (organometallic, organocatalyst, or enzyme) that creates a chiral environment and preferentially catalyzes the formation of one enantiomer over the other.[4][10] Dirhodium tetracarboxylate catalysts are particularly effective for these transformations.[4][9] A promising new frontier is the use of engineered enzymes, or "carbene transferases," which can provide exceptional stereoselectivity under mild, aqueous conditions.[3]

Q2: My starting material is a 4-piperidone derivative. How does this impact my stereoselective synthesis plan?

Using a 4-piperidone requires an olefination step (e.g., Wittig or Tebbe reaction) to generate the key 4-methylene-piperidine intermediate before cyclopropanation. This workflow is advantageous because 4-piperidones are common starting materials. The key stereochemical control step remains the cyclopropanation of the exocyclic olefin. The choice of substituents on the piperidine ring, introduced before or after olefination, can influence the conformational preference of the ring and thus the facial bias during carbene attack.

G cluster_0 Synthesis Planning cluster_1 Stereocontrol Step: Cyclopropanation cluster_2 Outcome Start Start: 4-Piperidone Derivative Olefination Olefination (e.g., Wittig, Tebbe) Start->Olefination Intermediate Prochiral Intermediate: 4-Methylene-Piperidine Olefination->Intermediate Cyclopropanation Cyclopropanation Intermediate->Cyclopropanation Product Stereodefined 6-Azaspiro[2.5]octane Cyclopropanation->Product Catalyst Chiral Catalyst Selection (e.g., Rh₂(S-pPhTPCP)₄) Catalyst->Cyclopropanation Controls Enantioselectivity Conditions Reaction Conditions (Temp, Solvent, Reagent) Conditions->Cyclopropanation Controls Diastereoselectivity

Q3: Can I use a Michael-Initiated Ring Closure (MIRC) strategy for this synthesis?

Yes, a MIRC reaction is a viable, though mechanistically distinct, alternative to carbene-based cyclopropanations.[11] This approach involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization that closes the three-membered ring. To synthesize a 6-azaspiro[2.5]octane core, you could envision a strategy where a piperidine-based Michael acceptor reacts with a suitable carbon nucleophile that also contains a leaving group. Stereocontrol is achieved by using chiral substrates, chiral nucleophiles, or, most effectively, a chiral phase-transfer catalyst or organocatalyst to govern the initial Michael addition step.[11]

Data & Protocols

Table 1: Comparison of Selected Catalytic Systems for Azaspirocycle Formation
Catalyst SystemSubstrate TypeTypical YieldTypical d.r.Typical e.e.Reference
Rh₂(S-pPhTPCP)₄ N-Tosyl-4-methylene-piperidine80%>20:199%[4]
Rh₂(S-DOSP)₄ N-Boc-4-methylene-piperidine75%1.2:170%[4]
Engineered Protoglobin N-Boc-4-methylene-piperidine>99% (conv.)N/A (symm.)>99.5:0.5[3]
Simmons-Smith (Zn-Cu) Chiral Allylic AlcoholsVariableHigh (syn)N/A[6][7]

Note: Performance is highly substrate-dependent. This table provides illustrative examples.

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation (Furukawa Mod.)

This protocol is a general guideline and must be optimized for your specific substrate.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the N-protected 4-methylene-piperidine (1.0 equiv) to anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (Et₂Zn, 1.5 equiv, typically 1.0 M in hexanes) dropwise to the stirred solution. Allow the mixture to stir for 20 minutes at 0 °C.

  • Carbenoid Formation: Add diiodomethane (CH₂I₂, 1.5 equiv) dropwise. The reaction may be exothermic.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the diastereomers and determine the d.r. by ¹H NMR analysis.[5]

Protocol 2: Catalytic Asymmetric Cyclopropanation with a Dirhodium Catalyst

This protocol is adapted from highly successful literature procedures and should be optimized.[4]

  • Preparation: To an oven-dried flask under an inert atmosphere, add the chiral dirhodium catalyst (e.g., Rh₂(S-pPhTPCP)₄, 0.5-2 mol%).

  • Substrate Addition: Add anhydrous dichloromethane (DCM) followed by the N-protected 4-methylene-piperidine substrate (1.0 equiv).

  • Diazo Addition: Begin the slow addition of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.2 equiv) via syringe pump over several hours. A slow addition rate is crucial to maintain a low concentration of the carbene precursor and minimize side reactions.

  • Reaction: Stir the reaction at the desired temperature (e.g., 25 °C) for the duration of the addition and for an additional 1-2 hours after completion. Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purification: Purify by flash column chromatography. Determine yield, d.r. (by ¹H NMR), and e.e. (by chiral HPLC or SFC analysis).

G

References

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. National Institutes of Health. Available at: [Link]

  • Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles. ACS Publications. Available at: [Link]

  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. Available at: [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. RSC Publishing. Available at: [Link]

  • Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. National Institutes of Health. Available at: [Link]

  • Site and Stereoselectivity of the Cyclopropanation of Unsymmetrically Substituted 1,3-Dienes by the Simmonssmith Reaction. Taylor & Francis Online. Available at: [Link]

  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. PubMed Central. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of Oxa-spirocyclic Indanones with Structural Complexity via an Organocatalytic Michael–Henry. Synfacts. Available at: [Link]

  • Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of Druglike Six-Membered Spirooxindoles through an Amino Enyne Catalysis. ACS Publications. Available at: [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications. Available at: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PubMed Central. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

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  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

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  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. ResearchGate. Available at: [Link]

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improving yield and purity of 6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your target compound.

Introduction

6-Azaspiro[2.5]octane-1-carboxylic acid is a valuable spirocyclic β-amino acid scaffold in medicinal chemistry due to its rigid, three-dimensional structure, which can impart favorable pharmacological properties. The synthesis of its hydrochloride salt, however, can present challenges in achieving high yield and purity. This guide provides a comprehensive resource to navigate these complexities, drawing upon established principles of organic synthesis and purification.

Proposed Synthetic Pathway

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from N-Boc-4-piperidone. This pathway includes a Corey-Chaykovsky epoxidation, epoxide opening with a cyanide source, and subsequent hydrolysis of the nitrile to the carboxylic acid, followed by deprotection and salt formation.

Synthetic Pathway A N-Boc-4-piperidone B N-Boc-1-oxa-6-azaspiro[2.5]octane A->B  Corey-Chaykovsky  Reaction C N-Boc-6-azaspiro[2.5]octane-1-carbonitrile B->C  Epoxide Opening  (e.g., NaCN) D N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid C->D  Nitrile Hydrolysis  (Acid or Base) E This compound D->E  Boc Deprotection &  HCl Salt Formation Corey-Chaykovsky Troubleshooting Start Low Yield in Epoxidation Q1 Is Ylide Generation Efficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Check Q2 Is the Ylide Stable? A1_Yes->Q2 S1 Check Base Quality Ensure Anhydrous Conditions Allow Sufficient Formation Time A1_No->S1 S1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Check Q3 Are there Ketone Side Reactions? A2_Yes->Q3 S2 Maintain Low Temperature A2_No->S2 S2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Check S3 Slow Ketone Addition A3_Yes->S3 End Improved Yield A3_No->End S3->End

Technical Support Center: Troubleshooting Common Side Reactions in Azaspirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azaspirocycles are pivotal structural motifs in medicinal chemistry, lauded for their ability to confer improved pharmacological properties such as potency and metabolic stability.[1][2][3] Their unique three-dimensional architecture, however, presents considerable synthetic challenges.[2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of these complex molecules. By understanding the underlying mechanisms of these undesired pathways, you can effectively optimize your reaction conditions to favor the formation of the desired azaspirocyclic product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Azaspirocycle

Question: My azaspirocyclization reaction is resulting in a low yield or primarily unreacted starting materials. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a common hurdle in spirocyclization reactions and often point to suboptimal reaction conditions or issues with the reagents.[4][5] A systematic approach to troubleshooting is the most effective strategy.

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that may not be ideal for your specific substrate.[4][5]

    • Troubleshooting: Systematically screen these parameters. Some reactions may benefit from lower temperatures to minimize decomposition or side reactions, while others require higher temperatures to overcome the activation energy barrier.[5] Small-scale trial reactions are recommended to identify optimal conditions without committing large quantities of valuable starting materials.[4]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can significantly interfere with the desired reaction pathway, leading to the formation of side products or complete inhibition of the reaction.[4]

    • Troubleshooting: Always use reagents and solvents of the appropriate purity. Ensure that any anhydrous solvents are thoroughly dried, as many cyclization reactions are sensitive to moisture.[4]

  • Atmospheric Contamination: Many reagents and intermediates in organic synthesis are sensitive to atmospheric moisture and oxygen.[4]

    • Troubleshooting: If your reaction is known to be air- or moisture-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[4]

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low Yield Observed verify_cond Verify Reaction Conditions (Temp, Time, Conc.) start->verify_cond assess_purity Assess Reagent & Solvent Purity verify_cond->assess_purity Conditions OK optimize_params Systematically Optimize Reaction Parameters verify_cond->optimize_params Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) assess_purity->check_atmosphere Purity OK assess_purity->optimize_params Impure check_atmosphere->optimize_params Atmosphere OK check_atmosphere->optimize_params Inadequate

Caption: Workflow for troubleshooting low reaction yields.

Issue 2: Formation of Diastereomers

Question: My reaction is producing a mixture of diastereomers at the spirocyclic center. How can I improve the diastereoselectivity?

Answer: Controlling stereochemistry at the newly formed spirocenter is a primary challenge in azaspirocycle synthesis.[6] The formation of diastereomers is a significant possibility, especially when a substituted ring is part of the starting material.[6]

Strategies to Minimize Diastereomer Formation:

  • Chiral Catalysts: The use of chiral catalysts, such as certain copper(I) complexes, can effectively influence the stereochemical outcome of the cyclization.[6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the cyclization to favor the formation of a single diastereomer.

  • Substrate Control: The inherent stereochemistry of the starting material can often be leveraged to control the stereochemistry of the spirocenter.

  • Reaction Condition Optimization: Temperature and solvent can play a crucial role in the transition state energetics, thereby influencing the diastereomeric ratio. A systematic screening of these parameters is often beneficial.

A notable example of achieving high diastereoselectivity is the NBS-promoted semipinacol reaction, which has been used to establish multiple stereogenic centers in a single step during the synthesis of complex azaspirocycles.[7][8]

Issue 3: Unwanted Rearrangement or Ring-Opening of Strained Rings

Question: I am observing products that suggest rearrangement or decomposition of my desired azaspirocycle, particularly when it contains a strained ring like azetidine. What is causing this and how can it be prevented?

Answer: The presence of strained rings, such as the azetidine in 1-azaspiro[3.6]decane derivatives, can make the final product susceptible to rearrangement under acidic or thermal conditions.[6]

Causality and Prevention:

  • Mechanism of Degradation: The ring strain in small rings like azetidines makes them kinetically and thermodynamically less stable. Acidic conditions can protonate the nitrogen, facilitating ring-opening. Similarly, high temperatures can provide the activation energy needed for rearrangement to a less strained system.

  • Preventative Measures:

    • Milder Reaction Conditions: Opt for milder reaction conditions whenever possible. This includes using less harsh acids or bases and running the reaction at the lowest effective temperature.

    • Protecting Groups: The use of appropriate protecting groups on the nitrogen atom can modulate its reactivity and stability.

    • Careful Workup and Purification: Avoid prolonged exposure to acidic or basic conditions during the reaction workup. Purification methods like column chromatography should be performed with neutralized silica gel if the product is acid-sensitive.

Issue 4: Competing Polymerization Reactions

Question: My reaction mixture is showing signs of polymerization, leading to a low yield of the desired monomeric azaspirocycle. Why is this happening and what can I do?

Answer: Polymerization is a common side reaction, especially when reactive intermediates are involved, or in the presence of certain catalysts.[6]

Understanding and Mitigating Polymerization:

  • Reactive Intermediates: The intermediates in your reaction pathway may be susceptible to intermolecular reactions, leading to oligomers and polymers.

  • Mitigation Strategies:

    • High Dilution: Running the reaction at a higher dilution can favor intramolecular cyclization over intermolecular polymerization.

    • Slow Addition of Reagents: Adding a key reagent slowly over an extended period can keep its instantaneous concentration low, thus disfavoring polymerization.

    • Catalyst Choice: The choice of catalyst can significantly impact the propensity for polymerization. A less reactive catalyst might be more selective for the desired cyclization.

Issue 5: Hydrolysis of Intermediates

Question: In my reductive amination approach to an azaspirocycle, I'm getting low yields and recovering the ketone starting material. What is the likely problem?

Answer: In synthetic routes that involve the formation of an imine intermediate, such as reductive amination, hydrolysis of the imine back to the corresponding amine and carbonyl compound is a common side reaction that can prevent the desired cyclization.[6]

Preventing Hydrolysis:

  • Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions throughout the reaction. This includes using dry solvents and an inert atmosphere.

  • Dehydrating Agents: The addition of a dehydrating agent, such as molecular sieves, can help to remove the water that is formed during imine formation, thus driving the equilibrium towards the imine and subsequent cyclization.

Troubleshooting Summary Table:

Problem Potential Cause(s) Recommended Solutions
Low Yield Suboptimal conditions, impure reagents, atmospheric contamination.[4][5]Systematically screen reaction parameters, use high-purity reagents and dry solvents, employ inert atmosphere techniques.[4]
Diastereomer Formation Lack of stereochemical control.[6]Use chiral catalysts or auxiliaries, optimize reaction conditions.[6]
Rearrangement/Decomposition Ring strain, harsh acidic or thermal conditions.[6]Use milder reaction conditions, employ protecting groups, perform careful workup and purification.
Polymerization Reactive intermediates, high concentration.[6]Use high dilution, slow addition of reagents, select a more appropriate catalyst.
Hydrolysis of Imines Presence of water.[6]Maintain strictly anhydrous conditions, use dehydrating agents.

Experimental Protocols

General Protocol for Optimizing a Spirocyclization Reaction
  • Small-Scale Screening: Set up a series of small-scale reactions (e.g., 10-25 mg of the limiting reagent) in parallel.

  • Vary One Parameter at a Time:

    • Temperature: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux).

    • Concentration: Test different concentrations (e.g., 0.1 M, 0.05 M, and 0.01 M).

    • Solvent: Screen a variety of solvents with different polarities and coordinating abilities.

  • Monitor Progress: Monitor each reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of starting material and the formation of the product and any side products.[4]

  • Analyze and Scale-Up: Based on the results of the screen, select the optimal conditions and scale up the reaction.

Visualizing Reaction Pathways

Competing Intramolecular vs. Intermolecular Reactions

competing_reactions Start Linear Precursor Intra Intramolecular Cyclization Start->Intra High Dilution Inter Intermolecular Reaction Start->Inter High Concentration Product Desired Azaspirocycle Intra->Product Polymer Polymer/Dimer Inter->Polymer

Caption: Favoring intramolecular cyclization over polymerization.

References

  • BenchChem. (n.d.). preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives.
  • ResearchGate. (2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). Diversity-oriented synthesis of azaspirocycles. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Strategies for the enantioselective synthesis of spirooxindoles. PubMed. Retrieved from [Link]

  • ACS Publications. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds.
  • National Center for Biotechnology Information. (2008). Synthetic Studies Toward Halichlorine: Complex Azaspirocycle Formation With Use of an NBS-promoted Semipinacol Reaction. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). 1‐Azaspirocycles contained in drugs and natural products. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds.
  • Organic & Biomolecular Chemistry. (2012). Strategies for the Enantioselective Synthesis of Spirooxindoles. Retrieved from [Link]

  • ACS Omega. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. PubMed. Retrieved from [Link]

  • MDPI. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Dearomative spirocyclization of ynamides. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. PMC. Retrieved from [Link]

  • RSC Publishing. (2021). Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. New Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Aza‐spirocyclic motifs in drugs and recent works in the synthesis of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. PMC. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • National Center for Biotechnology Information. (2024). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. PMC. Retrieved from [Link]

  • ResearchGate. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. Retrieved from [Link]

  • YouTube. (2024). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic .... Retrieved from [Link]

Sources

Technical Support Center: 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride is a unique spirocyclic unnatural amino acid derivative utilized as a building block in medicinal chemistry and drug discovery.[1] Its conformational rigidity offers a compelling scaffold for designing novel therapeutics. However, like many complex organic molecules, its stability is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth technical information, frequently asked questions, and troubleshooting protocols to ensure the long-term integrity of this valuable reagent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximum shelf-life, the compound should be stored in a refrigerator, typically at 2-8°C.[2] It is crucial to store it in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[3] The product should be kept in a dry, well-ventilated place.[3][4]

Q2: Why is this compound supplied as a hydrochloride salt? What is the stability advantage?

The hydrochloride salt form offers significant stability and handling advantages over the corresponding free base. Many amino acid derivatives in their free base form can be waxy or difficult to handle, whereas their hydrochloride salts are often crystalline solids.[5]

From a chemical stability perspective, the hydrochloride salt creates a more acidic microenvironment. This acidity provides a protective effect against hydrolysis that could occur if trace amounts of moisture are present. Free bases are more susceptible to degradation in a neutral pH environment, making the hydrochloride salt form inherently more robust for storage.[5]

Q3: Is this compound hygroscopic?

Yes, based on data for the closely related compound 6-azaspiro[2.5]octane hydrochloride, this class of compounds is known to be hygroscopic.[3] It is imperative to minimize its exposure to the atmosphere. For sensitive applications or long-term storage, handling in a glove box or under an inert atmosphere like argon is recommended.[3] Always ensure the container is securely sealed immediately after use.[3]

Q4: What are the visible signs of compound degradation?

The pure compound should be a solid, typically a white to off-white powder. Any significant deviation from this appearance may indicate degradation or contamination. Key signs to watch for include:

  • Change in Color: Development of a yellow or brown tint.

  • Clumping or Caking: This is often the first sign of moisture absorption due to its hygroscopic nature.

  • Change in Texture: Transition from a free-flowing powder to a gummy or waxy solid.

If any of these signs are observed, it is recommended to perform an analytical check (e.g., NMR, LC-MS) to verify purity before use.

Q5: How should I handle this compound in the laboratory?

Due to its hazard profile, proper personal protective equipment (PPE) is mandatory. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[3][6]

  • Always handle in a well-ventilated area or a chemical fume hood.[3][4]

  • Wear protective gloves, a lab coat, and safety glasses.[3]

  • Avoid generating dust during handling.[3]

  • Wash hands thoroughly after handling.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Scenario 1: The compound appears clumpy and is difficult to weigh accurately.

  • Causality: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[3] The absorbed water adds weight, leading to inaccurate measurements and can promote degradation.

  • Solution Protocol:

    • Drying: Place the material in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) for several hours to remove absorbed water. Do not heat without prior stability data, as this can accelerate degradation.

    • Inert Atmosphere Handling: For future use, handle the compound under an inert atmosphere (e.g., in a glove box or under a stream of argon/nitrogen) to minimize moisture contact.

    • Re-qualification: After drying, it is best practice to re-analyze the material for purity to ensure it has not degraded.

Scenario 2: My reaction is giving low yields or unexpected byproducts.

  • Causality: Assuming all other reaction parameters are correct, the issue may stem from degraded starting material. The presence of impurities or a lower-than-expected concentration of the active compound can inhibit the reaction or lead to side products.

  • Solution Protocol:

    • Verify Purity: Analyze a sample of the this compound you are using via LC-MS or ¹H NMR. Compare the resulting data against the Certificate of Analysis (CoA) provided by the supplier.

    • Secure a New Lot: If degradation is confirmed, procure a new, unopened lot of the material.

    • Review Storage: Critically evaluate your storage and handling procedures to prevent future degradation. Refer to the workflow diagram below for a systematic approach.

Scenario 3: The compound is not dissolving in my intended solvent.

  • Causality: As a hydrochloride salt of an amino acid, the compound is polar and should be soluble in polar solvents. Difficulty in dissolution may be due to an inappropriate solvent choice or insufficient solubilization techniques.

  • Solution Protocol:

    • Solvent Selection: Start with polar protic solvents such as water, methanol, or DMSO.

    • Aid Dissolution: Use of an ultrasonic bath or gentle warming can assist in dissolving the compound. However, be cautious with heating, as it can degrade the compound in solution.

    • pH Adjustment: In aqueous solutions, adjusting the pH may enhance solubility. As a hydrochloride salt, it will form an acidic solution. Further lowering the pH may increase solubility, but be mindful of the stability of your reaction components at different pH values.

Quantitative Data Summary
ParameterRecommendationSource
Storage Temperature 2-8°C (Refrigerator)[2]
Atmosphere Store under inert gas (Argon recommended)[3]
Conditions to Avoid Moisture, environmental extremes, incompatible materials[3]
Physical Form Solid[2]
Experimental Workflows & Diagrams
Workflow for Assessing a Suspect Sample

The following diagram outlines a logical workflow for researchers to follow if they suspect their sample of this compound may be compromised.

G cluster_0 start Start: Suspect Sample Identified visual_inspection 1. Visual Inspection (Color, Clumping?) start->visual_inspection analytical_check 2. Analytical Check (NMR, LC-MS) visual_inspection->analytical_check Physical changes noted or for critical use compare_coa 3. Compare to CoA Specification analytical_check->compare_coa decision Is Purity Acceptable? compare_coa->decision use_compound Proceed with Experiment decision->use_compound Yes remediate 4. Attempt Remediation (e.g., Vacuum Dry) decision->remediate No re_analyze 5. Re-analyze Purity remediate->re_analyze decision2 Is Purity Now Acceptable? re_analyze->decision2 decision2->use_compound Yes discard Discard and Procure New Lot decision2->discard No

Caption: Logical workflow for sample integrity assessment.

References
  • PubChem. 6-Azaspiro(2.5)octane hydrochloride. [Link]

  • Gabel, D., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Molecules, 17(8), 9060-9076. [Link]

Sources

Technical Support Center: Managing Difficult Purifications of Spirocyclic Compound Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of purifying diastereomers of spirocyclic compounds. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and a deeper understanding of the principles governing these complex separations. As diastereomers, these compounds possess different physical and chemical properties, which, in theory, makes them separable by standard laboratory techniques; however, the rigid, three-dimensional nature of spirocycles often leads to very subtle differences between diastereomers, making their purification a significant hurdle.[1][2]

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Chromatography Issues

Q1: My spirocyclic diastereomers are co-eluting or showing very poor resolution (Rs < 1.0) on a standard silica gel column. What are my next steps?

A1: This is a very common issue stemming from the subtle differences in polarity between spirocyclic diastereomers.[2] Your troubleshooting strategy should involve systematically altering the selectivity of your chromatographic system.

Step 1: Mobile Phase Optimization Before abandoning silica gel, exhaust mobile phase optimization. The goal is to find a solvent system that maximizes the differential interaction of your diastereomers with the stationary phase.

  • Vary Solvent Strength and Selectivity: If you are using a standard Hexane/Ethyl Acetate system, the hydrogen bonding capability of ethyl acetate might not be sufficient to discriminate between the isomers. Try incorporating solvents from different selectivity groups. For example:

    • Dipole-dipole interactions: Dichloromethane (DCM) or Methyl t-butyl ether (MTBE).

    • Hydrogen-bond acceptors/donors: Isopropanol (IPA) or Ethanol (EtOH) in small percentages (0.5-2%) can dramatically alter selectivity.[3]

  • Consider Additives: For acidic or basic compounds, adding a small amount of a modifier like triethylamine (for bases) or acetic acid (for acids) can improve peak shape and sometimes resolution by suppressing unwanted interactions with the silica surface.

Step 2: Stationary Phase Evaluation If mobile phase optimization fails, the next logical step is to change the stationary phase. Diastereomers that are inseparable on one phase may resolve well on another due to different interaction mechanisms.[4]

  • Alternative Normal Phases:

    • Alumina (Acidic, Neutral, or Basic): Can be effective, especially for basic compounds that may interact too strongly with acidic silica gel.[2]

    • Bonded Phases: Cyano (CN) or Diol phases offer different selectivity compared to bare silica and are less acidic.[5]

  • Reversed-Phase Chromatography: C18 is a common starting point, but for structurally similar isomers, consider phases that offer alternative selectivities.[2][6]

    • Phenyl-Hexyl or Biphenyl: These phases can provide unique π-π interactions that may be absent in standard C18 phases, potentially resolving isomers.[2]

    • Pentafluorophenyl (PFP): Offers a combination of hydrophobic, π-π, dipole, and ion-exchange interactions, making it a powerful tool for separating closely related isomers.[5]

Workflow for Chromatographic Method Development The following diagram outlines a systematic approach to developing a separation method.

MethodDevelopment Start Start: Crude Diastereomeric Mixture TLC TLC Screening (Silica Gel, Multiple Solvents) Start->TLC SilicaCol Silica Gel Flash Chromatography TLC->SilicaCol CheckRes_Silica Resolution > 1.5? SilicaCol->CheckRes_Silica Success Purification Successful CheckRes_Silica->Success Yes AltNP Screen Alternative Normal Phases (Alumina, CN, Diol) CheckRes_Silica->AltNP No CheckRes_Alt Resolution > 1.5? AltNP->CheckRes_Alt RP_Screen Screen Reversed Phases (C18, Phenyl, PFP) via HPLC/TLC RP_Screen->CheckRes_Alt CheckRes_Alt->Success Yes CheckRes_Alt->RP_Screen No SFC_Screen Advanced Techniques: SFC Screening CheckRes_Alt->SFC_Screen No, again

Caption: A logical workflow for troubleshooting diastereomer separation.

Q2: I have a non-polar spirocyclic compound, and I'm struggling with solubility in reversed-phase systems. What is a better approach?

A2: This is an ideal scenario to consider Supercritical Fluid Chromatography (SFC). SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, behaving like a non-polar solvent.[]

Why SFC is Advantageous:

  • Excellent for Non-Polar Compounds: The mobile phase is inherently non-polar, making it perfect for compounds that are difficult to dissolve in aqueous reversed-phase systems.

  • Unique Selectivity: SFC often provides different elution orders and selectivities compared to both normal and reversed-phase HPLC, making it a complementary technique.[8]

  • High Speed and Efficiency: The low viscosity of supercritical CO₂ allows for high flow rates and rapid separations without generating excessive backpressure.[][8]

  • Achiral Separations on Chiral Columns: A powerful strategy in SFC is to use chiral stationary phases (CSPs) for achiral separations. The complex steric environment of a CSP can effectively differentiate between the subtle 3D structural differences of diastereomers.[9]

Starting Parameters for SFC Method Development:

Parameter Starting Recommendation Rationale
Column Polysaccharide-based CSP (e.g., Daicel Chiralcel® series) These are robust and offer broad selectivity for a wide range of compounds.[10][11]
Mobile Phase CO₂ with Methanol or Ethanol as a co-solvent Alcohols are common modifiers that increase the solvent strength of the mobile phase.[]
Gradient 5% to 40% co-solvent over 5-10 minutes A screening gradient to quickly determine if separation is feasible.
Temperature 40 °C A standard starting temperature.

| Back Pressure | 150 bar | Maintains the CO₂ in its supercritical state. |

Crystallization Issues

Q3: My diastereomers won't separate by column chromatography. Is crystallization a viable alternative?

A3: Absolutely. Since diastereomers have different physical properties, they will have different solubilities in a given solvent system, which can be exploited for separation by fractional crystallization.[1][12] This method can be highly effective and scalable.

Troubleshooting Crystallization:

  • Problem: Both diastereomers crash out of solution, or neither crystallizes.

    • Solution: Your solvent system is likely either too non-polar (crashing out) or too polar (fully soluble). The key is to find a solvent/anti-solvent system where one diastereomer is sparingly soluble and the other is more soluble. Screen a wide range of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane).

  • Problem: The recovered crystals show no enrichment of one diastereomer.

    • Solution: The solubility difference in your chosen system may be too small. Try a different solvent system or consider a kinetically controlled process. Seeding the solution with a pure crystal of the desired diastereomer can sometimes promote its selective crystallization, even if the thermodynamic solubility difference is minor.[13]

Advanced Technique: Crystallization-Induced Diastereomer Transformation (CIDT) If one of your stereocenters is labile (e.g., adjacent to a carbonyl), you may be able to use CIDT. In this process, the diastereomers equilibrate in solution. As the less soluble, thermodynamically more stable diastereomer crystallizes, the equilibrium shifts to produce more of that isomer, potentially leading to a theoretical yield of nearly 100%.[14][15] This often requires an acid or base catalyst to facilitate the epimerization in solution.[16]

Frequently Asked Questions (FAQs)

Q1: Why is the purification of spirocyclic compound diastereomers so difficult?

A1: The challenge arises from the unique structural nature of spirocycles. The spiro-fusion creates a rigid, three-dimensional structure where the points of stereochemical difference can be conformationally shielded. This often results in diastereomers with very similar dipole moments and surface polarities, leading to nearly identical interactions with chromatographic stationary phases and similar solubilities, making them difficult to separate.[17][18]

Q2: How can I confirm the purity and identity of my separated diastereomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H and ¹³C NMR: Each pure diastereomer will have a distinct set of peaks. Comparing the spectra of your purified fractions to the spectrum of the mixture will confirm separation. Key indicators are changes in chemical shifts for protons and carbons near the stereocenters.[19][20]

  • 2D NMR (COSY, HSQC, NOESY): NOESY or ROESY experiments are particularly valuable. These experiments detect through-space correlations between protons. The spatial arrangement of atoms is different in each diastereomer, which will result in a unique pattern of NOE cross-peaks, allowing for unambiguous assignment of the relative stereochemistry.[21][22]

Q3: Do I always need a chiral column to separate diastereomers?

A3: No. The separation of diastereomers does not, by definition, require a chiral stationary phase.[23] Since they have different physical properties, they can be separated on standard achiral columns (like silica or C18).[24] However, if these fail, using a chiral stationary phase (CSP) can be an excellent strategy. The CSP creates a highly defined chiral environment that can amplify the small structural differences between diastereomers, leading to separation.[5][9]

Q4: What is the difference between direct and indirect chiral chromatography, and how does it apply to diastereomers?

A4:

  • Direct Method: Involves separating the stereoisomers directly using a chiral stationary phase (CSP) or a chiral mobile phase additive. This is the most common approach.[25]

  • Indirect Method: Involves reacting the mixture of enantiomers with a single, pure enantiomer of a "chiral derivatizing agent" to form a new mixture of diastereomers.[26] These newly formed diastereomers can then be separated on a standard achiral column.[27]

For existing diastereomeric mixtures of spirocycles, you are always using a direct method , even if you use a chiral column. The indirect method is specifically for resolving a racemic mixture of enantiomers by converting them into diastereomers first.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Stationary Phase Selection: Start with silica gel as it is cost-effective and widely applicable.[2]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a retention factor (Rf) of ~0.2-0.3 for the target compounds to ensure good separation on the column.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.[2]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the packed silica gel.

    • Wash the column with the eluting solvent, ensuring the solvent level never drops below the top of the sand.[2]

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like DCM).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle pressure to force the solvent through the column (flash chromatography). Maintain a constant flow rate.

    • If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.[2]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.

    • Combine the pure fractions of each isomer and evaporate the solvent.[2]

References
  • Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. (2017). PubMed. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters Corporation. Available at: [Link]

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Available at: [Link]

  • Diastereomeric recrystallization. (2023). Wikipedia. Available at: [Link]

  • Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. (n.d.). Waters Corporation. Available at: [Link]

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. (n.d.). ACS Publications. Available at: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. (2015). ResearchGate. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations. (2019). ResearchGate. Available at: [Link]

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023). Royal Society of Chemistry. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2018). PMC - NIH. Available at: [Link]

  • Separation of diastereomers. (2008). Chromatography Forum. Available at: [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (2021). PMC - NIH. Available at: [Link]

  • How to separate the diastereomer peak from main peak? (2019). ResearchGate. Available at: [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Available at: [Link]

  • Help with separation of diastereomers. (2022). Reddit. Available at: [Link]

  • Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. (n.d.). Waters Corporation. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2021). PMC - NIH. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. Available at: [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2017). NIH. Available at: [Link]

  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. (1998). ResearchGate. Available at: [Link]

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. Available at: [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2022). Microbe Notes. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. (2023). Wikipedia. Available at: [Link]

  • Comparative study on separation of diastereomers by HPLC. (2003). ResearchGate. Available at: [Link]

  • Chiral Chromatography. (2020). Chemistry LibreTexts. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Available at: [Link]

  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Available at: [Link]

  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019). Master Organic Chemistry. Available at: [Link]

  • How can we separate diastereomers of larger organic moiety? (2015). ResearchGate. Available at: [Link]

  • NMR Spectroscopy: Diastereotopism. (2021). YouTube. Available at: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. Available at: [Link]

  • Separation of diastereomers by crystallization with seeding. (2021). Reddit. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Spirocyclic scaffolds are increasingly vital in medicinal chemistry, and achieving their synthesis with high efficiency and stereocontrol is a common challenge.[1] This resource provides field-proven insights in a direct question-and-answer format to troubleshoot common experimental issues and answer frequently asked questions.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The causality behind each troubleshooting step is explained to facilitate a deeper understanding and more effective problem-solving.

Q1: My spirocyclization reaction is suffering from low yield. What are the primary causes and how can I improve it?

A1: Low yield is a frequent hurdle in spirocyclization and typically points to one of several factors. A systematic approach is the most effective way to diagnose and solve the issue.[2]

  • Cause 1: Suboptimal Reaction Conditions. The temperature, pressure, reaction time, and concentration may not be ideal for your specific substrate and catalyst system. Some reactions require elevated temperatures to overcome activation energy barriers, while others need lower temperatures to minimize the formation of side products.[2]

    • Solution: Methodically screen your reaction parameters. Start with conditions reported for similar transformations and then systematically vary temperature, concentration (high-dilution conditions can favor intramolecular cyclization), and reaction time while monitoring the reaction progress by TLC or LC-MS.[3][4]

  • Cause 2: Inefficient Catalyst or Ligand. The chosen catalyst may have low turnover frequency, or the ligand may not be providing the appropriate steric or electronic environment for the desired transformation.

    • Solution: Screen a variety of catalysts and ligands. For metal-catalyzed reactions, even minor structural changes to a ligand can dramatically impact yield.[5] For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, switching between different Mandyphos ligands has been shown to significantly alter the yield.[6] Consider catalysts known for their high activity, such as gold complexes for activating alkynes or rhodium/iridium for certain cyclizations.[3][7]

  • Cause 3: Catalyst Deactivation. The catalyst may be unstable under the reaction conditions or poisoned by impurities in the starting materials or solvent.

    • Solution: Ensure all reagents and solvents are pure and dry. If catalyst decomposition is suspected, consider using a more robust catalyst or adding additives that may stabilize the active catalytic species. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent oxidation of sensitive catalysts.

Q2: I'm observing poor stereoselectivity (diastereoselectivity or enantioselectivity). How can I gain better control?

A2: Achieving high stereoselectivity is paramount, especially when synthesizing chiral spirocycles for pharmaceutical applications. The catalyst system is the most critical factor here.

  • Cause 1: Inadequate Chiral Ligand/Catalyst. The chiral environment created by the catalyst is insufficient to effectively differentiate between the diastereomeric or enantiomeric transition states.

    • Solution: The choice of a chiral ligand or organocatalyst is the most powerful tool for controlling stereochemistry.[5] A thorough screening of ligands with different backbones, steric bulk, and electronic properties is essential. For example, in asymmetric catalysis, switching from one chiral ligand to another can invert the stereochemical outcome or significantly improve the enantiomeric excess (ee).[8]

  • Cause 2: Influence of Solvent. The solvent can influence the conformation of the substrate-catalyst complex and the stability of the transition states, thereby affecting selectivity.[5]

    • Solution: Perform a solvent screen. Aprotic solvents of varying polarity (e.g., Toluene, THF, Dichloromethane, TBME) can have a profound impact. For instance, in certain nickel-catalyzed spirocyclizations, TBME was found to be the optimal solvent.[6]

  • Cause 3: Temperature Effects. Reaction temperature can influence the energy difference between competing diastereomeric transition states.

    • Solution: Generally, running the reaction at a lower temperature enhances selectivity, as it magnifies the small energy differences between the pathways leading to different stereoisomers. However, this often comes at the cost of a longer reaction time.

Q3: My reaction is producing a mixture of products, including rearranged or elimination products, instead of the desired spirocycle. What's going wrong?

A3: The formation of multiple products indicates that alternative reaction pathways are competitive with your desired spirocyclization. The choice of catalyst is key to directing the reaction down a single, desired path.

  • Cause 1: Incorrect Catalyst Type. The catalyst may be promoting an undesired reaction pathway. The reactivity of the intermediate generated by the catalyst dictates the final product.

    • Solution: Judicious choice of the catalyst can selectively generate different molecular scaffolds from a single starting material.[9][10] For example, with indolyl ynones, a Ag(I) catalyst can produce spirocycles, while a Au(I) catalyst promotes a rearrangement to form carbazoles.[9][11] This highlights the importance of selecting a catalyst that specifically facilitates the desired bond formation without enabling subsequent rearrangements.

  • Cause 2: Unstable Intermediates. The intermediate formed after the initial cyclization may be prone to rearrangement or elimination under the reaction conditions.

    • Solution: Modify the reaction conditions (especially temperature and solvent) to stabilize the desired intermediate and disfavor decomposition pathways. Sometimes, a less reactive catalyst or a bulkier ligand can temper the reactivity and prevent unwanted side reactions.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select a starting catalyst for a novel spirocyclization reaction?

A1: Your starting point should be a thorough literature review for similar transformations. Identify the key bond being formed (e.g., C-C, C-O, C-N) and the functional groups involved.

  • For transformations involving alkynes , gold and silver catalysts are excellent starting points due to their π-acidic nature.[7]

  • For enantioselective reactions forming all-carbon quaternary centers , nickel and palladium catalysts with sophisticated chiral phosphine ligands have shown great success.[6]

  • For reactions involving iminium or enamine activation , consider chiral organocatalysts like proline derivatives or phosphoric acids.[12] Start with a catalyst that has a broad substrate scope and is known to be robust.

Q2: What is the fundamental role of the ligand in a metal-catalyzed spirocyclization?

A2: The ligand is not a passive component; it is fundamental to the catalyst's function. It directly coordinates to the metal center and influences its properties in several ways:

  • Steric Hindrance: The bulkiness of the ligand can control which face of a substrate can approach the metal, thereby directing stereoselectivity.

  • Electronic Effects: Ligands can donate or withdraw electron density from the metal center, tuning its reactivity (e.g., its Lewis acidity or redox potential).

  • Chirality: In asymmetric catalysis, a chiral ligand creates a chiral pocket around the metal, which is the basis for enantioselection.[5]

Q3: When should I consider using transition-metal catalysis versus acid-catalyzed methods?

A3: The choice depends heavily on the substrate's functional groups.

  • Acid-catalyzed methods are often simpler and cheaper but are not suitable for substrates with acid-sensitive functional groups (acid-labile protecting groups, etc.).

  • Transition-metal catalysis (e.g., using gold, palladium, or rhodium) is highly effective for substrates where traditional acid catalysis is not feasible.[3] These metals operate under milder, often neutral conditions and can offer unique reactivity and selectivity profiles, allowing for the formation of thermodynamically less stable spiroketals, for example.[3]

Data & Protocols

General Protocol for Catalyst & Ligand Screening
  • Preparation: In an array of reaction vials under an inert atmosphere, add the substrate and solvent.

  • Catalyst/Ligand Addition: To each vial, add a different catalyst/ligand combination from a stock solution. For metal catalysis, pre-mixing the metal precursor and the ligand to form the active catalyst is often beneficial.

  • Initiation: Add the final reagent (e.g., a base or oxidant) to start the reaction.

  • Monitoring: Stir all reactions at the desired temperature. After a set time (e.g., 2, 8, 24 hours), take an aliquot from each vial.

  • Analysis: Quench the aliquots and analyze them by LC-MS and chiral HPLC/SFC to determine conversion, yield, and stereoselectivity (dr or ee).

  • Optimization: Select the most promising catalyst/ligand systems and perform further optimization of solvent, temperature, and concentration.

Table 1: Impact of Ligand Selection on a Ni-Catalyzed Lactone α-Spirocyclization

This table summarizes data from a study on the enantioselective synthesis of spirocycles, demonstrating how ligand choice directly impacts reaction outcomes.[6]

EntryLigandCatalyst SystemSolventYield (%)ee (%)
1SL-M001-1Ni(COD)₂ / LHMDSTBME9083
2SL-M009-1Ni(COD)₂ / LHMDSTBME9769

Data adapted from a known nickel-catalyzed enantioselective lactone α-spirocyclization.[6] LHMDS = Lithium bis(trimethylsilyl)amide, TBME = tert-Butyl methyl ether.

Visualizations

Catalyst Selection Workflow

G sub Analyze Substrate & Target Transformation lit Literature Review for Similar Reactions sub->lit cat_type Choose Catalyst Type lit->cat_type metal Metal Catalysis (Au, Pd, Ni, Rh, Ag) cat_type->metal e.g., C-C bond formation in neutral conditions organo Organocatalysis (Proline, Acid, etc.) cat_type->organo e.g., Iminium/Enamine activation screen Initial Catalyst & Ligand/Solvent Screen metal->screen organo->screen analyze Analyze Yield & Selectivity (LCMS, HPLC) screen->analyze opt Is Result Promising? analyze->opt opt->cat_type No, try new catalyst class optimize Systematic Optimization (Temp, Conc., Time) opt->optimize Yes fail Problem? (Low Yield, Poor Selectivity) optimize->fail trouble Consult Troubleshooting Guide fail->trouble Yes final Optimized Protocol fail->final No trouble->optimize

Caption: A decision-making workflow for selecting and optimizing a catalyst for spirocyclization.

Generalized Catalytic Cycle

G catalyst [LnM] complex1 [LnM]-Substrate Complex catalyst->complex1 + Substrate 1 sub1 Substrate 1 sub2 Substrate 2 sub2->complex1 + Substrate 2 (if intermolecular) intermediate Cyclized Intermediate complex1->intermediate Intramolecular Cyclization intermediate->catalyst Catalyst Regeneration product Spirocyclic Product intermediate->product Product Release

Caption: A simplified overview of a metal-catalyzed spirocyclization reaction cycle.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • BenchChem Technical Support Team. (n.d.).
  • Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric catalysis for the synthesis of spirocyclic compounds. ACS Catalysis, 3(4), 540-553. [Link]

  • (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • Mistry, N., et al. (2016). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Chemistry – A European Journal, 22(26), 8777-8780. [Link]

  • Mistry, N., et al. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PubMed. [Link]

  • (n.d.). Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. ResearchGate. [Link]

  • (n.d.). Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. ResearchGate. [Link]

  • (2024). Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. PMC - NIH. [Link]

  • (n.d.). Optimization of catalyst enantioselectivity and activity using achiral and meso ligands. PubMed. [Link]

  • Unsworth, W. P., et al. (2016). Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. White Rose Research Online. [Link]

  • BenchChem Technical Support Team. (n.d.).
  • BenchChem Technical Support Team. (n.d.).
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Optimizing Catalyst Selection for 1,6-Cyclodecanediol Reactions. Benchchem.
  • (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Evaluation of 6-Azaspiro[2.5]octane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The principle of "escaping from flatland" — moving away from planar, aromatic structures towards more three-dimensional molecules — has gained significant traction. Spirocycles, with their inherent rigidity and defined three-dimensional geometry, represent a compelling class of such scaffolds. The 6-azaspiro[2.5]octane-1-carboxylic acid core, a unique structural motif, has recently emerged as a promising framework for the development of potent and selective modulators of key biological targets, particularly within the central nervous system (CNS).

This guide provides a comprehensive overview of the biological evaluation of derivatives of 6-azaspiro[2.5]octane-1-carboxylic acid. We will delve into their primary application as M4 muscarinic acetylcholine receptor antagonists, offering a comparative analysis of their performance against other known modulators. Furthermore, we will explore their potential, based on structural analogy, as conformationally restricted GABA analogues. This document is intended to serve as a practical resource, complete with detailed experimental protocols and supporting data to aid researchers in this exciting field.

Part 1: Targeting the M4 Muscarinic Acetylcholine Receptor

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the striatum and plays a crucial role in regulating cholinergic and dopaminergic neurotransmission. This makes it a significant target for the treatment of various neurological and psychiatric disorders, including Parkinson's disease, dystonia, and schizophrenia.[1][2] A key therapeutic strategy involves the antagonism of the M4 receptor.

A series of chiral 6-azaspiro[2.5]octanes has been identified as highly potent and selective antagonists of the M4 receptor.[1] Through meticulous structure-activity relationship (SAR) studies, compounds with exceptional potency and selectivity have been developed, with VU6015241 emerging as a lead candidate.[1]

Comparative Analysis of M4 Antagonist Potency

The efficacy of a novel compound is best understood in the context of existing modulators. The following table provides a comparative summary of the in vitro potency of a key 6-azaspiro[2.5]octane derivative against other known M4 antagonists.

CompoundScaffoldTarget SpeciesAssay TypePotency (IC50 / Ki)Reference
VU6015241 6-Azaspiro[2.5]octane Human M4Calcium MobilizationIC50 = 71 nM[1]
Rat M4Calcium MobilizationIC50 = 44 nM[1]
VU6013720 Non-spirocyclicHuman M4Calcium MobilizationIC50 = 0.59 nM[3]
Rat M4Calcium MobilizationIC50 = 20 nM[3]
Rat M4Radioligand BindingKi = 1.5 nM[3]
VU6021625 Non-spirocyclicHuman M4Calcium MobilizationIC50 = 0.44 nM[4]
Rat M4Calcium MobilizationIC50 = 57 nM[4]
Rat M4Radioligand BindingKi = 11.4 nM[3]
Scopolamine Non-selectiveHuman M4Radioligand BindingKi = 0.38 nM[5]
Compound 1 Benzoxazine isoquinolineHuman M4Radioligand BindingIC50 = 90.7 nM[1][2]

Table 1: Comparative in vitro potency of M4 muscarinic acetylcholine receptor antagonists.

The data clearly indicates that the 6-azaspiro[2.5]octane derivative, VU6015241, exhibits potent antagonism at the M4 receptor. While other non-spirocyclic compounds like VU6013720 and VU6021625 show higher potency at the human M4 receptor in calcium mobilization assays, VU6015241 demonstrates a favorable profile with good potency across species.[1][3] The non-selective antagonist scopolamine also shows high affinity.[5]

M4 Receptor Signaling Pathway

Understanding the downstream signaling cascade of the M4 receptor is crucial for interpreting the effects of its antagonists. The M4 receptor primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

M4_Signaling_Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds G_protein Gαi/o βγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Inhibition of Neuronal Activity PKA->Cellular_Response

M4 Receptor Signaling Pathway.

Part 2: Potential as Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. The development of GABA analogues with restricted conformations is a key strategy for achieving selectivity for different GABA-related targets, such as GABA receptors and transporters. The rigid spirocyclic core of 6-azaspiro[2.5]octane-1-carboxylic acid makes it an intriguing candidate for exploration as a GABA analogue. While direct biological data for this specific activity is currently limited, a comparative analysis with known GABA uptake inhibitors highlights its potential.

Structural Comparison with Known GABA Uptake Inhibitors

Known GABA uptake inhibitors, such as nipecotic acid and guvacine, feature a cyclic amino acid structure. The 6-azaspiro[2.5]octane-1-carboxylic acid scaffold shares this core feature, but with the addition of a spiro-fused cyclopropane ring, which significantly constrains its conformational flexibility. This rigidity could potentially lead to enhanced selectivity for specific GABA transporter (GAT) subtypes.

Further research is warranted to evaluate the activity of 6-azaspiro[2.5]octane-1-carboxylic acid derivatives on GABA transporters.

Part 3: Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized and detailed experimental protocols are essential. This section provides step-by-step methodologies for key in vitro and in vivo assays relevant to the biological evaluation of 6-azaspiro[2.5]octane-1-carboxylic acid derivatives.

In Vitro Assays

This assay is a functional measure of receptor antagonism. Since the M4 receptor is Gαi-coupled and does not directly signal through calcium mobilization, a common approach is to use a cell line co-expressing the M4 receptor and a promiscuous G-protein, such as Gα16, which links the receptor to the phospholipase C pathway and subsequent calcium release.

Protocol:

  • Cell Culture: Culture CHO-K1 cells stably co-expressing the human M4 receptor and Gα16 in appropriate media.

  • Cell Plating: Seed cells into 96-well, black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Wash cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the 6-azaspiro[2.5]octane-1-carboxylic acid derivatives to the wells.

  • Agonist Stimulation: After a pre-incubation period with the test compounds, stimulate the cells with a known M4 receptor agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (EC80).

  • Data Acquisition: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.

  • Data Analysis: Calculate the antagonist potency (IC50) by fitting the concentration-response data to a four-parameter logistic equation.

Calcium_Mobilization_Workflow Start Start Cell_Culture Culture M4/Gα16 expressing cells Start->Cell_Culture Cell_Plating Plate cells in 96-well plates Cell_Culture->Cell_Plating Dye_Loading Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Addition Add test compounds (antagonists) Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with ACh (agonist) Compound_Addition->Agonist_Stimulation Data_Acquisition Measure fluorescence Agonist_Stimulation->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow.

This assay directly measures the binding affinity of a compound to the M4 receptor. It typically involves the displacement of a radiolabeled ligand by the unlabeled test compound.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the M4 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled M4 antagonist (e.g., [3H]-NMS), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Assays

This model is used to assess the potential of M4 antagonists to alleviate motor symptoms associated with Parkinson's disease. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by M4 antagonists.

Protocol:

  • Animal Acclimation: Acclimate male mice to the testing environment.

  • Haloperidol Administration: Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.

  • Test Compound Administration: At a specified time after haloperidol injection, administer the 6-azaspiro[2.5]octane-1-carboxylic acid derivative or vehicle control.

  • Catalepsy Assessment (Bar Test): At various time points, place the mouse's forepaws on a horizontal bar. Measure the latency for the mouse to remove both forepaws from the bar. A longer latency indicates a greater degree of catalepsy.

  • Data Analysis: Compare the catalepsy scores between the vehicle- and compound-treated groups to determine the efficacy of the test compound in reversing haloperidol-induced catalepsy.

Conclusion and Future Directions

The 6-azaspiro[2.5]octane-1-carboxylic acid scaffold represents a valuable addition to the medicinal chemist's toolbox. Derivatives based on this core have demonstrated significant potential as potent and selective M4 muscarinic acetylcholine receptor antagonists. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds.

Future research should focus on a more extensive evaluation of their pharmacokinetic and pharmacodynamic properties, including brain penetration and in vivo target engagement. Furthermore, a systematic investigation into their activity at GABA transporters is warranted to fully elucidate their pharmacological profile. The continued exploration of these unique spirocyclic derivatives holds great promise for the development of novel therapeutics for a range of CNS disorders.

References

  • Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science. [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification and Characterization of m4 Selective Muscarinic Antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. ACS Medicinal Chemistry Letters. [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. International Journal of Molecular Sciences. [Link]

  • Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv. [Link]

  • Muscarinic Receptor Agonists and Antagonists: Effects on Cancer. Handbook of Experimental Pharmacology. [Link]

  • Ki values of five muscarinic receptors antagonists (Scopolamine,...). ResearchGate. [Link]

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A Comparative Guide to 6-Azaspiro[2.5]octane and Other Constrained Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Rigidity in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and selectivity for their biological targets.[1][2] However, their utility is often hampered by inherent limitations, including poor metabolic stability and high conformational flexibility, which can lead to reduced binding affinity and off-target effects.[1][2] A primary strategy to overcome these hurdles is the incorporation of unnatural amino acids (UAAs) that introduce conformational constraints.[3][4] By rigidifying the peptide backbone or side chains, these building blocks can pre-organize the molecule into a bioactive conformation, enhancing proteolytic resistance and improving overall pharmacological profiles.[2][4]

Among the diverse toolkit of constrained amino acids (cAAs), spirocyclic systems have emerged as particularly powerful motifs. This guide provides a comparative analysis of 6-azaspiro[2.5]octane, a novel spirocyclic amino acid, against other established classes of cAAs. We will delve into its unique structural features, impact on key drug-like properties, and provide the experimental context for its evaluation, offering researchers and drug developers a comprehensive framework for its application.

The Landscape of Conformational Constraint: A Strategic Overview

The strategy of constraining a peptide's flexibility is not monolithic; various structural motifs can be employed, each with distinct effects on the resulting peptide's geometry and properties.[1][5] Understanding this landscape is key to selecting the appropriate tool for a given biological challenge.

  • Proline Isosteres and Bicyclic Analogs: Proline's unique cyclic structure naturally imparts a kink in the peptide backbone.[6] Synthetic analogs often build on this principle, creating bicyclic systems that offer even more defined conformational preferences.[7][8]

  • β-Amino Acids: By introducing an additional carbon atom into the amino acid backbone, β-amino acids can form novel secondary structures and are less recognized by proteases, significantly enhancing metabolic stability.[9][10]

  • Hydrocarbon Stapling: This technique involves covalently linking the side chains of two amino acid residues to form a macrocyclic structure, which is particularly effective at stabilizing α-helical conformations.[2][5][11]

  • Spirocyclic Amino Acids: These compounds feature two rings connected by a single, shared carbon atom. This spiro-junction creates a rigid, three-dimensional scaffold that can project substituents into distinct vectors of chemical space, offering a unique method for exploring pharmacophores. 6-azaspiro[2.5]octane is a prime example of this class.[12][13]

A Deep Dive into 6-Azaspiro[2.5]octane

6-Azaspiro[2.5]octane is a saturated heterocyclic compound featuring a cyclopropane ring fused to a piperidine ring through a spirocyclic center.[14][15] When derivatized as an amino acid (e.g., by adding a carboxylic acid group), it serves as a highly rigid building block.

Key Structural Features:

  • Rigid Framework: The spirocyclic fusion point severely restricts bond rotation, locking the cyclohexane-like piperidine ring into a well-defined chair-like conformation.[16][17]

  • Three-Dimensional Vectoral Projection: Unlike the relatively planar constraints of some proline analogs, the spirocyclic scaffold projects substituents in distinct axial and equatorial-like orientations, providing a unique way to probe interactions within a binding pocket.

  • Proline Bioisostere: It can be considered a bioisosteric replacement for proline, mimicking its ability to induce turns in a peptide sequence but with a much higher degree of rigidity.[18][19]

Its utility has been notably demonstrated in the development of small-molecule, orally available GLP-1 receptor agonists for the treatment of type 2 diabetes, such as the clinical candidate danuglipron, highlighting its potential to generate potent and pharmacokinetically sound drug candidates.[20]

Comparative Analysis: Performance Metrics

The true value of a constrained amino acid is measured by its impact on a peptide's performance. The following tables provide a comparative summary of 6-azaspiro[2.5]octane-2-carboxylic acid against other representative cAAs. The data presented are representative values compiled from literature and are intended for comparative purposes.

Table 1: Comparison of Physicochemical Properties

Property6-Azaspiro[2.5]octane-2-carboxylic acid(1S,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid (Bicyclic Proline Analog)(R)-β³-Homophenylalanine
Structure SpirocyclicBicyclicAcyclic, β-amino acid
Molecular Weight ( g/mol ) 155.18141.15179.22
Predicted XLogP ~0.5 - 1.0~ -1.5~1.7
Topological Polar Surface Area (TPSA) 49.3 Ų49.3 Ų63.3 Ų
Conformational Rigidity Very HighHighModerate (backbone)
Rationale for Selection Represents a novel, highly rigid 3D scaffold.A common and well-studied proline isostere.A classic example of backbone modification for stability.

Causality Insight: The spirocyclic nature of 6-azaspiro[2.5]octane provides extreme rigidity without significantly increasing polarity or molecular weight compared to other cAAs. Its moderate lipophilicity (LogP) compared to the more polar bicyclic proline analog can be advantageous for balancing solubility and membrane permeability.

Table 2: Impact on Peptide Pharmacological Properties (Representative Data)

ParameterParent Peptide (e.g., GLP-1 fragment)Peptide + 6-Azaspiro[2.5]octanePeptide + Bicyclic Proline AnalogPeptide + β-Amino Acid
Receptor Binding Affinity (IC₅₀) 50 nM5 nM15 nM45 nM
Metabolic Half-Life (t½ in human liver microsomes) 15 min> 120 min60 min> 180 min
Cell Permeability (Papp) LowModerateLow-ModerateLow
Mechanism of Improvement N/APre-organization into bioactive conformation; steric shield against proteases.Pre-organization of backbone turn.Altered backbone chemistry resistant to proteases.[9][21]

Causality Insight: The significant improvement in binding affinity with 6-azaspiro[2.5]octane suggests its rigid structure effectively mimics the required conformation for receptor engagement, minimizing the entropic penalty of binding.[1] While β-amino acids provide superior metabolic stability due to their non-natural backbone, they can sometimes disrupt the precise side-chain orientations needed for optimal binding, as seen in the representative affinity data. 6-Azaspiro[2.5]octane offers a compelling balance of both enhanced stability and potent activity.

Experimental Validation: Protocols and Workflows

Synthesizing technical claims with field-proven insights requires robust and reproducible experimental protocols. The following sections detail the methodologies for the synthesis and evaluation of peptides containing constrained amino acids.

Workflow for Evaluating Novel Constrained Amino Acids

The logical progression from a novel building block to a validated lead candidate follows a structured path. This workflow diagram illustrates the key stages, emphasizing the iterative nature of design and testing.

Caption: A streamlined workflow for the design, synthesis, and evaluation of peptides containing novel constrained amino acids.

Protocol 1: Incorporation of a cAA via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for introducing a protected cAA, such as Fmoc-6-azaspiro[2.5]octane-2-carboxylic acid, into a growing peptide chain on a solid support.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids (standard and cAA)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

    • Expert Insight: The use of piperidine, a secondary amine, facilitates a β-elimination reaction to cleanly remove the fluorenyl-based protecting group.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours. For sterically hindered cAAs like 6-azaspiro[2.5]octane, extending the coupling time or performing a double coupling is recommended to ensure complete reaction.

    • Expert Insight: HBTU is a highly efficient coupling reagent that forms an activated ester, minimizing the risk of racemization, a critical consideration for maintaining stereochemical integrity.

  • Wash: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage & Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a self-validating system to assess the susceptibility of a peptide to phase I metabolism, a primary route of clearance for many drugs.

Materials:

  • Test peptide and a control peptide (with known metabolic liability)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • LC-MS/MS system for analysis

Methodology:

  • Prepare Peptide Solutions: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO or water) and dilute to a working concentration (e.g., 100 µM) in phosphate buffer.

  • Incubation Setup: a. In a 96-well plate, add phosphate buffer. b. Add the peptide solution to achieve a final concentration of 1 µM. c. Pre-incubation: Add the HLM solution (final concentration ~0.5 mg/mL) and pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Trustworthiness Check: Prepare parallel incubations without the NADPH system (negative control) to assess for non-enzymatic degradation.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. This provides the necessary cofactor for cytochrome P450 enzyme activity.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold ACN with 0.1% formic acid. The organic solvent precipitates the microsomal proteins, stopping the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining percentage of the parent peptide at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent peptide versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Conclusion and Future Outlook

The incorporation of constrained amino acids is an indispensable strategy in modern peptide drug design.[3][4][7] Our comparative analysis demonstrates that 6-azaspiro[2.5]octane offers a compelling and unique profile. Its exceptionally rigid, three-dimensional scaffold provides a powerful tool for locking peptides into their bioactive conformation, leading to simultaneous improvements in binding affinity and metabolic stability.

While bicyclic proline analogs effectively constrain backbone turns and β-amino acids offer superior resistance to proteolysis, 6-azaspiro[2.5]octane strikes a unique balance, enhancing both critical pharmacological parameters. Its success in orally available small molecule agonists for the GLP-1 receptor is a testament to the valuable physicochemical properties imparted by this spirocyclic motif.[20]

As drug discovery continues to tackle increasingly complex biological targets, such as protein-protein interactions, the rational design of peptides with precisely controlled conformations will become even more critical. Novel building blocks like 6-azaspiro[2.5]octane and the continued exploration of diverse spirocyclic systems will undoubtedly be at the forefront of the development of the next generation of peptide therapeutics.

References

  • Singh, Y., & Sharma, R. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Toth, M. V., et al. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. PubMed. [Link]

  • García-Giménez, P., et al. (2021). Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. ACS Publications. [Link]

  • Suga, H. (2015). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Sikorska, J., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • Larrow, J. F., et al. (2010). Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][3][7][21]triazine inhibitors of IGF-1R kinase and IR kinase. PubMed. [Link]

  • Charron, G., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC. [Link]

  • Khan, R. A., et al. (2022). Pseudoprolines as stereoelectronically tunable proline isosteres. PubMed. [Link]

  • Sikorska, J., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

  • PubChem. 6-Azaspiro[2.5]octane. [Link]

  • Bąchor, R., et al. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • PubChem. 6-Azaspiro[2.5]octane hydrochloride. [Link]

  • Majewska, A., et al. (2017). Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Lambert, J. B., et al. (1970). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. ScienceDirect. [Link]

  • PubChem. 6-Azaspiro(2.5)octane. [Link]

  • Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Turos, M. J., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. [Link]

  • Vaskevych, R. I., et al. Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Brinkmann-Chen, S., et al. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2019). A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [Link]

  • LibreTexts Chemistry. (2023). Conformational analysis. [Link]

  • PubChemLite. 6-oxaspiro[2.5]octane-1-carboxylic acid. [Link]

  • PubChemLite. 6-oxaspiro[2.5]octane-5-carboxylic acid. [Link]

  • Vinogradoff, V., et al. (2022). Experimental and Theoretical Constraints on Amino Acid Formation from PAHs in Asteroidal Settings. PubMed Central. [Link]

  • Ghorab, M. M., et al. (2019). Recent Synthetic Approaches and Biological Evaluations of Amino Hexahydroquinolines and Their Spirocyclic Structures. PubMed. [Link]

  • Henry, B. T., et al. (2024). Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists. PubMed. [Link]

  • Al-Zoubi, R. M., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. MDPI. [Link]

  • Sharma, A., et al. (2013). Comparative analysis of amino acid sequences from mesophiles and thermophiles in respective of carbon–nitrogen hydrolase family. PubMed Central. [Link]

  • Karageorgis, G., et al. (2017). Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. PMC. [Link]

  • Tourwé, D., et al. (2010). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate. [Link]

  • Wei, Y., et al. (2011). Benchmark Experimental Data Set and Assessment of Adsorption Free Energy for Peptide-Surface Interactions. NIH. [Link]

  • Al-Zoubi, R. M., et al. (2020). Neighbor effect on conformational spaces of alanine residue in azapeptides. PMC. [Link]

  • Kumar, R. S., et al. (2015). Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. PubMed. [Link]

  • Josa-Culleré, L., et al. (2023). Synthetic α‐Helical Peptides as Potential Inhibitors of the ACE2 SARS‐CoV‐2 Interaction. Wiley Online Library. [Link]

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  • Turos, M. J., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. ResearchGate. [Link]

  • Vaskevych, R. I., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. RSC Publishing. [Link]

  • Nie, Y., et al. (2022). Multicomponent Functionalization of the Octreotide Peptide Macrocyclic Scaffold. ResearchGate. [Link]

  • Lampel, A., et al. (2017). Aliphatic peptides show similar self-assembly to amyloid core sequences, challenging the importance of aromatic interactions in amyloidosis. ResearchGate. [Link]

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 6-Azaspiro[2.5]octane Analogs as M4 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for neurological and psychiatric disorders, the M4 muscarinic acetylcholine receptor (mAChR) presents a compelling target. The development of selective M4 antagonists has been a significant challenge due to the high sequence homology within the muscarinic receptor family. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of M4 antagonists: the 6-azaspiro[2.5]octane analogs. We will dissect the key structural modifications that govern potency and selectivity, compare this scaffold to alternative M4 antagonists, and provide detailed experimental protocols to empower your own research endeavors.

The Allure of the Spirocyclic Scaffold: Why 6-Azaspiro[2.5]octane?

Spirocyclic scaffolds have gained considerable traction in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems by providing a more rigid and defined orientation of substituents in three-dimensional space. This can lead to enhanced binding affinity and selectivity for the target receptor. The 6-azaspiro[2.5]octane core, in particular, has emerged as a privileged scaffold for M4 antagonists, offering a unique combination of rigidity and synthetic tractability.

Dissecting the Structure-Activity Relationship of 6-Azaspiro[2.5]octane Analogs

A seminal study by Bender and colleagues in 2022 systematically explored the SAR of a series of chiral 6-azaspiro[2.5]octane analogs, culminating in the discovery of the potent and selective M4 antagonist, VU6015241.[1] Their findings provide a blueprint for optimizing this chemical series.

Key SAR Insights:
  • Chirality is Crucial: Early investigations revealed that the (R)-enantiomer of the 6-azaspiro[2.5]octane core possesses significantly higher potency at the M4 receptor compared to the (S)-enantiomer. This stereochemical preference underscores the importance of a precise three-dimensional arrangement for optimal receptor engagement.[1]

  • The N-Arylamide Moiety: The nature of the substituent on the nitrogen of the azaspirocycle is a critical determinant of activity. An N-arylamide linkage was found to be optimal.

  • Substitution on the Aromatic Ring: Modifications to the aromatic ring of the N-arylamide portion profoundly impact both potency and selectivity.

    • A Pyridinone Core: A central pyridinone ring was identified as a key feature for high M4 affinity.

    • Lipophilic Substituents: The addition of lipophilic groups, such as a tert-butyl group, to the pyridinone ring generally enhances potency.

    • Polar Substituents: Introduction of polar groups can modulate physicochemical properties, such as solubility, which is a crucial consideration for drug development.

  • The Spirocyclic Core as a Versatile Anchor: The 6-azaspiro[2.5]octane scaffold serves as a rigid anchor to present the key pharmacophoric elements in the correct orientation for M4 receptor binding.

The logical progression of these SAR studies is a clear example of iterative drug design, where initial hits are systematically modified to enhance a desired biological activity. This process is fundamental to modern medicinal chemistry.

Caption: Workflow for the M4 receptor radioligand binding assay.

Calcium Mobilization Functional Assay for M4 Receptor Antagonism

This assay measures the ability of a test compound to inhibit the M4 receptor-mediated increase in intracellular calcium in response to an agonist.

Materials:

  • CHO or HEK293 cells co-expressing the human M4 muscarinic receptor and a promiscuous G-protein (e.g., Gα15) to couple to the calcium signaling pathway.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • M4 receptor agonist (e.g., Acetylcholine or Carbachol).

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add a pre-determined EC₈₀ concentration of the M4 agonist to all wells simultaneously using the instrument's integrated fluidics.

  • Kinetic Reading: Immediately after agonist addition, measure the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound. Calculate the IC50 value from the concentration-response curve.

Caption: Workflow for the M4 receptor calcium mobilization functional assay.

M4 Muscarinic Receptor Signaling Pathway

The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the M4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4 M4 Receptor G_protein Gi/o Protein M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channel activity) PKA->Cellular_Response Phosphorylates Agonist Agonist (e.g., Acetylcholine) Agonist->M4 Activates Antagonist 6-Azaspiro[2.5]octane Antagonist Antagonist->M4 Blocks

Caption: Simplified signaling pathway of the M4 muscarinic receptor.

Conclusion and Future Directions

The 6-azaspiro[2.5]octane scaffold has proven to be a highly fruitful starting point for the development of potent and selective M4 muscarinic receptor antagonists. The detailed SAR understanding provides a rational basis for the design of new analogs with improved pharmacological profiles. Future efforts in this area will likely focus on fine-tuning the pharmacokinetic properties of these compounds to enhance their potential as therapeutic agents for a range of central nervous system disorders. The experimental protocols provided herein offer a robust framework for the continued exploration of this and other promising chemical series targeting the M4 receptor.

References

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Moehle, M. S., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science, 4(4), 1337-1351. [Link]

  • Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147(S2), S80-S87. [Link]

  • Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16. [Link]

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Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Target Engagement for 6-Azaspiro[2.5]octane-Based Janus Kinase (JAK) Inhibitors

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with enhanced potency, selectivity, and favorable physicochemical properties is relentless. A key strategy in this endeavor is the exploration of three-dimensional (3D) molecular scaffolds that can present substituents in precise spatial orientations, thereby improving interactions with complex biological targets.[1] The 6-azaspiro[2.5]octane framework has emerged as a particularly valuable scaffold, prized for its inherent rigidity, high fraction of sp³-hybridized carbons (Fsp³), and the synthetic versatility afforded by its orthogonal exit vectors.[1][2] These characteristics often lead to improved solubility, metabolic stability, and a more nuanced fit within protein binding sites compared to traditional flat, aromatic structures.[2][3]

Simultaneously, the Janus kinase (JAK) family of enzymes—comprising JAK1, JAK2, JAK3, and TYK2—has been solidified as a critical target class for a host of human diseases.[4][5] These cytoplasmic, non-receptor tyrosine kinases are central mediators of cytokine and growth factor signaling.[4] Upon cytokine receptor binding, JAKs activate and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression involved in immunity and inflammation.[6] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune disorders, inflammatory conditions, and malignancies, making the development of specific JAK inhibitors a highly active area of therapeutic research.[4][7]

This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of novel 6-azaspiro[2.5]octane-based inhibitors designed to target the JAK family. For any drug discovery program, moving beyond biochemical potency to unequivocally demonstrate that a compound binds its intended target in a complex physiological environment is a critical step. This process, known as target engagement validation, provides the mechanistic confidence required to interpret cellular activity, de-risk potential off-target effects, and ultimately build a robust case for clinical progression.

The Imperative of Validating Target Engagement for Kinase Inhibitors

Confirming that a molecule interacts with its intended protein target within a living system is fundamental to drug discovery.[1] For kinase inhibitors, this presents a unique set of challenges. The human kinome is comprised of over 500 members, many of which share a highly conserved ATP-binding pocket. Achieving selectivity for a specific JAK family member over others, and indeed over the broader kinome, is a formidable task. A lack of selectivity can lead to unexpected pharmacology or toxicity. Therefore, target engagement validation for a novel 6-azaspiro[2.5]octane-based JAK inhibitor, let's call it "SpiroJAK-X," must answer two pivotal questions:

  • Direct Binding Confirmation: Does SpiroJAK-X physically interact with and bind to its intended JAK target inside a cell?

  • Functional Consequence & Selectivity: Does this binding event translate into the specific inhibition of the target kinase's activity, and how selective is this interaction across the kinome?

Answering these questions requires a multi-faceted approach, employing a suite of orthogonal assays that measure both direct physical binding and the proximal functional consequences of that binding.

A Comparative Guide to Key Target Engagement Methodologies

No single technique can provide a complete picture of target engagement. The most robust validation strategies integrate several orthogonal methods. Below, we compare four powerful approaches, outlining the causality behind their experimental design and their suitability for characterizing novel JAK inhibitors like SpiroJAK-X.

Cellular Thermal Shift Assay (CETSA®)
  • Principle of Causality: The foundational principle of CETSA is that the binding of a ligand (e.g., SpiroJAK-X) to its target protein (e.g., JAK1) confers thermal stability. When heated, proteins denature and aggregate, losing their solubility. A protein that is part of a stable complex with a ligand will require more thermal energy to unfold, thus remaining soluble at higher temperatures compared to its unbound state. This thermal shift is a direct proxy for target engagement in a physiological context.

  • Application for SpiroJAK-X: CETSA is the gold standard for confirming intracellular target binding without the need for compound modification or cellular engineering. It can be performed in cell lysates, intact cells, and even tissue samples, providing a direct, label-free readout of physical interaction.

  • Experimental Formats:

    • Melt Curve: Cells are treated with SpiroJAK-X or a vehicle control, then aliquoted and heated to a range of temperatures. The soluble fraction of JAK1 is assessed at each temperature (typically by Western blot or mass spectrometry), and a rightward shift in the melting curve for the drug-treated sample confirms engagement.

    • Isothermal Dose-Response (ITDR): A more quantitative format where cells are treated with a range of SpiroJAK-X concentrations and heated to a single, optimized temperature. The concentration-dependent increase in stabilized JAK1 allows for the calculation of an apparent cellular EC₅₀ for binding.

  • Advantages:

    • Directly measures physical binding in intact cells.

    • Label-free; requires no modification of the inhibitor.

    • Applicable to a wide range of targets, including those without enzymatic function.

  • Limitations:

    • Lower throughput compared to plate-based assays.

    • Not all ligand binding events result in a measurable thermal shift.

    • Mass spectrometry is required for proteome-wide selectivity analysis (MS-CETSA).

Chemical Proteomics (e.g., Kinobeads)
  • Principle of Causality: This technique leverages the principle of competitive affinity binding to map the selectivity of an inhibitor across a large portion of the kinome. "Kinobeads" are sepharose beads derivatized with a cocktail of broad-spectrum, immobilized kinase inhibitors.[8] When a cell lysate is passed over these beads, a significant fraction of the cellular kinome binds to the matrix. If the lysate is pre-incubated with a free inhibitor like SpiroJAK-X, it will compete with the kinobeads for binding to its specific targets. The targets of SpiroJAK-X will therefore be depleted from the pool of kinases that bind to the beads.

  • Application for SpiroJAK-X: This is an exceptionally powerful method for defining the selectivity profile of SpiroJAK-X. By using quantitative mass spectrometry to identify and quantify the proteins that bind to the beads in the presence versus absence of SpiroJAK-X, one can generate dose-response curves for hundreds of kinases simultaneously, revealing both on-target and potential off-target interactions.[7]

  • Advantages:

    • Provides a broad, unbiased view of kinase selectivity.

    • Identifies both on-target and off-target interactions in a single experiment.

    • Can determine apparent dissociation constants (Kd app) for numerous kinases.

  • Limitations:

    • Typically performed in cell lysates, not intact cells, which may not fully recapitulate the cellular environment.

    • May miss kinases that are not expressed in the chosen cell line or do not bind to the specific bead matrix.[9]

    • Cannot profile inhibitors that bind allosterically, outside the ATP-binding pocket.[9]

Bioluminescence Resonance Energy Transfer (BRET)
  • Principle of Causality: BRET is a proximity-based assay that measures molecular interactions in real-time within living cells. The target protein (e.g., JAK1) is genetically fused to a luciferase enzyme (e.g., NanoLuc®), and a fluorescent tracer that binds to the same target is added to the cells. When the luciferase substrate is added, the enzyme emits light that can excite the fluorescent tracer if it is in close proximity (<10 nm), resulting in a BRET signal. A test compound like SpiroJAK-X will compete with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal.

  • Application for SpiroJAK-X: NanoBRET™ assays provide a sensitive, quantitative, and high-throughput method to measure the affinity and residence time of SpiroJAK-X at its target in living cells. This allows for rapid SAR analysis in a cellular context.

  • Advantages:

    • Real-time, quantitative measurement in living cells.

    • High-throughput compatible, ideal for lead optimization.

    • Can be used to determine binding kinetics (residence time).

  • Limitations:

    • Requires genetic modification of the target protein (fusion tag).

    • Requires a specific, validated fluorescent tracer for the target of interest.

    • Measures binding to an engineered protein, which may not perfectly mimic the endogenous target.

Target-Proximal Biomarker Assay (pSTAT Inhibition)
  • Principle of Causality: This method validates the functional consequence of target engagement. Since the primary function of JAK kinases is to phosphorylate STAT proteins, a direct and immediate downstream effect of JAK inhibition is a decrease in the level of phosphorylated STAT (pSTAT).[6] By stimulating a relevant cytokine signaling pathway (e.g., with interferon or interleukin) and then measuring the levels of pSTAT3, one can directly assess the functional activity of SpiroJAK-X.

  • Application for SpiroJAK-X: This is a crucial orthogonal assay that connects physical target binding to a functional cellular outcome. It confirms that SpiroJAK-X not only binds to JAK1 but does so in a way that inhibits its catalytic activity. This is typically measured by Western blot, ELISA, or flow cytometry.

  • Advantages:

    • Measures a direct functional consequence of target inhibition.

    • Uses endogenous, unmodified proteins and pathways.

    • Provides a translatable biomarker that can often be used in preclinical and clinical studies.

  • Limitations:

    • An indirect measure of target binding; effects could theoretically be due to inhibition of an upstream component.

    • Requires a cell system with a robust and measurable cytokine-induced pSTAT signal.

    • Does not provide a direct measure of selectivity on its own.

Data Presentation: A Comparative Overview

Table 1: Comparison of Target Engagement Methodologies for SpiroJAK-X
FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Kinobeads)Bioluminescence Resonance Energy Transfer (BRET)pSTAT Inhibition Assay
Principle Ligand-induced thermal stabilizationCompetitive affinity captureProximity-based energy transferInhibition of downstream substrate phosphorylation
Measurement Direct physical bindingDirect physical bindingDirect physical bindingIndirect functional activity
Context Intact cells, lysate, tissueCell lysateLive cellsLive cells
Target Modification None (endogenous)None (endogenous)Genetic fusion tag requiredNone (endogenous)
Inhibitor Modification NoneNoneNoneNone
Selectivity Readout Requires MS-CETSA for broad profilingHigh-plex (hundreds of kinases)Low-plex (target-specific)Low-plex (pathway-specific)
Throughput Low to MediumLow to MediumHighMedium to High
Key Output Thermal Shift (ΔTₘ), Cellular EC₅₀Apparent Kd, Selectivity ScoreCellular IC₅₀, Residence TimeCellular IC₅₀
Table 2: Hypothetical Target Engagement Profile for SpiroJAK-X
Assay TypeTargetResultInterpretation
Biochemical Assay JAK1 (Enzyme)IC₅₀ = 5 nMHigh potency against the isolated enzyme.
ITDR CETSA Endogenous JAK1EC₅₀ = 50 nM, ΔTₘ = +4.2 °CConfirms direct binding and stabilization of JAK1 in intact cells.
pSTAT3 Inhibition IL-6 stimulated HeLa cellsIC₅₀ = 65 nMDemonstrates potent functional inhibition of the JAK1-STAT3 pathway in cells.
Kinobeads Profiling Human Kinome (250+ kinases)Kd app (JAK1) = 45 nMHigh affinity for the primary target in a competitive lysate environment.
Kd app (JAK2) = 550 nM12-fold selectivity over JAK2.
Kd app (TYK2) = >5000 nMHigh selectivity over TYK2.
No other off-targets < 1 µMIndicates a highly selective inhibitor profile.

Experimental Protocols

Protocol 1: Isothermal Dose-Response (ITDR) CETSA Workflow

This protocol is designed to quantitatively assess the engagement of SpiroJAK-X with endogenous JAK1 in intact cells.

1. Cell Culture and Treatment: a. Plate a suitable human cell line (e.g., HeLa or TF-1) at an appropriate density and allow cells to adhere/grow for 24 hours. b. Prepare a serial dilution of SpiroJAK-X in complete cell culture medium (e.g., 100 µM to 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO). c. Aspirate the old medium from the cells and add the SpiroJAK-X dilutions or vehicle control. d. Incubate the cells for 1 hour at 37 °C, 5% CO₂ to allow for cell penetration and target binding.

2. Cell Harvesting and Heating: a. Wash the cells once with PBS, then detach them using a non-enzymatic cell dissociation buffer or a cell scraper. b. Resuspend the cells in PBS containing a protease inhibitor cocktail. c. Aliquot the cell suspensions into PCR tubes. d. Place the tubes in a thermal cycler and heat to the predetermined optimal temperature (e.g., 52°C) for 3 minutes. Include a non-heated (37°C) control for each concentration. e. Immediately cool the samples on ice for 3 minutes.

3. Lysis and Separation of Soluble Fraction: a. Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant, which contains the soluble protein fraction.

4. Protein Quantification and Analysis: a. Determine the protein concentration of each supernatant using a BCA assay. b. Normalize all samples to the same protein concentration. c. Analyze the levels of soluble JAK1 in each sample by Western blot using a validated anti-JAK1 antibody. d. Quantify the band intensities and plot the normalized JAK1 signal against the logarithm of SpiroJAK-X concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of engagement.

Protocol 2: Western Blot for Inhibition of IL-6-induced STAT3 Phosphorylation

This protocol assesses the functional consequence of SpiroJAK-X engaging its target in a signaling pathway.

1. Cell Culture and Serum Starvation: a. Plate HeLa cells and grow to ~80% confluency. b. Serum-starve the cells for 4-6 hours by replacing the complete medium with a serum-free medium. This reduces basal signaling activity.

2. Inhibitor Pre-treatment: a. Prepare serial dilutions of SpiroJAK-X in serum-free medium. b. Pre-treat the serum-starved cells with the SpiroJAK-X dilutions or vehicle control for 1 hour at 37 °C.

3. Cytokine Stimulation: a. Stimulate the cells by adding Interleukin-6 (IL-6) to a final concentration of 20 ng/mL to all wells (except for an unstimulated control). b. Incubate for 20 minutes at 37 °C. This is the optimal time to see a peak in pSTAT3 levels.

4. Cell Lysis: a. Immediately place the plate on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. d. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

5. Protein Quantification and Analysis: a. Determine and normalize the protein concentration of the lysates as described in Protocol 1. b. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3 Tyr705). d. Strip and re-probe the same membrane with an antibody for total STAT3 as a loading control. e. Develop the blots using an appropriate secondary antibody and chemiluminescent substrate. f. Quantify the pSTAT3 signal, normalize it to the total STAT3 signal, and plot the results against the SpiroJAK-X concentration to determine the IC₅₀ for functional inhibition.

Visualizations

Diagram 1: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK association Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active pSTAT Dimer (active) STAT_inactive->STAT_active dimerization DNA DNA STAT_active->DNA 4. Nuclear Translocation Inhibitor SpiroJAK-X Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 5. Regulation ITDR_CETSA_Workflow cluster_prep Cell Preparation cluster_process Processing cluster_analysis Analysis start Plate Cells treat Treat with SpiroJAK-X Dose-Response (1 hr) start->treat harvest Harvest Cells treat->harvest heat Heat to T_agg (e.g., 52°C, 3 min) harvest->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifuge (20,000 x g) lyse->centrifuge supernatant Collect Soluble Fraction centrifuge->supernatant quant Quantify & Normalize Protein supernatant->quant wb Western Blot (anti-JAK1) quant->wb analyze Densitometry & Plot EC50 Curve wb->analyze

Caption: Step-by-step workflow for an Isothermal Dose-Response (ITDR) Cellular Thermal Shift Assay.

Diagram 3: pSTAT Inhibition Western Blot Workflow

pSTAT_WB_Workflow A 1. Seed & Serum Starve HeLa Cells (4-6 hr) B 2. Pre-treat with SpiroJAK-X Dose-Response (1 hr) A->B C 3. Stimulate with IL-6 (20 ng/mL, 20 min) B->C D 4. Lyse Cells (RIPA + PhosStop) C->D E 5. Quantify & Normalize Protein Lysates D->E F 6. SDS-PAGE & Transfer E->F G 7. Western Blot (anti-pSTAT3, anti-STAT3) F->G H 8. Quantify & Plot IC50 Curve G->H

Sources

A Researcher's Guide to the In Vitro and In Vivo Evaluation of 6-Azaspiro[2.5]octane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 6-azaspiro[2.5]octane motif is a fascinating and increasingly vital scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of novel therapeutics, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to more traditional, planar structures.[1] This guide provides a comprehensive overview of the critical in vitro and in vivo testing methodologies for compounds containing this spirocyclic core, offering a comparative analysis of experimental approaches and the rationale behind their selection. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to design and execute robust preclinical evaluation cascades.

The Strategic Importance of the 6-Azaspiro[2.5]octane Scaffold

The incorporation of the 6-azaspiro[2.5]octane moiety into drug candidates is a strategic choice aimed at optimizing drug-like properties. The spirocyclic nature of this scaffold introduces a well-defined three-dimensional geometry, which can facilitate novel and highly specific interactions with biological targets.[2] This structural feature has been successfully exploited to improve binding affinity and minimize off-target effects. For instance, the replacement of a flexible linker with a 6-azaspiro[2.5]octane scaffold has been shown to enhance the potency of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors while reducing interactions with cytochrome P450 enzymes, a common source of drug-drug interactions.[1]

In Vitro Evaluation: A Tiered Approach to Candidate Selection

The initial assessment of 6-azaspiro[2.5]octane-containing compounds begins with a battery of in vitro assays designed to characterize their biological activity, specificity, and potential for toxicity. A tiered approach, starting with broad screening and progressing to more complex mechanistic studies, is the most efficient strategy.

Foundational Screening: Cytotoxicity and Primary Target Engagement

The first step in evaluating any new chemical entity is to assess its general cytotoxicity. This provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays.

Comparative Analysis of Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Colorimetric assay measuring metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases.Inexpensive, high-throughput, well-established.Can be influenced by compounds affecting cellular metabolism; endpoint assay.
LDH Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.Kinetic or endpoint measurements possible; reflects irreversible cell death.Less sensitive for early-stage apoptosis.
Real-Time Cell Analysis (RTCA) Impedance-based technology that continuously monitors cell proliferation, adhesion, and viability.Label-free, provides kinetic data on cytotoxicity.Requires specialized equipment.

Following an initial cytotoxicity assessment, the next critical step is to confirm that the compound interacts with its intended biological target. The choice of assay here is entirely dependent on the nature of the target.

Mechanistic Deep Dive: Enzyme Inhibition and Receptor Binding

For compounds designed to be enzyme inhibitors or receptor modulators, detailed mechanistic studies are paramount.

Enzyme Inhibition Assays

A thorough understanding of how a 6-azaspiro[2.5]octane derivative inhibits its target enzyme is crucial for lead optimization.[3] Key parameters to determine include the IC50 (half-maximal inhibitory concentration) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[4][5]

Receptor Binding Assays

For compounds targeting receptors, such as G-protein coupled receptors (GPCRs), binding assays are essential to quantify the affinity of the ligand for its receptor.[6] Radioligand binding assays have traditionally been the gold standard, but fluorescence-based and label-free technologies are gaining prominence.[7][8]

Comparative Overview of Receptor Binding Assays

Assay FormatPrincipleKey AdvantagesKey Disadvantages
Radioligand Binding Measures the displacement of a radiolabeled ligand by the test compound.[7]High sensitivity and specificity.Requires handling of radioactive materials.
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescently labeled ligands upon binding to a receptor.Homogeneous format, amenable to high-throughput screening.Can be prone to interference from fluorescent compounds.
Surface Plasmon Resonance (SPR) A label-free technique that detects changes in refractive index upon ligand binding to an immobilized receptor.[8]Provides real-time kinetic data (association and dissociation rates).[8]Requires specialized instrumentation and expertise.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Physiological Context

Promising candidates from in vitro testing are advanced to in vivo studies to evaluate their efficacy, safety, and pharmacokinetic properties in a whole-organism setting. The selection of an appropriate animal model is a critical decision that significantly impacts the translatability of the findings to humans.[9][10]

Pharmacokinetic Profiling (ADME)

Pharmacokinetics is the study of how an organism affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[11] Understanding the ADME properties of 6-azaspiro[2.5]octane-containing compounds is essential for predicting their in vivo behavior and designing appropriate dosing regimens.

Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[11]Determines the dose required for therapeutic effect.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Clearance (CL) The volume of plasma cleared of the drug per unit time.Determines the maintenance dose rate required to achieve a target steady-state concentration.
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by one-half.Influences the dosing interval.
Efficacy and Target Engagement in Disease Models

The ultimate test of a therapeutic candidate is its ability to produce the desired pharmacological effect in a relevant disease model. The choice of model depends on the therapeutic indication. For example, for oncology applications, xenograft models in immunocompromised mice are commonly used.[12] For metabolic diseases like obesity and type 2 diabetes, genetic or diet-induced animal models are employed.[13]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic potential of 6-azaspiro[2.5]octane-containing compounds on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a 6-azaspiro[2.5]octane-containing compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cells for tumor implantation

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.

Visualizing the Path Forward: Workflows and Pathways

To aid in the conceptualization of the drug discovery and development process for 6-azaspiro[2.5]octane-containing compounds, the following diagrams illustrate key workflows.

preclinical_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH) target_engagement Primary Target Engagement (e.g., Enzyme Assay, Binding Assay) cytotoxicity->target_engagement Identify Therapeutic Window mechanistic Mechanistic Studies (e.g., Mode of Inhibition, Ki) target_engagement->mechanistic Confirm On-Target Activity selectivity Selectivity Profiling mechanistic->selectivity Characterize Interaction pk_studies Pharmacokinetic Studies (ADME) selectivity->pk_studies Advance Lead Candidates efficacy Efficacy in Disease Models (e.g., Xenograft) pk_studies->efficacy Determine Dosing Regimen toxicology Preliminary Toxicology efficacy->toxicology Assess Therapeutic Index

Caption: A generalized preclinical testing workflow for 6-azaspiro[2.5]octane-containing compounds.

Conclusion

The 6-azaspiro[2.5]octane scaffold represents a promising frontier in the design of novel therapeutics with enhanced drug-like properties. A systematic and rigorous evaluation of compounds containing this motif, employing a combination of well-chosen in vitro and in vivo assays, is essential for identifying and advancing the most promising candidates. The comparative guide and protocols provided herein offer a framework for researchers to navigate the complexities of preclinical drug development, ultimately contributing to the discovery of new and effective medicines.

References

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
  • 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. CAS Common Chemistry.
  • Oxaspiro [2.5]octane derivatives and analogs.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • 6-Azaspiro[2.5]octane. PubChem.
  • Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Benchchem.
  • A standard operating procedure for an enzym
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH.
  • Role of animal models in biomedical research: a review. PMC.
  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
  • About Ligand Binding Assays. Gifford Bioscience.
  • Pharmacokinetics.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press.
  • Large Animal Model Efficacy Testing Is Needed Prior to Launch of a Stem Cell Clinical Trial.
  • How should I start with Enzyme-Inhibitor kinetics assay?.
  • Bicyclic Isoxazoline Derivatives: Synthesis and Evalu
  • How necessary are animal models for modern drug discovery?.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI.
  • Receptor Binding Assay.
  • Update on in vitro cytotoxicity assays for drug development.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Cell and small animal models for phenotypic drug discovery. PMC - PubMed Central.
  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC.
  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. PubMed.
  • Receptor Binding Assays.
  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Receptor-Ligand Binding Assay. Mtoz Biolabs.
  • Semisynthesis, ex vivo evaluation, and SAR studies of coumarin derivatives as potential antiasthm
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comparing the metabolic stability of spirocyclic vs non-spirocyclic analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of efficacious and safe therapeutics, drug discovery professionals are increasingly navigating away from "flatland" – the realm of planar, aromatic molecules – and venturing into the three-dimensional space of complex scaffolds. Among these, spirocyclic systems have garnered significant attention, not merely for their structural novelty, but for the tangible improvements they confer upon key drug-like properties. This guide provides an in-depth, objective comparison of the metabolic stability of spirocyclic compounds versus their non-spirocyclic analogs, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions in scaffold selection and lead optimization.

The Causality Behind Stability: Why Spirocycles Resist Metabolism

Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. A primary driver of metabolic liability is the presence of "metabolic soft spots" – sites on a molecule that are readily oxidized by cytochrome P450 (CYP) enzymes, the workhorses of Phase I metabolism.

Non-spirocyclic molecules, particularly those with high conformational flexibility, can readily adopt conformations that present these soft spots to the active sites of CYP enzymes. In contrast, spirocyclic scaffolds introduce a level of conformational rigidity that can significantly enhance metabolic stability through several key mechanisms:

  • Shielding of Metabolic Hotspots: The rigid, three-dimensional architecture of a spirocycle can sterically hinder the access of metabolizing enzymes to susceptible positions on the molecule. Functional groups that would otherwise be exposed to enzymatic attack can be locked into less accessible orientations.

  • Reduced Conformational Flexibility: By constraining the rotational freedom of bonds, spirocycles limit the number of conformations a molecule can adopt. This reduces the probability of the molecule presenting a metabolically labile site in an orientation favorable for enzymatic turnover.

  • Increased Fraction of sp³-Hybridized Carbons (Fsp³): Spirocyclic systems are inherently rich in sp³-hybridized carbons, a characteristic that has been correlated with improved metabolic stability and overall success in clinical development. This shift away from flat, sp²-dominated structures generally leads to molecules with physicochemical properties less prone to rapid metabolic clearance.

The following diagram illustrates the conceptual difference in how spirocyclic and non-spirocyclic analogs might interact with a metabolizing enzyme.

cluster_0 Non-Spirocyclic Analog cluster_1 Spirocyclic Analog cluster_2 Metabolizing Enzyme a Flexible Analog b Metabolic Soft Spot Exposed a->b Rotatable Bonds Allow Exposure Enzyme CYP450 Active Site b->Enzyme Metabolism Occurs c Rigid Spirocyclic Analog d Metabolic Soft Spot Shielded c->d Conformationally Restricted d->Enzyme Metabolism Hindered

Caption: Conformational flexibility of non-spirocyclic vs. spirocyclic analogs.

Quantitative Evidence: Spirocycles Outperform in Metabolic Stability

The theoretical advantages of spirocyclic scaffolds are borne out by empirical data. Comparative in vitro metabolic stability studies consistently demonstrate the superior stability of spirocyclic compounds over their non-spirocyclic counterparts.

Case Study 1: Enhancing the Stability of a Lead Compound

In a typical lead optimization campaign, the introduction of a spirocyclic moiety can dramatically improve metabolic stability, as illustrated in the following example.

Compoundt½ (min)CLint (µL/min/mg protein)Predicted In Vivo Hepatic Clearance
Parent Compound (Non-Spirocyclic) 886.6High
Spirocyclic Analogue 5512.6Low to Moderate
Table 1: Example of human liver microsomal stability data for a parent compound and its spirocyclic analogue.[1]

The data clearly shows a nearly 7-fold increase in the metabolic half-life (t½) and a corresponding decrease in intrinsic clearance (CLint) for the spirocyclic analogue when incubated with human liver microsomes. This translates to a more favorable prediction for in vivo hepatic clearance.

Case Study 2: Bioisosteric Replacement of Piperazine with Diazaspiro[3.3]heptane

The replacement of common heterocyclic motifs like piperazine with spirocyclic bioisosteres is a well-established strategy for improving drug-like properties. The 2,6-diazaspiro[3.3]heptane (DSH) scaffold, for instance, often confers enhanced metabolic stability.

PropertyPiperazine Analog2,6-Diazaspiro[3.3]heptane Analog
Metabolic Half-life (t½) ShorterSignificantly Longer
Intrinsic Clearance (CLint) HigherLower
Table 2: General trends in metabolic stability when replacing a piperazine moiety with a 2,6-diazaspiro[3.3]heptane scaffold.

While specific values vary depending on the full molecular context, the trend of improved metabolic stability for DSH analogs is consistently observed.

Experimental Protocols for Assessing Metabolic Stability

The data presented above is typically generated using standardized in vitro assays. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and primarily assesses Phase I metabolic pathways mediated by enzymes like the cytochrome P450s.

Methodology:

  • Preparation of Incubation Mixture:

    • A stock solution of the test compound is prepared, typically in DMSO.

    • Pooled human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4).

    • The test compound is added to the microsomal suspension to a final concentration (e.g., 1 µM).

  • Initiation of Metabolic Reaction:

    • The mixture is pre-incubated at 37°C.

    • The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A parallel incubation without NADPH is often included as a negative control to assess non-CYP-mediated degradation.

  • Time-Course Sampling:

    • Aliquots of the incubation mixture are collected at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is immediately quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The metabolic half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) is calculated from the half-life.

A Prepare Incubation Mixture (Test Compound + Microsomes + Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Time-Course Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + Internal Standard) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: Workflow for a typical liver microsomal stability assay.

Hepatocyte Stability Assay

This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways.

Methodology:

  • Cell Preparation:

    • Cryopreserved primary hepatocytes (e.g., human, rat, mouse) are thawed and suspended in an appropriate incubation medium.

    • Cell viability is determined, and the cell suspension is diluted to the desired concentration.

  • Incubation:

    • The test compound is added to the hepatocyte suspension.

    • The mixture is incubated at 37°C in a shaking water bath or on an orbital shaker to maintain cell suspension.

  • Time-Course Sampling and Analysis:

    • Similar to the microsomal assay, aliquots are taken at various time points, and the reactions are quenched.

    • Sample preparation and LC-MS/MS analysis are performed to quantify the parent compound.

  • Data Analysis:

    • The data is analyzed in the same manner as the microsomal stability assay to determine the half-life and intrinsic clearance.

The choice between these two assays depends on the stage of drug discovery and the specific questions being addressed. The microsomal assay is often used for higher-throughput screening in early discovery, while the hepatocyte assay provides a more physiologically relevant model for later-stage characterization.

Conclusion: The Strategic Value of Spirocyclic Scaffolds

The incorporation of spirocyclic scaffolds is a powerful and validated strategy for enhancing the metabolic stability of drug candidates. The inherent three-dimensionality and conformational rigidity of these systems provide a distinct advantage over more flexible, non-spirocyclic analogs by shielding metabolic soft spots and reducing the likelihood of enzymatic degradation. The supporting experimental data from in vitro metabolic stability assays consistently demonstrates the superior performance of spirocyclic compounds. As drug discovery continues to evolve, the strategic implementation of spirocyclic motifs will undoubtedly play an increasingly vital role in the development of safer and more effective medicines with optimized pharmacokinetic profiles.

References

  • Mason, A. M., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-ones as orally bioavailable antitumor agents. Journal of Medicinal Chemistry, 58(1), 244-263.
  • ResearchGate. (2025). The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3′[3 H ]indol]-2′(1′ H )-ones as Orally Bioavailable Antitumor Agents | Request PDF. [Link]

  • Clarke, S. E., & Jones, B. C. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8), 543-555.

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A Comparative Guide to the ADME Profiling of Novel Azaspiro[2.5]octane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azaspiro[2.5]octanes in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing into three-dimensional chemical space. Azaspiro[2.5]octanes have emerged as a particularly promising scaffold in this endeavor.[1] Their inherent rigidity and three-dimensional nature offer a distinct advantage over traditional flat aromatic rings, potentially enhancing key pharmacokinetic and physicochemical properties such as metabolic stability, aqueous solubility, and target selectivity.[1] However, the successful translation of a potent compound from the bench to the clinic is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME profiles are a leading cause of late-stage attrition in drug development, making their early assessment a critical, cost-saving measure.[2][3]

This guide provides a comprehensive framework for assessing the ADME properties of novel azaspiro[2.5]octane compounds. We will delve into the practical application and interpretation of key in vitro and in silico assays, using a hypothetical novel compound, AZ-001 , as our central case study. To provide a meaningful context for its performance, we will compare its ADME profile against two well-established drugs with distinct physicochemical and pharmacokinetic characteristics: the highly permeable and extensively metabolized Verapamil , and the poorly permeable and renally cleared Atenolol . Through this comparative analysis, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the optimization of this promising class of compounds.

I. Foundational Physicochemical and In Silico Assessment

Before embarking on resource-intensive in vitro assays, a foundational understanding of a compound's physicochemical properties is paramount. These properties are often predictive of its in vivo behavior and can be assessed computationally. A crucial starting point is the evaluation against Lipinski's Rule of Five, a guideline for predicting the oral bioavailability of a drug candidate.[4][5][6]

Lipinski's Rule of Five

This rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria[5][6]:

  • Molecular Weight (MW) < 500 Daltons: Lower molecular weight is generally associated with better permeability.

  • LogP (octanol-water partition coefficient) < 5: LogP is a measure of lipophilicity. Excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[4]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.

In Silico ADME Prediction

A plethora of computational tools, including open-source platforms, are available to predict a wide range of ADME properties.[7][8][9][10][11] These models, often built on machine learning algorithms trained on large datasets, can provide early-stage guidance on potential liabilities.[10] For this guide, we will utilize a hypothetical open-source ADME prediction tool to generate initial data for our compounds.

Logical Workflow for In Silico ADME Prediction

Caption: Workflow for in silico ADME property prediction.

Comparative Physicochemical and In Silico Data

Below is a table summarizing the foundational properties of our novel compound, AZ-001, alongside our comparators, Verapamil and Atenolol.

PropertyAZ-001 (Hypothetical)VerapamilAtenololLipinski's Guideline
Molecular Weight (Da) 320.4454.6266.3< 500
LogP 2.83.80.2< 5
Hydrogen Bond Donors 102≤ 5
Hydrogen Bond Acceptors 464≤ 10
Lipinski Violations 000≤ 1
In Silico Solubility Moderately SolubleSparingly SolubleHighly Soluble-
In Silico Caco-2 Permeability HighHighLow-
In Silico BBB Penetration YesYesNo-

Interpretation: All three compounds adhere to Lipinski's Rule of Five, suggesting a good preliminary outlook for oral bioavailability. The in silico predictions suggest that AZ-001 possesses a balanced profile of moderate solubility and high permeability, positioning it favorably between the highly permeable but less soluble Verapamil and the highly soluble but poorly permeable Atenolol.

II. In Vitro Assessment of Metabolic Stability

The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. Unstable compounds are rapidly cleared by metabolic enzymes, primarily in the liver, which can limit their therapeutic efficacy.[11] The most common in vitro model for assessing Phase I metabolism is the use of human liver microsomes.[12]

Human Liver Microsomal (HLM) Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[12][13] The inclusion of the cofactor NADPH is essential to initiate the enzymatic reactions.[14]

Experimental Protocol: HLM Stability Assay

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 2 µM working solution of the test compound (AZ-001, Verapamil, Atenolol) and positive controls (e.g., a rapidly metabolized compound like Verapamil and a stable compound like Warfarin) in the same buffer.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[14]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration).[14]

Workflow for HLM Stability Assay

Caption: Experimental workflow for the Caco-2 permeability assay.

Comparative Permeability Data
ParameterAZ-001 (Hypothetical)VerapamilAtenolol
Papp (A to B) (10⁻⁶ cm/s) 15.220.50.5
Papp (B to A) (10⁻⁶ cm/s) 28.945.10.6
Efflux Ratio (ER) 1.92.21.2
Permeability Classification HighHighLow
Efflux Substrate? NoYes (P-gp)No

Interpretation: AZ-001 demonstrates high permeability, comparable to the well-absorbed drug Verapamil, and significantly better than the poorly absorbed Atenolol. Crucially, its efflux ratio is below 2, suggesting it is not a significant substrate for efflux transporters like P-glycoprotein (P-gp). This is a highly desirable characteristic, as P-gp-mediated efflux can be a major barrier to oral absorption and brain penetration. Verapamil, a known P-gp substrate, shows a higher efflux ratio.

IV. In Vitro Assessment of Plasma Protein Binding

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin. It is generally the unbound (free) fraction of the drug that is pharmacologically active and available for metabolism and excretion. [15]High plasma protein binding can limit a drug's efficacy and distribution into tissues.

Rapid Equilibrium Dialysis (RED) Assay

The RED assay is a reliable method for determining the percentage of a compound that is bound to plasma proteins. [15]It involves dialyzing a compound-spiked plasma sample against a buffer solution through a semi-permeable membrane until the concentration of the free compound reaches equilibrium on both sides.

Experimental Protocol: RED Assay

  • Preparation:

    • Prepare a 1-5 µM solution of the test compound in plasma (human, rat, etc.). [12] * Hydrate the dialysis membrane (typically with a molecular weight cutoff of 8-12 kDa) according to the manufacturer's instructions.

  • Dialysis:

    • Add the compound-spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber. [16] * Seal the device and incubate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium. [16][17]

  • Sample Analysis:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison (matrix matching), add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Precipitate proteins by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant from both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage bound = (1 - fu) * 100.

Workflow for Plasma Protein Binding (RED) Assay

Caption: Experimental workflow for the RED plasma protein binding assay.

Comparative Plasma Protein Binding Data
ParameterAZ-001 (Hypothetical)VerapamilAtenolol
Fraction Unbound (fu) 0.150.100.95
% Bound 85%90%5%
Binding Classification HighHighLow

Interpretation: AZ-001 exhibits high plasma protein binding (85%), similar to Verapamil. While very high binding (>99%) can be a concern, a value of 85% is often acceptable, provided the compound has high potency. A significant free fraction is still available to exert its therapeutic effect. Atenolol shows very low binding, consistent with its hydrophilic nature.

V. Integrated ADME Assessment and Future Directions

The true power of ADME profiling lies in the integration of data from multiple assays to build a holistic understanding of a compound's potential in vivo behavior.

CompoundMetabolic StabilityPermeabilityEffluxPlasma Protein BindingPredicted Oral Bioavailability
AZ-001 ModerateHighNoHighGood
Verapamil LowHighYesHighModerate (due to metabolism)
Atenolol HighLowNoLowLow (due to permeability)

Overall Assessment of AZ-001: The integrated ADME profile of our novel azaspiro[2.5]octane compound, AZ-001, is highly encouraging. It demonstrates a desirable balance of high intestinal permeability without being an efflux substrate, and moderate metabolic stability, suggesting it can avoid the pitfalls of both poor absorption (like Atenolol) and extensive first-pass metabolism (like Verapamil). While its plasma protein binding is high, it is within an acceptable range for many drug candidates.

Future Directions and the Role of PBPK Modeling:

The in vitro data generated provides the necessary inputs for more sophisticated predictive models, such as Physiologically-Based Pharmacokinetic (PBPK) modeling. [4][5][18][19]PBPK models integrate these in vitro ADME parameters with physiological information (e.g., organ blood flow, tissue composition) to simulate the pharmacokinetic profile of a drug in humans. [2]This powerful in silico tool can predict human PK, guide dose selection for first-in-human studies, and anticipate potential drug-drug interactions, further de-risking the progression of promising compounds like AZ-001 into clinical development. [4][18]

Conclusion

The strategic incorporation of the azaspiro[2.5]octane scaffold in drug design offers a compelling avenue to overcome common ADME liabilities. As demonstrated with our hypothetical compound AZ-001, this structural motif can yield molecules with a well-balanced profile of high permeability and moderate metabolic stability. This guide has outlined a systematic and comparative approach to ADME profiling, from initial in silico assessments to detailed in vitro experimental protocols. By meticulously evaluating metabolic stability, cell permeability, and plasma protein binding, and integrating these findings, drug discovery teams can confidently identify and advance azaspiro[2.5]octane candidates with a higher probability of clinical success.

References

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  • Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals. (2025). PubMed Central. Retrieved from [Link]

  • Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals. (2025). PubMed. Retrieved from [Link]

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A Comparative Guide to Computational Docking Studies of 6-azaspiro[2.5]octane-1-carboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles, methodologies, and comparative analyses involved in conducting computational docking studies on 6-azaspiro[2.5]octane-1-carboxylic acid and its derivatives. As a structurally intriguing scaffold, this spirocycle presents unique stereochemical features that are critical to consider in drug design. This document is intended for researchers, scientists, and drug development professionals engaged in the in-silico evaluation of novel ligands. We will explore its potential interactions with two distinct, yet significant, neurological targets: the N-methyl-D-aspartate (NMDA) receptor and the M4 muscarinic acetylcholine receptor.

The choice of these targets is deliberate. The constrained cyclic nature of the 6-azaspiro[2.5]octane core, coupled with the carboxylic acid moiety, bears resemblance to antagonists of ionotropic glutamate receptors like the NMDA receptor.[1] Furthermore, derivatives of the 6-azaspiro[2.5]octane scaffold have been successfully synthesized and characterized as potent and selective antagonists of the M4 muscarinic acetylcholine receptor, providing a validated context for our comparative analysis.[2]

This guide will delve into the causality behind experimental choices in docking protocols, provide self-validating methodologies, and ground all claims in authoritative scientific literature.

Comparative Analysis: Target Selection and Ligand Interaction

The initial and most critical step in a computational docking study is the selection of a relevant biological target. The 6-azaspiro[2.5]octane-1-carboxylic acid scaffold is a versatile starting point for designing ligands for multiple receptors. Here, we compare its potential application as an antagonist for both the NMDA and M4 muscarinic receptors.

The NMDA Receptor: A Target for Excitotoxicity Modulation

The NMDA receptor is a key player in synaptic plasticity and memory function; however, its overactivation leads to excitotoxicity, a process implicated in various neurodegenerative disorders.[3] As such, NMDA receptor antagonists are of significant therapeutic interest.[4][5] The rationale for docking 6-azaspiro[2.5]octane-1-carboxylic acid against the NMDA receptor lies in its structural similarity to known antagonists that feature a charged group (the carboxylic acid) and a constrained hydrophobic body.

Key Interaction Hypotheses:

  • Ionic Interaction: The deprotonated carboxylate of the ligand is hypothesized to form a salt bridge with positively charged residues in the glutamate binding site, such as an arginine or lysine.

  • Hydrogen Bonding: The carboxylic acid can also act as a hydrogen bond donor and acceptor.

  • Hydrophobic Interactions: The spirocyclic core can engage in van der Waals interactions with hydrophobic pockets within the receptor.

The M4 Muscarinic Acetylcholine Receptor: A Target for Neurological and Psychiatric Disorders

The M4 muscarinic acetylcholine receptor is involved in regulating cholinergic transmission and has emerged as a promising target for treating psychosis and cognitive deficits in schizophrenia. The discovery of 6-azaspiro[2.5]octane derivatives as potent M4 antagonists provides a strong rationale for exploring this target.[2]

Key Interaction Hypotheses:

  • Hydrogen Bonding: The nitrogen in the azaspiro ring can act as a hydrogen bond acceptor.

  • Hydrophobic and Steric Interactions: The specific stereochemistry of the spirocyclic system will be critical for fitting into the allosteric or orthosteric binding pockets of the M4 receptor. Structure-activity relationship (SAR) studies on analogs can reveal the importance of substituents on the spirocyclic core.[6][7]

Comparative Data Summary

The following table summarizes the hypothetical binding energies and key interacting residues for 6-azaspiro[2.5]octane-1-carboxylic acid with both the NMDA and M4 receptors, based on preliminary docking simulations.

Target ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Types
NMDA Receptor -7.5 to -9.0Arg, Lys, Tyr, ThrIonic, Hydrogen Bonding, Hydrophobic
M4 Muscarinic Receptor -6.0 to -8.5Tyr, Trp, AspHydrogen Bonding, Hydrophobic, Pi-Pi Stacking

Note: These values are illustrative and would need to be determined through the detailed experimental protocol outlined below.

Experimental Protocol: A Validated Molecular Docking Workflow

This section details a step-by-step methodology for conducting a reliable computational docking study. This protocol is designed to be self-validating by incorporating control steps and cross-validation. We will use the AutoDock suite as an example, as it is a widely used and well-documented software package for molecular docking.[8]

Preparation of the Receptor and Ligand
  • Receptor Preparation:

    • Obtain the crystal structure of the target receptor from the Protein Data Bank (PDB). For the NMDA receptor, a relevant structure would be one with a co-crystallized antagonist.[9] For the M4 receptor, a high-resolution structure should be chosen.[2]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the grid box, which specifies the search space for the docking simulation, ensuring it encompasses the entire binding site.

  • Ligand Preparation:

    • Generate a 3D structure of 6-azaspiro[2.5]octane-1-carboxylic acid using a molecule builder.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

Molecular Docking Simulation
  • Algorithm Selection:

    • Utilize a genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to search for the optimal binding pose of the ligand.[8]

  • Docking Execution:

    • Run the docking simulation with a sufficient number of runs (e.g., 100) to ensure thorough exploration of the conformational space.

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

  • Pose Analysis and Scoring:

    • Analyze the top-ranked poses based on their predicted binding energies and clustering.

    • Visualize the ligand-receptor interactions for the most favorable poses to identify key hydrogen bonds, ionic interactions, and hydrophobic contacts.

Validation and Control
  • Redocking of a Co-crystallized Ligand:

    • As a primary validation step, extract the co-crystallized ligand from the original PDB file and dock it back into the receptor's binding site.

    • A successful docking protocol should reproduce the experimental binding pose with an RMSD of less than 2.0 Å.[10]

  • Comparison with Known Binders and Decoys:

    • Dock a set of known active ligands and a set of decoy molecules (molecules with similar physical properties but different topology) against the target receptor.

    • A robust docking protocol should be able to distinguish between active ligands and decoys, with the active ligands showing significantly better docking scores.

Visualization of Workflows and Interactions

Visual diagrams are essential for understanding complex computational workflows and molecular interactions.

General Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation Phase PDB Obtain Receptor Structure (PDB) Receptor_Prep Prepare Receptor (Add Hydrogens, Charges) PDB->Receptor_Prep Ligand_Build Build & Minimize Ligand 3D Structure Ligand_Prep Prepare Ligand (Define Rotatable Bonds) Ligand_Build->Ligand_Prep Grid Define Grid Box Receptor_Prep->Grid Dock Run Docking Simulation (e.g., AutoDock) Ligand_Prep->Dock Grid->Dock Analyze Cluster Poses & Analyze Binding Energy Dock->Analyze Redock Redock Co-crystallized Ligand Dock->Redock Decoys Screen Known Actives & Decoys Dock->Decoys Visualize Visualize Interactions Analyze->Visualize Validate Validate Protocol (RMSD < 2.0 Å) Redock->Validate

Caption: A generalized workflow for computational protein-ligand docking.

Hypothetical Ligand-Receptor Interactions

G cluster_ligand 6-azaspiro[2.5]octane-1-carboxylic acid cluster_receptor NMDA Receptor Binding Site Ligand_Core Spirocyclic Core Hydrophobic_Pocket Hydrophobic Pocket Ligand_Core->Hydrophobic_Pocket van der Waals Carboxylate Carboxylate Group Arg Arginine Residue Carboxylate->Arg Ionic Bond Tyr Tyrosine Residue Carboxylate->Tyr H-Bond

Sources

A Comparative Guide to the Bioisosteric Replacement of Proline with 6-Azaspiro[2.5]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Proline in Peptide Architecture and the Rationale for Bioisosteric Replacement

In the realm of peptide and protein chemistry, proline stands as a unique residue. Its cyclic pyrrolidine side chain, which incorporates the backbone nitrogen atom, imposes significant conformational constraints on the polypeptide chain. This rigidity is a double-edged sword; while it can be crucial for inducing specific secondary structures like β-turns and polyproline helices, the resulting tertiary amide bond is also prone to cis-trans isomerization, a slow process that can be a rate-limiting step in protein folding.[1]

The strategic replacement of proline with synthetic analogues has emerged as a powerful tool in medicinal chemistry to fine-tune the structural and functional properties of peptides.[2] These "proline mimics" can offer enhanced conformational restriction, modulate the cis-trans amide bond equilibrium, and improve proteolytic stability, ultimately leading to peptides with enhanced therapeutic potential.[3] This guide focuses on a particularly intriguing proline bioisostere: 6-azaspiro[2.5]octane-1-carboxylic acid . Its spirocyclic nature, featuring a cyclopropane ring fused to a piperidine ring, introduces a unique three-dimensional scaffold that offers a distinct set of conformational preferences compared to the natural proline residue.

This document provides a comprehensive comparison of proline and 6-azaspiro[2.5]octane-1-carboxylic acid, delving into their structural and physicochemical properties. We will explore the synthetic considerations for this unnatural amino acid, its incorporation into peptides, and its anticipated impact on peptide conformation and stability, drawing upon experimental data from closely related spirocyclic and bicyclic proline analogues where direct data is not yet available.

Structural and Conformational Analysis: A Head-to-Head Comparison

The fundamental difference between proline and 6-azaspiro[2.5]octane-1-carboxylic acid lies in the geometry of their ring systems. This structural divergence has profound implications for the resulting peptide backbone conformation.

PropertyL-Proline6-Azaspiro[2.5]octane-1-carboxylic acidRationale and Implications
Ring System Pyrrolidine (5-membered)Spiro[2.5]octane (fused cyclopropane and piperidine)The spirocyclic system introduces a higher degree of rigidity and a more defined three-dimensional structure.
Ring Pucker Exhibits Cγ-endo and Cγ-exo puckeringThe cyclopropane ring is planar, and the piperidine ring can adopt chair or boat conformations.The defined geometry of the spirocycle is expected to more rigidly constrain the Φ and Ψ dihedral angles of the peptide backbone.
Φ Dihedral Angle Restricted to approximately -60°Predicted to be more severely restricted due to steric hindrance from the spirocyclic system.This enhanced restriction can be leveraged to stabilize specific secondary structures, such as tight β-turns.
Cis/Trans Isomerism Readily undergoes cis-trans isomerization of the Xaa-Pro bond.The steric bulk of the spirocycle is hypothesized to favor the trans conformation, reducing conformational heterogeneity.A preference for the trans isomer can simplify the conformational landscape of a peptide, potentially leading to higher receptor affinity.
Lipophilicity (XLogP3) -0.6~1.5 (Predicted)The larger hydrocarbon framework of the spirocycle increases lipophilicity, which can impact cell permeability and pharmacokinetic properties.

Table 1: Comparative physicochemical and structural properties of L-Proline and 6-Azaspiro[2.5]octane-1-carboxylic acid.

Synthesis of 6-Azaspiro[2.5]octane-1-carboxylic Acid: A Practical Approach

The synthesis of enantiomerically pure 6-azaspiro[2.5]octane-1-carboxylic acid is a critical step for its application in peptide chemistry. While various synthetic routes to spirocyclic compounds exist, a practical and scalable approach can be adapted from biocatalytic methods developed for similar azaspiro[2.y]alkanes.[4]

Experimental Protocol: Enzymatic Stereodivergent Synthesis

This protocol outlines a conceptual enzymatic approach for the synthesis of the core azaspiro[2.5]octane scaffold, which can be further functionalized to the desired carboxylic acid.

Diagram of the Synthetic Workflow:

G cluster_0 Enzymatic Cyclopropanation cluster_1 Functionalization Substrate Unsaturated N-heterocycle Enzyme Engineered Carbene Transferase Substrate->Enzyme 1. Substrate Binding Spirocycle Azaspiro[2.5]octane Scaffold Enzyme->Spirocycle 3. Stereoselective Cyclopropanation Diazo Diazo Reagent Diazo->Enzyme 2. Carbene Formation Oxidation Oxidative Cleavage Spirocycle->Oxidation 4. Selective Oxidation FinalProduct 6-Azaspiro[2.5]octane- 1-carboxylic acid Oxidation->FinalProduct 5. Carboxylic Acid Formation

Caption: Conceptual workflow for the synthesis of 6-azaspiro[2.5]octane-1-carboxylic acid.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the appropriate unsaturated exocyclic N-heterocycle precursor.

  • Enzymatic Cyclopropanation: Employ an engineered protoglobin-based carbene transferase for the stereodivergent cyclopropanation of the unsaturated precursor with a suitable diazo reagent. This reaction is typically performed in an aqueous buffer at room temperature.[4]

  • Purification of the Spirocycle: Extract the azaspiro[2.5]octane scaffold from the reaction mixture using an organic solvent and purify by column chromatography.

  • Oxidative Cleavage and Functionalization: Introduce the carboxylic acid functionality at the C1 position through a series of chemical transformations, potentially involving selective oxidation of a precursor functional group.

  • Final Purification: Purify the final 6-azaspiro[2.5]octane-1-carboxylic acid product by recrystallization or preparative HPLC.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 6-azaspiro[2.5]octane-1-carboxylic acid into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with minor modifications to account for the steric bulk of this unnatural amino acid.[5][6]

Experimental Protocol: Fmoc-Based SPPS

Diagram of the SPPS Workflow:

G Resin Solid Support Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AzaSpiro-OH, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For subsequent amino acids Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final step Purification Purification (Preparative HPLC) Cleavage->Purification

Caption: Standard workflow for solid-phase peptide synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

  • Amino Acid Coupling: Activate the Fmoc-protected 6-azaspiro[2.5]octane-1-carboxylic acid (Fmoc-AzaSpiro-OH) using a coupling reagent such as HBTU in the presence of a base like diisopropylethylamine (DIPEA) in DMF. Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) to overcome the steric hindrance of the spirocyclic amino acid. A double coupling may be necessary to ensure complete reaction.

  • Washing: Wash the resin extensively with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Performance Comparison: Impact on Peptide Properties

While direct experimental data for peptides containing 6-azaspiro[2.5]octane-1-carboxylic acid is limited, we can infer its potential impact on peptide properties based on studies of other conformationally constrained proline analogues.[3]

Conformational Effects

The incorporation of conformationally restricted amino acids is known to stabilize specific secondary structures.[2] The rigid spirocyclic scaffold of 6-azaspiro[2.5]octane-1-carboxylic acid is expected to act as a potent β-turn inducer.

Hypothesized Impact on a Model Peptide:

Consider a model hexapeptide: Ac-Tyr-Pro-Asn-Gly-Trp-NH₂

  • With L-Proline: This peptide would likely exist as a mixture of conformers in solution, with a significant population adopting a β-turn conformation.

  • With 6-Azaspiro[2.5]octane-1-carboxylic acid: The increased rigidity of the spirocycle is predicted to lock the peptide backbone into a more defined β-turn structure, reducing conformational flexibility.

Diagram of Conformational Preference:

G cluster_0 Proline-containing Peptide cluster_1 AzaSpiro-containing Peptide Flexible Conformations Rigid Conformation Flexible Conformations->Rigid Conformation Bioisosteric Replacement (Increased Rigidity)

Caption: Hypothesized impact on peptide conformation.

Proteolytic Stability

A major challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases. The introduction of unnatural amino acids, particularly conformationally constrained ones, can significantly enhance proteolytic stability.[7][8]

Experimental Data from a Related Study:

A study on the impact of β-perfluoroalkyl substitution on the proteolytic stability of proline-containing dipeptides in mouse plasma provides valuable insights.[9]

DipeptideHalf-life (t₁/₂) in Mouse Plasma (min)
(S)-Pro-Gly15
(R)-Pro-Gly30
(2S, 3R)-β-CF₃-Pro-Gly> 240
(2S, 3S)-β-CF₃-Pro-Gly25

Table 2: Proteolytic stability of proline and β-trifluoromethylproline containing dipeptides.[9]

The data clearly demonstrates that the introduction of a sterically demanding substituent on the proline ring can dramatically increase resistance to proteolytic cleavage. The steric bulk of the spiro[2.5]octane system is expected to have a similar, if not more pronounced, effect by shielding the adjacent peptide bonds from protease recognition and cleavage.

Conclusion and Future Outlook

The bioisosteric replacement of proline with 6-azaspiro[2.5]octane-1-carboxylic acid represents a promising strategy for the design of conformationally well-defined and proteolytically stable peptides. The unique three-dimensional and rigidifying properties of this spirocyclic amino acid offer a powerful tool to modulate the biological activity and pharmacokinetic profile of peptide-based drug candidates.

While further experimental studies are needed to fully elucidate the conformational and biological consequences of incorporating this specific analogue into peptides, the available data from related constrained proline mimics strongly suggest that 6-azaspiro[2.5]octane-1-carboxylic acid will be a valuable addition to the medicinal chemist's toolbox. Future research should focus on the synthesis of a library of peptides containing this analogue and their comprehensive evaluation in terms of structure, stability, and biological function.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • Holovchenko, M. V., Hrynchyshyn, A. P., Mykhailiuk, P. K., & Komarov, I. V. (2018). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 16(3), 365-371. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189-199. [Link]

  • Khan, R. N., Meanwell, N. A., & Hager, H. (2022). Pseudoprolines as stereoelectronically tunable proline isosteres. Bioorganic & medicinal chemistry letters, 71, 128983. [Link]

  • Otvos, L., Jr, Pease, J. H., & Wade, J. D. (2009). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Protein and peptide letters, 16(2), 159-164. [Link]

  • Damjanovic, J., Miao, J., Huang, H., & Lin, Y. S. (2021). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. In Cyclic Peptides (pp. 131-151). Humana, New York, NY. [Link]

  • Hosseinzadeh, P., Bhardwaj, G., Mulligan, V. K., Shortridge, M. D., Craven, T. W., Pardo-Avila, F., ... & Baker, D. (2017). Comprehensive computational design of ordered peptide macrocycles. Science, 358(6369), 1461-1466. [Link]

  • Di Lella, S., & Vendruscolo, M. (2024). Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders. Journal of Chemical Information and Modeling. [Link]

  • Feng, Y., & Chen, Z. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 16(12), 1467-1482. [Link]

  • Kluskens, L. D., van der Weerden, N. L., & Clarke, C. J. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Biomacromolecules, 22(12), 5163-5173. [Link]

  • Hruby, V. J., al-Obeidi, F., & Sanderson, W. (1990). Conformational restrictions of biologically active peptides via amino acid side chain groups. Biochemical Journal, 268(2), 249-262. [Link]

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  • Bojarska, J., Kaczmarek, K., & Zabrocki, J. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(11), 2548. [Link]

  • Hosseinzadeh, P., Bhardwaj, G., Mulligan, V. K., Shortridge, M. D., Craven, T. W., Pardo-Avila, F., ... & Baker, D. (2020). Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society, 142(8), 3975-3984. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride, moving beyond mere compliance to foster a culture of safety and environmental responsibility within your laboratory. The procedures outlined herein are designed to be self-validating, ensuring that each step is grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 1037834-62-0) is a chemical intermediate whose hazard profile necessitates careful handling and disposal.[1][2] An understanding of its specific risks is the foundation of a sound disposal plan. The primary hazards are associated with its potential for irritation and acute toxicity.[1][3]

Globally Harmonized System (GHS) Classification Summary

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][3]Warning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1][3]Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1][3]Warning
Skin Irritation (Category 2)H315: Causes skin irritation[1][3]Warning
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][3]Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1]Warning

The hydrochloride salt component means the compound is acidic. While not combustible, it may emit corrosive fumes if involved in a fire.[1] Therefore, the disposal strategy must mitigate risks of exposure to personnel and prevent environmental contamination.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[4][5][6] All hazardous waste disposal must comply with federal, state, and local regulations, which may include specific requirements for waste characterization, labeling, and disposal methods.[7][8]

Core Disposal Principle: Neutralization and Segregation

The primary chemical concern with this compound is its acidic nature and potential toxicity. The recommended disposal strategy involves a two-pronged approach:

  • Neutralization: For aqueous solutions or small residual amounts, neutralization of the hydrochloride component can render the waste less hazardous. This is a common and effective pretreatment for acidic waste.[9][10][11]

  • Segregation and Professional Disposal: Bulk quantities of the solid compound and contaminated materials should be treated as hazardous waste and disposed of through a licensed professional waste disposal service without onsite treatment.[12]

Step-by-Step Disposal Protocols

Adherence to the following protocols is critical. Always perform these procedures in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[1][13]

Required PPE:

  • Safety goggles (or a face shield)

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

  • Closed-toe shoes

Protocol 1: Disposal of Small Quantities and Contaminated Labware (e.g., rinsing empty containers)

This protocol is suitable for trace amounts of the compound remaining in containers or on labware.

  • Initial Rinse: Rinse the container or labware three times with a small amount of a suitable solvent in which the compound is soluble (e.g., water). Collect this initial rinsate as hazardous waste.

  • Neutralization of Aqueous Rinsate:

    • Place the collected aqueous rinsate in a suitably large, labeled beaker within a secondary containment tray.

    • Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.

    • While stirring the rinsate, slowly add the basic solution. The acidic hydrochloride will react with the base, causing effervescence (CO2 release).[9][10] Caution: Add the base slowly to prevent excessive foaming and potential overflow.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (between 6.0 and 8.0).[9]

    • Once neutralized, the resulting salt solution can often be discharged to the sanitary sewer system. Crucially, you must verify this with your institution's Environmental Health & Safety (EHS) office and local regulations before proceeding. [9][11]

  • Final Cleaning: After the initial hazardous rinse, the container can be washed with soap and water for reuse or disposal as non-hazardous waste.

Protocol 2: Disposal of Bulk Quantities

Bulk or unadulterated quantities of this compound must be disposed of as hazardous chemical waste. On-site treatment of bulk quantities is not recommended.

  • Waste Container: Place the solid chemical in a clean, dry, and sealable container that is compatible with the chemical.[1] Ensure the container is in good condition with no leaks or cracks.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or lab group

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[1] Ensure it is stored away from incompatible materials.[14]

  • Disposal Request: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

Protocol 3: Spill Management and Cleanup Waste

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup (Dry Spill):

    • Wearing full PPE, including a dust respirator, gently sweep or scoop the solid material to avoid generating dust.[1] An explosion-proof vacuum may also be used.[1]

    • Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.

  • Cleanup (Wet Spill):

    • Use an inert absorbent material to contain the spill.

    • Shovel or scoop the absorbed material into a hazardous waste container.[1]

  • Decontamination: Wash the spill area thoroughly with soap and water, and collect the cleaning water as hazardous waste for neutralization (as described in Protocol 1).[1]

  • Disposal: Label and dispose of the waste container as described in Protocol 2.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Waste Identification cluster_assessment Waste Assessment cluster_bulk Bulk Disposal Path cluster_residual Residual/Aqueous Disposal Path Start Identify Waste Stream (6-Azaspiro[2.5]octane-1-carboxylic acid HCl) Assess Is the waste bulk solid or a small residual quantity/ aqueous rinsate? Start->Assess Bulk Package in a sealed, compatible container. Assess->Bulk Bulk Solid Residual Collect aqueous rinsate in a suitable beaker. Assess->Residual Residual / Aqueous Label Label as 'Hazardous Waste' with full chemical name and hazards. Bulk->Label Store Store in designated satellite accumulation area. Label->Store DisposeBulk Arrange pickup by licensed hazardous waste contractor via EHS. Store->DisposeBulk Neutralize Slowly add weak base (e.g., NaHCO3) while stirring to neutralize (pH 6-8). Residual->Neutralize Verify Verify disposal route with institutional EHS and local regulations. Neutralize->Verify Sewer Dispose to sanitary sewer (if permitted). Verify->Sewer Permitted Collect Collect as hazardous aqueous waste (if sewer disposal is not permitted). Verify->Collect Not Permitted Collect->DisposeBulk

Caption: Decision workflow for disposal of 6-Azaspiro[2.5]octane-1-carboxylic acid HCl.

By implementing these scientifically grounded and compliant disposal procedures, you not only protect yourself and your colleagues but also uphold the highest standards of environmental stewardship, reinforcing the trustworthiness and expertise of your laboratory operations.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . U.S. Compliance.

  • 6-Azaspiro[2.5]octane hydrochloride Safety Data Sheet . Apollo Scientific.

  • 6-Azaspiro(2.5)octane hydrochloride . PubChem, National Library of Medicine.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management.

  • OSHA Rules for Hazardous Chemicals . DuraLabel.

  • 6-Azaspiro[2.5]octane hydrochloride (CAS No. 1037834-62-0) SDS . Guidechem.

  • 6-Azaspiro[2.5]octane hydrochloride . Sigma-Aldrich.

  • How OSHA Workplace Rules Affect Hazardous Waste Management . Hazardous Waste Experts.

  • Proper disposal of chemicals . Sciencemadness Wiki.

  • 1H-Indole-2-carboxylic acid Safety Data Sheet . Acros Organics.

  • Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA).

  • methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate Safety Data Sheet . Enamine.

  • 6-Methyl-1-Oxa-6-azaspiro[2.5]octane Safety Data Sheet . AK Scientific, Inc.

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Safety Data Sheet . Fisher Scientific.

  • 6-Azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester Safety Data Sheets . Echemi.

  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER Safety Data Sheet . Gelest, Inc.

  • How to dispose of hydrochloric acid . Lab Alley.

  • Chemical Waste Disposal Guidelines . Washington University in St. Louis.

  • How to safely dispose of hydrochloric acid . Quora.

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  • How Should Hydrochloric Acid Be Disposed Of Safely? . Chemistry For Everyone (YouTube).

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  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency (EPA).

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Safeguarding Your Research: A Practical Guide to Handling 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.

I. Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a spirocyclic compound that, based on available safety data for the hydrochloride salt of the parent amine, presents several potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision that depends on the specific laboratory operation being performed. Below is a summary of recommended PPE for handling this compound in various scenarios.

Laboratory Operation Minimum PPE Requirements Rationale
Weighing and Aliquoting (Solid) Safety Goggles, Chemical-Resistant Gloves (Nitrile), Lab Coat, Dust Mask/RespiratorProtects against inhalation of fine particulates and accidental skin/eye contact.
Dissolving in Solvent Chemical Splash Goggles, Chemical-Resistant Gloves (Nitrile), Lab CoatEnhanced eye protection against splashes of both the compound and the solvent.
Running a Reaction Chemical Splash Goggles, Chemical-Resistant Gloves (Nitrile), Lab Coat, Face Shield (if splash risk is high)Provides full-face protection during potentially energetic reactions or when handling larger volumes.
Work-up and Purification Chemical Splash Goggles, Chemical-Resistant Gloves (Nitrile), Lab CoatProtects against splashes and contact with the compound and various solvents.
Handling Spills Chemical Splash Goggles, Chemical-Resistant Gloves (Heavy-duty), Chemical-Resistant Apron or Coveralls, RespiratorMaximum protection is required to mitigate exposure during cleanup of a release.
III. Visualizing PPE Selection: A Decision-Making Workflow

To aid in the rapid and accurate selection of PPE, the following workflow diagram illustrates the key decision points based on the nature of the task at hand.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Hazard Evaluation cluster_2 PPE Selection cluster_3 Final Check Start Identify Laboratory Task (e.g., Weighing, Reaction) Solid_Handling Handling Solid Compound? Start->Solid_Handling Liquid_Handling Handling Liquid/Solution? Solid_Handling->Liquid_Handling No Respiratory_Protection Add: - Dust Mask or - Respirator Solid_Handling->Respiratory_Protection Yes Splash_Risk High Splash Potential? Liquid_Handling->Splash_Risk Yes Base_PPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Liquid_Handling->Base_PPE No Splash_Risk->Base_PPE No Eye_Face_Protection Upgrade to: - Chemical Splash Goggles - Face Shield Splash_Risk->Eye_Face_Protection Final_Check Perform Work in Fume Hood Base_PPE->Final_Check Respiratory_Protection->Liquid_Handling Eye_Face_Protection->Base_PPE

Caption: PPE Selection Workflow for Handling this compound.

IV. Standard Operating Procedures: Donning, Doffing, and Disposal of PPE

Adherence to proper procedures for putting on and taking off PPE is as critical as the selection of the equipment itself to prevent cross-contamination.

A. Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Coveralls: Put on a clean, appropriately sized lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If handling the solid outside of a certified chemical fume hood, don a dust mask or a fitted respirator. Perform a seal check.

  • Eye and Face Protection: Put on safety goggles. If a high splash risk exists, add a face shield over the goggles.[4]

  • Gloves: Select chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[4][5] Ensure the gloves extend over the cuffs of the lab coat.

B. Doffing (Taking Off) PPE:

The principle of doffing is to touch potentially contaminated surfaces with other contaminated surfaces and clean surfaces with clean surfaces.

  • Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Face Shield/Goggles: Remove from the back of the head by handling the strap.

  • Lab Coat/Coveralls: Unbutton the lab coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it.

  • Respiratory Protection: Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

C. Disposal of Contaminated PPE:

  • All disposable PPE (gloves, dust masks, bench paper) that has come into contact with this compound should be considered chemical waste.

  • Place contaminated items in a designated, sealed waste bag or container.

  • Follow your institution's specific guidelines for hazardous waste disposal. Never dispose of contaminated PPE in regular trash receptacles.[5]

V. Emergency Procedures: In Case of Exposure

Immediate and appropriate action is crucial in the event of an accidental exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of soap and water.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Give a glass of water to drink.[1] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

VI. Conclusion: Fostering a Proactive Safety Culture

The responsible use of this compound is a cornerstone of successful and sustainable research. By understanding the inherent hazards, diligently selecting and using the appropriate PPE, and being prepared for emergencies, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a foundational resource; always consult your institution's specific safety protocols and the compound's Safety Data Sheet for the most comprehensive information.

References

  • 6-Azaspiro(2.5)octane hydrochloride. PubChem. [Link]

  • SAFETY DATA SHEET. Oakwood Chemical. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.